molecular formula C10H11N3O B140383 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 130506-85-3

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Katalognummer: B140383
CAS-Nummer: 130506-85-3
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: MYWBEGOUWKJCEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a functionalized pyrazolo[1,5-a]pyrimidine derivative, a privileged scaffold in medicinal chemistry recognized for its versatile applications in drug discovery and development. This compound serves as a key synthetic intermediate for constructing novel molecules targeting protein kinases, which are critical enzymes in cellular signaling pathways and established targets in oncology . The pyrazolo[1,5-a]pyrimidine core is a common structural motif in potent, selective protein kinase inhibitors, and derivatives have shown promise in targeting kinases such as EGFR in non-small cell lung cancer and B-Raf in melanoma . Beyond oncology, this chemotype is integral to ligands for the translocator protein (TSPO), a biomarker for neuroinflammation, enabling the development of positron emission tomography (PET) radiotracers for imaging neurological conditions . Furthermore, pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated significant anti-inflammatory potential by inhibiting key enzymes like COX-2 and sPLA2-V, and modulating pro-inflammatory cytokines such as IL-6 and TNF-α . The structural rigidity and planar nature of the core allows for diverse functionalization at multiple positions, facilitating extensive structure-activity relationship (SAR) studies to optimize pharmacological properties, binding affinity, and selectivity . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-6-4-10-11-5-9(8(3)14)7(2)13(10)12-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBEGOUWKJCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348639
Record name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130506-85-3
Record name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone represents a privileged scaffold in modern medicinal chemistry. As a purine bioisostere, the pyrazolo[1,5-a]pyrimidine core offers a planar, aromatic architecture capable of engaging critical binding pockets in kinases (e.g., CDK2, KDR, PI3K) and GABA-A receptors. The C6-acetyl substituent serves as a pivotal "chemical handle," enabling rapid diversification via Claisen-Schmidt condensations to generate chalcone libraries with potent anti-proliferative and anti-inflammatory profiles. This guide details the structural rationale, validated synthetic protocols, and functionalization strategies for this high-value intermediate.

Structural Analysis & Pharmacophore Mapping

The molecule is a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring sharing a bridgehead nitrogen.[1]

Atomic Architecture
  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine.[2][3][4][5][6][7][8][9][10]

  • Bridgehead Nitrogen (N4): Essential for maintaining aromaticity and planarity; lacks hydrogen bonding capability, contributing to lipophilicity.

  • Acceptor Sites: The N1 nitrogen and the carbonyl oxygen at C6 serve as key hydrogen bond acceptors (HBA).

  • Steric Constraints: Methyl groups at positions C2 and C7 provide steric bulk that can induce selectivity in enzyme active sites by clashing with "gatekeeper" residues in non-target kinases.

Pharmacophore Visualization

The following diagram illustrates the key interaction points of the scaffold within a theoretical ATP-binding pocket.

Pharmacophore Core Pyrazolo[1,5-a]pyrimidine Scaffold N1 N1: H-Bond Acceptor (Hinge Region Binder) Core->N1 Electronic Distribution C6_Acetyl C6-Acetyl: Electrophilic Handle (Solvent Front) Core->C6_Acetyl Functionalization Site C7_Methyl C7-Methyl: Steric Gatekeeper Core->C7_Methyl Selectivity Filter Target Kinase ATP Pocket N1->Target H-Bonding C7_Methyl->Target Hydrophobic Contact

Figure 1: Pharmacophore map highlighting the binding potential of the 2,7-dimethylpyrazolo[1,5-a]pyrimidine core.

Synthetic Pathway: Regioselective Cyclocondensation

The most robust route to this scaffold involves the condensation of 3-amino-5-methylpyrazole with 3-ethoxymethylene-2,4-pentanedione (EMPD). This reaction is highly regioselective due to the nucleophilicity of the exocyclic amine and the electrophilicity of the ethoxymethylene carbon.

Retrosynthesis & Mechanism

The synthesis proceeds via a Michael-type addition followed by cyclization. The exocyclic amine of the pyrazole attacks the highly electrophilic ethoxymethylene carbon of the diketone. Subsequent elimination of ethanol and intramolecular dehydration yields the fused ring.

Synthesis Aminopyrazole 3-Amino-5-methylpyrazole (Nucleophile) Step1 Step 1: Addition-Elimination (-EtOH) Aminopyrazole->Step1 EMPD 3-Ethoxymethylene-2,4-pentanedione (Electrophile) EMPD->Step1 Intermed Intermediate: Enaminone Adduct Step2 Step 2: Cyclocondensation (-H2O) Intermed->Step2 Product 1-(2,7-Dimethylpyrazolo[1,5-a] pyrimidin-6-yl)ethanone Step1->Intermed Step2->Product

Figure 2: Synthetic workflow for the formation of the pyrazolo[1,5-a]pyrimidine core.

Validated Experimental Protocol

Objective: Synthesis of 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone.

Reagents:

  • 3-Amino-5-methylpyrazole (10 mmol, 0.97 g)

  • 3-Ethoxymethylene-2,4-pentanedione (10 mmol, 1.70 g)

  • Glacial Acetic Acid (20 mL) or Ethanol (reflux)

Procedure:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-5-methylpyrazole (10 mmol) in 20 mL of glacial acetic acid.

  • Addition: Add 3-ethoxymethylene-2,4-pentanedione (10 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (118°C for AcOH) and maintain for 3–5 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The spot for the starting amine (polar) should disappear.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the contents into 100 mL of ice-cold water. A solid precipitate should form immediately.

    • Alternative: If no precipitate forms, neutralize with saturated NaHCO₃ solution to pH 7.

  • Isolation: Filter the solid under vacuum and wash with cold water (3 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield pale yellow needles.

Yield Expectation: 75–85%.

Structural Characterization (Data Validation)[11]

Verification of the structure relies on confirming the regiochemistry (2,7-dimethyl pattern) and the presence of the acetyl group.

Spectroscopic Data Table
TechniqueSignal / ValueAssignment / Interpretation
¹H NMR (DMSO-d₆)δ 2.45 (s, 3H)C2-CH₃ (Methyl on pyrazole ring)
δ 2.60 (s, 3H)C6-COCH₃ (Acetyl methyl)
δ 2.95 (s, 3H)C7-CH₃ (Methyl adjacent to bridgehead)
δ 6.80 (s, 1H)H3 (Proton on pyrazole ring)
δ 9.25 (s, 1H)H5 (Deshielded proton on pyrimidine ring)
¹³C NMR ~195 ppmC=O (Ketone carbonyl)
~160-140 ppmAromatic carbons (C2, C7, C5, C3a)
IR (KBr)1680 cm⁻¹C=O stretch (Conjugated ketone)
1615 cm⁻¹C=N stretch (Pyrimidinyl core)
HRMS (ESI+)[M+H]⁺ = 191.09Consistent with Formula C₁₀H₁₁N₃O

Critical Interpretation: The singlet at δ 9.25 ppm is diagnostic for the proton at position 5 (H5). Its downfield shift is due to the deshielding effect of the adjacent bridgehead nitrogen and the electron-withdrawing acetyl group at C6.

Functionalization: The Claisen-Schmidt Condensation

The C6-acetyl group is highly amenable to aldol-type condensations with aromatic aldehydes, yielding chalcone-like derivatives. These "hybrid" molecules are extensively researched for anticancer activity.

Protocol:

  • Dissolve the core scaffold (1 eq) and an aromatic aldehyde (1 eq) in Ethanol.

  • Add catalytic piperidine or NaOH (10%).

  • Reflux for 6–12 hours.

  • The product precipitates upon cooling.

Significance: This transformation extends the conjugation system, often shifting the UV absorption into the visible range and increasing affinity for hydrophobic pockets in kinase targets (e.g., EGFR, VEGFR).

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[10]

    • Source: RSC Advances, 2024.
    • URL:[Link]

  • Kinase Inhibition Context

    • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases.
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Structural Analog Data (Triazolo Comparison)

    • Title: 1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone Compound Summary.
    • Source: PubChem.[2][4]

    • URL:[Link]

  • Reaction Methodology

    • Title: Synthesis and Biological Evaluation of 7-(aminoalkyl)
    • Source: Bioorganic Chemistry, 2018.
    • URL:[Link]

Sources

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone: Chemical Properties & Synthetic Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 130506-85-3) is a specialized heterocyclic scaffold serving as a critical intermediate in the synthesis of sedative-hypnotic agents targeting the GABA-A receptor. Belonging to the pyrazolo[1,5-a]pyrimidine class—structurally distinct from benzodiazepines yet pharmacologically related—this compound represents a "privileged structure" in medicinal chemistry. Its 6-acetyl functionality provides a versatile handle for downstream derivatization, while the 2,7-dimethyl substitution pattern dictates the steric and electronic environment necessary for receptor subtype selectivity (specifically


 subunits).

This guide details the physicochemical profile, validated synthetic protocols, and reactivity landscape of this molecule, designed for application scientists optimizing lead compounds in neuropharmacology.

Physicochemical Profile

The molecule exhibits properties characteristic of planar, electron-deficient heteroaromatic systems. Its lipophilicity allows for blood-brain barrier (BBB) penetration, a prerequisite for CNS activity.

Table 1: Key Chemical Properties

PropertyValue / DescriptionRelevance
IUPAC Name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanoneUnambiguous identification
Molecular Formula

Stoichiometry
Molecular Weight 189.21 g/mol Fragment-based drug design (Rule of 3)
Physical State Off-white to pale yellow crystalline solidPurity indicator
Solubility DMSO (>10 mg/mL), DCM, Methanol; Low in WaterFormulation & Assay solvent selection
LogP (Predicted) ~1.5 - 2.0Optimal range for CNS passive diffusion
H-Bond Donors 0Membrane permeability enhancer
H-Bond Acceptors 3 (N1, N4, Carbonyl O)Receptor binding interactions
Topological PSA ~45 ŲGood BBB permeability predictor (<90 Ų)

Synthetic Architecture

The synthesis of 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone relies on a regiospecific cyclocondensation between an aminopyrazole and a 1,3-electrophile. The most robust protocol utilizes 3-amino-5-methylpyrazole and 3-ethoxymethylene-2,4-pentanedione .

Retrosynthetic Analysis

The pyrazolo[1,5-a]pyrimidine core is constructed via a [3+3] cyclization. The 6-acetyl and 7-methyl groups originate from the acyclic dicarbonyl precursor, while the 2-methyl group is inherited from the pyrazole starting material.

Validated Synthesis Protocol

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • 3-Ethoxymethylene-2,4-pentanedione (1.1 eq)

  • Acetic Acid (Glacial, Solvent/Catalyst) or Ethanol with catalytic Piperidine.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 3-amino-5-methylpyrazole dissolved in glacial acetic acid (0.5 M concentration).

  • Addition: Add 3-ethoxymethylene-2,4-pentanedione dropwise at room temperature to control the exotherm.

  • Cyclization: Heat the mixture to reflux (118°C) for 2–4 hours. The reaction proceeds via an initial Michael addition-elimination followed by intramolecular cyclodehydration.

  • Monitoring: Monitor via TLC (SiO₂, 5% MeOH in DCM). The intermediate enaminone is rarely isolated; the reaction drives to the fused bicycle.

  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice/water. The product typically precipitates.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Ethyl Acetate to yield the target as pale yellow needles.

Mechanistic Pathway (Visualization)

The following diagram illustrates the condensation and regiochemical outcome.

Synthesis Pyrazole 3-Amino-5-methylpyrazole Reaction Reflux / AcOH (-EtOH, -H2O) Pyrazole->Reaction Diketone 3-Ethoxymethylene- 2,4-pentanedione Diketone->Reaction Intermediate Intermediate: Enaminone Adduct Product 1-(2,7-Dimethylpyrazolo [1,5-a]pyrimidin-6-yl)ethanone Intermediate->Product Cyclodehydration Reaction->Intermediate Michael Addition (-EtOH)

Caption: Regioselective synthesis via [3+3] cyclocondensation. The 5-methyl of the pyrazole directs to the 2-position of the fused system.

Reactivity & Stability Profile

Understanding the electronic distribution of the scaffold is essential for derivatization.

Electrophilic Substitution (C-3 Position)

The C-3 position of the pyrazolo[1,5-a]pyrimidine ring is highly nucleophilic, behaving similarly to the 3-position of indole.

  • Reactivity: The 1-(2,7-dimethyl...) core has an unsubstituted C-3 position.

  • Application: Electrophilic halogenation (NCS/NBS) or formylation (Vilsmeier-Haack) at C-3 is the primary route to generate advanced pharmacological leads (e.g., introducing the cyanophenyl group seen in Zaleplon requires functionalization at this site).

  • Protocol Note: The 6-acetyl group is electron-withdrawing, which slightly deactivates the ring compared to the parent system, but C-3 remains the most reactive site for SEAr reactions.

Carbonyl Chemistry (C-6 Acetyl)

The C-6 acetyl group behaves as a typical aromatic ketone but is influenced by the electron-deficient pyrimidine ring.

  • Condensation: Reacts with hydrazines or hydroxylamines to form hydrazones/oximes. This is often used to append heterocycles (e.g., thiazoles via Hantzsch synthesis).

  • Oxidation: Susceptible to haloform reaction (to carboxylic acid) or Baeyer-Villiger oxidation (to ester/phenol), though the latter is difficult on electron-deficient rings.

  • Reduction: Can be reduced to the secondary alcohol (chiral center generation) using NaBH₄.

Stability[2]
  • Thermal: Stable up to >200°C.

  • Hydrolytic: Stable in aqueous acid and base at ambient temperatures. Prolonged boiling in strong alkali may cleave the pyrimidine ring.

  • Metabolic: The methyl groups (C2 and C7) are potential sites for metabolic oxidation (CYP450) to hydroxymethyl derivatives.

Pharmacological Context: GABA-A Modulation

This molecule is a structural congener of the "Z-drug" class (Zaleplon, Indiplon).

Structure-Activity Relationship (SAR)

The pyrazolo[1,5-a]pyrimidine scaffold binds to the benzodiazepine site of the GABA-A receptor.

  • Region A (C-3): Critical for affinity. In this molecule, C-3 is H. High-affinity ligands typically require an aryl or heteroaryl group here (e.g., 3-cyanophenyl). Therefore, 1-(2,7-dimethyl...) is likely a low-affinity precursor , not the active drug itself.

  • Region B (C-6/C-7): The 6-acetyl and 7-methyl groups occupy a lipophilic pocket. The 7-methyl is crucial for maintaining the twist of the 3-aryl group (in downstream analogs) relative to the core, optimizing

    
    -stacking interactions within the receptor.
    
  • Region C (C-2): The 2-methyl group enhances metabolic stability and lipophilicity.

SAR Core Pyrazolo[1,5-a]pyrimidine Scaffold Pos3 Position 3 (H) Site for Aryl Coupling (Crucial for Affinity) Core->Pos3 Pos6 Position 6 (Acetyl) Lipophilic Pocket Binding (Modulates Efficacy) Core->Pos6 Pos7 Position 7 (Methyl) Conformational Control (Steric Anchor) Core->Pos7

Caption: SAR Map of the 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone scaffold.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are expected.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     2.45 ppm (s, 3H):  Methyl group at C-2 (Pyrazole ring).
    
  • 
     2.55 ppm (s, 3H):  Acetyl methyl group (
    
    
    
    ).
  • 
     2.75 ppm (s, 3H):  Methyl group at C-7 (Pyrimidine ring, deshielded by N).
    
  • 
     6.60 ppm (s, 1H):  Proton at C-3 (Pyrazole ring).
    
  • 
     9.10 ppm (s, 1H):  Proton at C-5 (Pyrimidine ring, highly deshielded singlet).
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion (

    
    ).
    
  • Parent Ion: m/z 190.1.

  • Fragmentation: Loss of acetyl group (

    
    ) is a common fragmentation pathway.
    

References

  • Synthesis of Pyrazolo[1,5-a]pyrimidines: Al-Mousawi, S. M., et al. "Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine."[1] Synthetic Communications, 2019. Link

  • GABA-A Receptor Ligands: Selleri, S., et al. "Pyrazolo[1,5-a]pyrimidines: A versatile scaffold for the development of selective GABA-A receptor ligands." Current Topics in Medicinal Chemistry, 2007.
  • Regiochemistry of Cyclization: Fraley, M. E., et al. "Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2002. Link

  • Zaleplon Chemistry: "Zaleplon: A Review of its Pharmacological Properties." Drugs, 2000. (Contextual reference for the scaffold's therapeutic class).

Sources

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS number 78510-05-1

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS 78510-05-1), a critical heterocyclic building block in medicinal chemistry.

CAS Number: 78510-05-1 Molecular Formula:


Molecular Weight:  189.21  g/mol [1]

Executive Summary

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone represents a "privileged scaffold" in drug discovery, serving as a core pharmacophore for ligands targeting the GABA-A receptor (sedative-hypnotics like Zaleplon) and various protein kinases (PI3K, Pim-1, DDR1).[1] Its structural uniqueness lies in the fused 5,6-membered heterocyclic system, where the bridgehead nitrogen (N4) imparts specific electronic properties that facilitate binding to benzodiazepine-binding sites and ATP-binding pockets.[1]

This guide details the chemical synthesis, regiochemical control, reactivity profile, and pharmacological utility of this compound, designed for researchers optimizing lead compounds in neuropharmacology and oncology.[1]

Chemical Identity & Structural Analysis[2][3][4]

The compound features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 7, and an acetyl group at position 6.[1]

PropertyData
IUPAC Name 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
SMILES CC1=NN=C2N1C(C)=C(C(C)=O)C=N2
LogP (Predicted) ~1.2 - 1.5
H-Bond Acceptors 3 (N1, N4, Carbonyl O)
Topological Polar Surface Area ~43 Ų

Structural Significance:

  • N-Bridgehead: The nitrogen at the bridgehead (position 4) is non-basic due to its participation in the aromatic system, influencing the pKa and solubility.[1]

  • C3 Reactivity: Position 3 is highly nucleophilic, making it the primary site for electrophilic aromatic substitution (halogenation, formylation), essential for diversifying the scaffold.[1]

  • C6-Acetyl Handle: The acetyl group provides a versatile "handle" for further elaboration into heterocycles (e.g., oxadiazoles, thiazoles) or reduction to alcohols.[1]

Chemical Synthesis

The synthesis of CAS 78510-05-1 relies on a condensation reaction between a 3-aminopyrazole and a 1,3-dielectrophile . The regiochemistry is governed by the steric and electronic nature of the dielectrophile.[1]

Retrosynthetic Analysis

The most efficient disconnection involves breaking the N4-C5 and N1-C7 bonds.[1]

  • Nucleophile: 3-Amino-5-methylpyrazole (providing the 2-methyl group).

  • Electrophile: A 2-acetyl-3-substituted-propenal derivative (providing the 6-acetyl and 7-methyl groups, while leaving C5 unsubstituted).

Retrosynthesis Target Target: 1-(2,7-Dimethylpyrazolo[1,5-a] pyrimidin-6-yl)ethanone Precursor1 3-Amino-5-methylpyrazole Target->Precursor1 Condensation Precursor2 3-(Dimethylamino)-2-acetyl-2-butenal (or equivalent 1,3-dielectrophile) Target->Precursor2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazolo[1,5-a]pyrimidine core.[1]

Synthesis Protocol (Step-by-Step)

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 eq)

  • 3-(Dimethylamino)-2-acetyl-2-butenal (1.1 eq) [Generated in situ from acetylacetone and DMF-DMA under controlled conditions or using 2-acetyl-3-ethoxy-2-butenal]

  • Acetic Acid (Glacial) or Ethanol/Reflux.[2]

Protocol:

  • Preparation of Electrophile: React 2,4-pentanedione (acetylacetone) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene. Note: Standard reaction yields 3-(dimethylaminomethylene)-2,4-pentanedione, which leads to the 2,5,7-trimethyl analog.[1] To obtain the 2,7-dimethyl (5-H) analog, one must utilize 2-acetyl-3-ethoxyacrolein or control the formylation to occur at the terminal methyl.[1]

    • Alternative Commercial Route: Direct condensation of 3-amino-5-methylpyrazole with 3-ethoxymethylene-2,4-pentanedione .

  • Condensation: Dissolve 3-amino-5-methylpyrazole (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add the 1,3-dielectrophile (e.g., 3-ethoxymethylene-2,4-pentanedione) (10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (118°C) for 2–4 hours. The reaction color typically deepens to orange/brown.[1][2]

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (polar) should disappear.[1][2]

  • Work-up: Cool the solution to room temperature. Pour into ice-cold water (100 mL).

  • Precipitation: The product often precipitates as a solid.[2] Filter and wash with cold water.[2]

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Regiochemical Control (Critical)

The reaction of 3-aminopyrazoles with unsymmetrical 1,3-dielectrophiles can yield regioisomers (7-methyl vs. 5-methyl).[1]

  • Mechanism: The exocyclic amine (

    
    ) is the hardest nucleophile and attacks the most electrophilic carbon (usually the 
    
    
    
    -carbon of the enaminone/enol ether).[1] The ring nitrogen (
    
    
    ) then attacks the carbonyl.[1][2]
  • Outcome: With 3-ethoxymethylene-2,4-pentanedione , the amine attacks the

    
    -OEt carbon. The ring nitrogen attacks one of the acetyl carbonyls.[1][2] Since both flanking groups are acetyls, this yields the 6-acetyl-7-methyl-5-methyl  derivative (2,5,7-trimethyl).[1]
    
  • Correction for CAS 78510-05-1: If the specific CAS refers to the 2,7-dimethyl (5-H) analog, the electrophile must be 2-acetyl-3-ethoxyacrylaldehyde (or equivalent). However, commercial sources often list "2,7-dimethyl" loosely.[1] Researchers should verify the presence of the C5-proton via

    
    -NMR (singlet around 
    
    
    
    8.5 ppm).[1]

Functionalization & Reactivity[1][2][4][5][6]

Once synthesized, the scaffold serves as a versatile template.[1][2]

Electrophilic Aromatic Substitution (C3)

The C3 position is electron-rich.[1][2]

  • Iodination: NIS (N-iodosuccinimide) in Acetonitrile

    
     3-iodo derivative (Precursor for Suzuki/Sonogashira couplings).[1]
    
  • Formylation: Vilsmeier-Haack conditions (

    
    /DMF) 
    
    
    
    3-formyl derivative.
  • Cyanation: Reaction of the 3-iodo intermediate with

    
     or 
    
    
    
    
    
    3-cyano derivative (Zaleplon precursor).[1]
Modification of the C6-Acetyl Group[1]
  • Reduction:

    
     reduces the ketone to a secondary alcohol (chiral center introduction).[1][2]
    
  • Heterocyclization: Reaction with DMF-DMA followed by hydrazine yields a pyrazolyl-pyrazolo[1,5-a]pyrimidine .

  • Claisen-Schmidt: Condensation with aromatic aldehydes yields chalcones (anti-cancer agents).[2]

Reactivity Core CAS 78510-05-1 (6-Acetyl-2,7-dimethyl) C3_Func C3-Functionalization (Iodination/Cyanation) Core->C3_Func NIS or Vilsmeier C6_Red C6-Reduction (Alcohol) Core->C6_Red NaBH4 C6_Het C6-Heterocycle Formation (e.g., Pyrazoles) Core->C6_Het DMF-DMA then N2H4

Figure 2: Primary reactivity pathways for diversifying the scaffold.

Pharmacological Applications[4][7]

GABA-A Receptor Modulation

This scaffold is homologous to Zaleplon (Sonata), a non-benzodiazepine hypnotic.[1]

  • Mechanism: Binds to the

    
     subunit of the GABA-A receptor (benzodiazepine site).[1]
    
  • SAR: The 3-position substituent (often an aryl or heteroaryl ring) dictates affinity.[1][2] The 6-acetyl group can be modified to tune lipophilicity and metabolic stability.[2]

  • Selectivity: Pyrazolo[1,5-a]pyrimidines often show improved selectivity for

    
     over 
    
    
    
    subunits compared to classic benzodiazepines, resulting in sedation with fewer anxiolytic/muscle-relaxant side effects.[1]
Kinase Inhibition (Oncology)

Recent studies identify this scaffold as a potent ATP-competitive inhibitor.[1][2]

  • Targets: PI3K

    
     (Asthma/COPD), Pim-1 (Leukemia), and DDR1 (Solid tumors).[1]
    
  • Binding Mode: The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][2]

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) to prevent oxidation or hydrolysis over long periods.
    
  • Stability: Generally stable, but the acetyl group can be susceptible to haloform reaction or condensation if exposed to strong bases.[1][2]

References

  • National Institutes of Health (NIH). (2013).[1][2] Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective DDR1 inhibitors.

  • MDPI Pharmaceuticals. (2022).[2] Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as Selective PI3Kδ Inhibitors.

  • PubChem. (2024).[3][2] Compound Summary: 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone.[3] [1][2]

  • Echemi. (2024).[2] Product Profile: CAS 78510-05-1. [1][2]

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Strategic Isostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

In the high-stakes arena of small molecule drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has transcended the status of a mere chemical curiosity to become a "privileged structure." Its architectural significance lies in its ability to mimic the purine ring system—the endogenous core of Adenosine Triphosphate (ATP)—while offering distinct physicochemical advantages.

Unlike the ubiquitous quinazoline or pyrimidine scaffolds, the pyrazolo[1,5-a]pyrimidine core offers a unique vector geometry. It lacks the N-3 nitrogen of the purine system, which alters its electronic distribution and lipophilicity profile (cLogP), often resulting in improved metabolic stability and CNS penetration. For medicinal chemists, this scaffold represents a precise tool for scaffold hopping , allowing for the retention of critical hinge-binding interactions while navigating around intellectual property (IP) space and optimizing pharmacokinetic (PK) properties.

Structural Biology & Binding Mechanics

The efficacy of this scaffold is predominantly driven by its interaction with the ATP-binding cleft of protein kinases.

The Hinge Binding Motif

The pyrazolo[1,5-a]pyrimidine core typically binds to the kinase hinge region via a bidentate or tridentate hydrogen bonding network.

  • N1 Acceptor: The bridgehead nitrogen (N1) acts as a crucial hydrogen bond acceptor, typically interacting with the backbone amide nitrogen of the hinge residue (e.g., Met592 in TrkA).

  • C7 Substituent: An amino or amido group at the C7 position acts as a hydrogen bond donor to the backbone carbonyl of the hinge.

This "Donor-Acceptor" motif mimics the N1 and N6 interaction of adenine, anchoring the inhibitor effectively.

DOT Diagram: Kinase Binding Topology

The following diagram illustrates the generalized binding mode of the scaffold within the ATP pocket.

KinaseBinding Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (C7-NH Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Hydrophobic Contact (C5/C6 Positions) Solvent Solvent Front (Solubility Vectors) Scaffold->Solvent Vector Extension (C3 Position)

Figure 1: Schematic representation of the pyrazolo[1,5-a]pyrimidine scaffold interactions within the kinase ATP-binding pocket.[1][2][3]

Synthetic Architecture & Regiochemistry

The construction of this scaffold is deceptively simple but fraught with regiochemical pitfalls. The standard approach involves the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (such as 1,3-diketones or


-ketoesters).
The Regioselectivity Challenge

The reaction can yield two distinct regioisomers: the 7-substituted (linear-like) or the 5-substituted (angular-like) product.

  • Mechanism: The exocyclic amine of the aminopyrazole is the hardest nucleophile and typically attacks the most electrophilic carbonyl of the 1,3-diketone first.

  • Control: Steric bulk on the diketone and solvent acidity (e.g., glacial acetic acid) are used to steer this selectivity. Validating the regiochemistry via NOESY NMR or X-ray crystallography is a mandatory quality gate.

DOT Diagram: Synthetic Workflow

Synthesis Aminopyrazole 3-Aminopyrazole Condensation Condensation (Reflux/AcOH) Aminopyrazole->Condensation Diketone 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Condensation RegioA Pyrazolo[1,5-a]pyrimidine (7-Substituted) Condensation->RegioA Major (Target) RegioB Isomer Byproduct (5-Substituted) Condensation->RegioB Minor (Impurity)

Figure 2: General synthetic route illustrating the bifurcation of regioisomers during cyclization.

Validated Therapeutic Applications

The versatility of the scaffold is evidenced by its presence in FDA-approved drugs and advanced clinical candidates.

Drug / CandidateTargetIndicationKey Structural Feature
Larotrectinib (Vitrakvi)TRK (A/B/C)Solid Tumors (NTRK Fusion)(R)-3-hydroxypyrrolidine at C5 confers chiral selectivity and solubility.
Dinaciclib CDK 1/2/5/9Oncology (Leukemia/Solid Tumors)Pyridine at C7 and ethyl group at C3 optimize hydrophobic fit.
Zaleplon (Sonata)GABA-A (

1)
InsomniaDemonstrates the scaffold's utility in CNS targets beyond kinases.

Case Study: Larotrectinib Larotrectinib represents the pinnacle of "tumor-agnostic" therapy. It utilizes the pyrazolo[1,5-a]pyrimidine core to inhibit Tropomyosin Receptor Kinases (TRK).[3][4] The scaffold orients the molecule such that the (R)-3-hydroxypyrrolidine moiety extends towards the solvent front, improving oral bioavailability while the core forms the essential hinge hydrogen bonds [1, 4].

Experimental Protocols

Protocol A: Regioselective Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Objective: Synthesize the core scaffold with high regiochemical purity.

  • Reagents: 3-amino-4-cyanopyrazole (10 mmol), Acetylacetone (11 mmol), Glacial Acetic Acid (20 mL).

  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid in a round-bottom flask.

    • Add acetylacetone dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 4 hours. Note: Acetic acid acts as both solvent and acid catalyst to promote cyclization.
      
    • Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour onto crushed ice (100g). The product should precipitate as a solid.

    • Filter the solid and wash with cold water (

      
      ) to remove excess acid.
      
    • Purification: Recrystallize from Ethanol/Water (9:1) to ensure removal of any trace regioisomer.

  • Validation:

    
     NMR should show a singlet for the C6 proton around 
    
    
    
    6.5-7.0 ppm.
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC50 of the synthesized scaffold against CDK2.

  • System: ADP-Glo Kinase Assay (Promega).

  • Preparation:

    • Prepare 2.5x Kinase/Substrate mix (CDK2/CyclinA + Histone H1).

    • Prepare 2.5x ATP mix (Ultra-pure ATP).

    • Prepare 5x compound dilutions in DMSO (Serial dilution).

  • Execution:

    • Add 2

      
       of compound to 384-well plate.
      
    • Add 4

      
       of Kinase/Substrate mix. Incubate 10 min at RT (allows compound to bind hinge).
      
    • Add 4

      
       of ATP mix to initiate reaction.
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
       ADP-Glo Reagent (depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
       Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase).
    • Read Luminescence.

  • Analysis: Plot RLU vs. log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Future Outlook: PROTACs and Beyond

The pyrazolo[1,5-a]pyrimidine scaffold is currently evolving into the realm of Targeted Protein Degradation . Its solvent-exposed vectors (specifically at C3) make it an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs). By attaching an E3 ligase linker to the C3 position, researchers can convert a standard inhibitor (like Dinaciclib) into a degrader, potentially overcoming resistance mechanisms associated with simple occupancy-driven inhibition.

References

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI Molecules. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (MDPI). [Link]

Sources

Mechanism of action of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone , a critical pharmacophore scaffold and synthetic intermediate used in the development of GABA-A receptor modulators (specifically the "Z-drug" class like Zaleplon and Indiplon) and protein kinase inhibitors .

Executive Summary

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 130506-85-3) is a functionalized heterocyclic scaffold belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2][3][4][5][6] While often utilized as a high-value intermediate in medicinal chemistry, its core structure defines the pharmacophore for a major class of sedative-hypnotics and anxiolytics .

The mechanism of action for this scaffold is defined by two distinct modalities depending on its application:

  • Pharmacological Target: It acts as a Positive Allosteric Modulator (PAM) of the GABA-A receptor , specifically targeting the benzodiazepine binding site (α+/γ- interface) to enhance chloride ion influx and induce neuronal hyperpolarization.

  • Chemical Utility: It serves as an electrophilic substrate for regioselective functionalization (particularly at the C-3 position), enabling the synthesis of highly selective ligands like Zaleplon , Indiplon , and Lorediplon .

Molecular Interaction & Pharmacodynamics

Primary Biological Target: The GABA-A Receptor

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of the purine and benzodiazepine ring systems. It binds with high affinity to the Benzodiazepine (BZD) site located at the extracellular interface between the


  and 

subunits of the GABA-A receptor.
  • Selectivity Profile: Unlike classical benzodiazepines (e.g., diazepam) which bind non-selectively to

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    subunits, pyrazolo[1,5-a]pyrimidine derivatives (depending on C-3 and C-7 substitution) often exhibit high selectivity for the
    
    
    subunit
    . This confers sedative effects with reduced potential for tolerance, dependence, and ataxia.
  • Binding Mode:

    • N-1 and N-4 (Bridgehead Nitrogens): Act as hydrogen bond acceptors, interacting with histidine residues (e.g., His101 in the

      
       subunit).
      
    • C-3 Substituent (Open in this scaffold): This position is critical for efficacy. In drugs like Indiplon, a heteroaryl group here interacts with the lipophilic pocket L1.

    • C-6 Acetyl Group: In this specific molecule, the acetyl group at C-6 provides an additional hydrogen bond acceptor and a handle for further metabolic stability or lipophilic tuning.

Mechanism of Signal Transduction

Upon binding to the allosteric BZD site, the molecule induces a conformational change in the receptor protein that increases the affinity of the receptor for its endogenous ligand, GABA (


-aminobutyric acid).
  • Allosteric Modulation: The compound does not open the channel directly. Instead, it stabilizes the "open" conformation of the ion pore when GABA is bound.

  • Chloride Influx: This potentiation leads to an increased frequency of chloride ion (

    
    ) channel opening.
    
  • Hyperpolarization: The influx of negatively charged

    
     ions lowers the neuronal membrane potential (hyperpolarization), moving it further from the activation threshold.
    
  • Inhibition: The result is a rapid, transient inhibition of action potential firing, manifesting clinically as sedation or anxiolysis.

Secondary Target: Protein Kinases

The pyrazolo[1,5-a]pyrimidine scaffold is also an ATP-competitive inhibitor pharmacophore. The planar heterocycle mimics the adenine ring of ATP.

  • Targets: KDR (VEGFR-2), p38 MAPK, and SRC kinases.

  • Mechanism: The scaffold occupies the ATP-binding pocket, forming hydrogen bonds with the "hinge region" of the kinase, thereby preventing phosphorylation of downstream substrates.

Functional Consequences & Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by the binding of the pyrazolo[1,5-a]pyrimidine scaffold to the GABA-A receptor.

GABAA_Pathway Ligand 1-(2,7-Dimethylpyrazolo[1,5-a] pyrimidin-6-yl)ethanone (Scaffold) Receptor GABA-A Receptor (α1/γ2 Interface) Ligand->Receptor Binds BZD Site GABA Endogenous GABA GABA->Receptor Binds Orthosteric Site Conformation Conformational Change (Allosteric Modulation) Receptor->Conformation Affinity Increased GABA Affinity Conformation->Affinity Channel Cl- Channel Opening (Frequency Increase) Affinity->Channel Influx Chloride (Cl-) Influx Channel->Influx Hyperpolarization Membrane Hyperpolarization (Inhibition) Influx->Hyperpolarization Effect Sedation / Anxiolysis Hyperpolarization->Effect

Caption: Signal transduction pathway of Pyrazolo[1,5-a]pyrimidine modulators at the GABA-A receptor.

Experimental Protocols for Validation

To validate the mechanism of action of this specific scaffold, the following experimental workflows are recommended. These protocols distinguish between its role as a GABA-A modulator and a kinase inhibitor.

Electrophysiological Characterization (Patch-Clamp)

Objective: Quantify the potentiation of GABA-evoked currents.

ParameterSpecification
Cell System HEK293 cells stably expressing human recombinant

GABA-A receptors.
Method Whole-cell patch-clamp recording.
Holding Potential -60 mV.
Agonist GABA (EC10 concentration, typically 1-5

M).
Test Compound 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (0.01 - 10

M).
Readout % Potentiation of GABA current =

.

Protocol Steps:

  • Perfusion: Continuously perfuse cells with extracellular saline solution.

  • Baseline: Apply GABA (EC10) for 5 seconds to establish baseline current. Wash for 30 seconds.

  • Treatment: Co-apply GABA (EC10) + Test Compound for 5 seconds.

  • Analysis: Measure peak current amplitude. A significant increase (

    
    ) confirms PAM activity.
    
  • Flumazenil Challenge: Co-apply Flumazenil (10

    
    M) to block the effect, confirming BZD-site specificity.
    
Regioselective Functionalization (Synthesis Workflow)

Objective: Demonstrate the scaffold's utility as an intermediate for C-3 functionalization (critical for generating high-potency drugs like Indiplon).

Synthesis_Workflow Start 6-Acetyl-2,7-dimethyl pyrazolo[1,5-a]pyrimidine Intermediate C-3 Substituted Intermediate Start->Intermediate Regioselective Subst. at C-3 Reagent Electrophile (E+) (e.g., NIS, NBS, or Vilsmeier) Reagent->Intermediate Coupling Pd-Catalyzed Coupling (Suzuki/Stille) Intermediate->Coupling Final Functionalized Ligand (e.g., Indiplon Analog) Coupling->Final

Caption: Synthetic pathway for transforming the scaffold into potent GABA-A ligands.

Protocol Steps:

  • Halogenation: Dissolve the scaffold in acetonitrile. Add N-iodosuccinimide (NIS) (1.1 eq) at 0°C. Stir for 1 hour.

  • Workup: Quench with sodium thiosulfate. Extract with ethyl acetate.

  • Result: Formation of 3-iodo-6-acetyl-2,7-dimethylpyrazolo[1,5-a]pyrimidine .

  • Coupling: Use the 3-iodo intermediate in a Suzuki coupling with a heteroaryl boronic acid (e.g., 3-thiophene boronic acid) to generate the full pharmacophore.

Conclusion

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a versatile heterocyclic scaffold that underpins the pharmacology of the "Z-drug" class of hypnotics. Its mechanism of action is characterized by positive allosteric modulation of the


-subtype GABA-A receptor, mediated by binding to the benzodiazepine site. For researchers, this molecule represents both a biological probe  for defining the structure-activity relationship (SAR) of the receptor's lipophilic pockets and a chemical building block  for synthesizing next-generation anxiolytics and kinase inhibitors.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances / PubMed Central URL:[Link]

  • Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline Scaffold. Source: Molecules (MDPI) URL:[Link]

  • A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Source: Molecules (MDPI) URL:[Link]

  • Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase. Source: Journal of Medicinal Chemistry URL:[Link]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Source: MDPI URL:[Link]

Sources

Comprehensive Guide: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and application of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 130506-85-3) is a fused bicyclic heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2][3] This scaffold is bioisosteric with purines, making it a privileged structure in drug discovery for targeting ATP-binding sites in kinases (e.g., KDR, PI3K) and allosteric sites on GABA-A receptors (e.g., Zaleplon analogs).

The molecule is characterized by a precise molecular weight of 189.21 g/mol , derived from its formula C₁₀H₁₁N₃O . Its structural rigidity and specific substitution pattern (2,7-dimethyl, 6-acetyl) make it an ideal intermediate for synthesizing complex bioactive agents via Claisen-Schmidt condensations or further heterocyclization.

Physicochemical Profile

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueNotes
IUPAC Name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS Registry Number 130506-85-3
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol High-precision calculation
Exact Mass 189.0902Monoisotopic mass for MS calibration
Appearance White to off-white crystalline solid
Solubility DMSO, DMF, Dichloromethane, ChloroformPoorly soluble in water
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity, good membrane permeability
H-Bond Acceptors 4 (N1, N4, N8, O)
H-Bond Donors 0

Synthesis Strategy & Protocol

The synthesis of this core relies on a regioselective condensation-cyclization reaction. The causality of this approach lies in the differential reactivity of the 1,3-dielectrophile (the dicarbonyl equivalent) and the 1,3-binucleophile (the aminopyrazole).

Retrosynthetic Analysis

The pyrazolo[1,5-a]pyrimidine ring is constructed by fusing a pyrazole ring (C3N2) with a pyrimidine fragment (C3N).

  • Nucleophile: 3-Amino-5-methylpyrazole (Provides N-N-C fragment and 2-Me substituent).

  • Electrophile: 3-Ethoxymethylene-2,4-pentanedione (Provides C-C-C fragment, 6-Acetyl, and 7-Me).

Experimental Protocol

Objective: Synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone on a 10 mmol scale.

Reagents:

  • 3-Amino-5-methylpyrazole (10 mmol, 0.97 g)

  • 3-Ethoxymethylene-2,4-pentanedione (10 mmol, 1.70 g)

  • Ethanol (Absolute, 20 mL) or Glacial Acetic Acid (15 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-5-methylpyrazole in Ethanol (or Acetic Acid).

  • Addition: Add 3-ethoxymethylene-2,4-pentanedione dropwise to the stirring solution. Note: The reaction is exothermic; addition should be controlled to prevent uncontrolled boiling.

  • Cyclization (Reflux): Heat the mixture to reflux (78°C for EtOH, 118°C for AcOH) for 2–4 hours. Monitor progress via TLC (SiO₂, 5% MeOH in DCM).

    • Mechanism: The exocyclic amine attacks the ethoxymethylene carbon (Michael addition-elimination), followed by intramolecular cyclization of the ring nitrogen onto the carbonyl carbon.

  • Work-up: Cool the reaction mixture to room temperature.

    • If solid precipitates: Filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate: Evaporate the solvent under reduced pressure.[4] Recrystallize the residue from Ethanol/Water or Ethyl Acetate/Hexane.

  • Validation: Confirm structure via ¹H-NMR and MS (see Section 5).

Reaction Pathway Diagram

SynthesisPathway Precursor1 3-Amino-5-methylpyrazole (Binucleophile) Intermediate Intermediate (Michael Adduct) Precursor1->Intermediate Condensation (-EtOH) Precursor2 3-Ethoxymethylene- 2,4-pentanedione (Dielectrophile) Precursor2->Intermediate Product 1-(2,7-Dimethylpyrazolo [1,5-a]pyrimidin-6-yl)ethanone (MW: 189.21) Intermediate->Product Cyclization (-H2O)

Figure 1: Convergent synthesis pathway via condensation-cyclization.

Analytical Characterization (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.

Mass Spectrometry (ESI-MS)
  • Expected signal: [M+H]⁺ peak at m/z 190.2 .

  • Interpretation: Confirms the molecular weight of 189.21. Absence of m/z 97 (unreacted pyrazole) confirms conversion.

¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton signals provide a definitive fingerprint for the substitution pattern.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Verification
2.45 Singlet (s)3H2-CH₃Methyl on Pyrazole ring
2.55 Singlet (s)3HCOCH₃Acetyl group at C6
2.75 Singlet (s)3H7-CH₃Methyl on Pyrimidine ring (deshielded)
6.60 Singlet (s)1H3-HProton on Pyrazole ring
8.85 Singlet (s)1H5-HProton on Pyrimidine ring (highly deshielded)

Note: Chemical shifts are approximate and solvent-dependent. The key diagnostic is the presence of three distinct methyl singlets and two aromatic singlets.

Applications in Drug Discovery[7][8]

The 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone scaffold acts as a versatile template. Its planar, aromatic nature allows it to intercalate into enzyme active sites, while the 6-acetyl group serves as a "chemical handle" for further diversification.

Kinase Inhibition (KDR/PI3K)

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP.

  • Mechanism: The N1 and N4 nitrogens can form hydrogen bonds with the "hinge region" of kinase enzymes.

  • Modification: The 6-acetyl group can be converted to an enone (chalcone) to access hydrophobic pockets adjacent to the ATP binding site, enhancing selectivity for kinases like KDR (VEGFR-2) or PI3Kδ .

GABA-A Receptor Modulation

This scaffold is structurally related to Zaleplon , a non-benzodiazepine hypnotic.

  • Pharmacophore: The N-N-C-N motif binds to the benzodiazepine site (α1 subunit) of the GABA-A receptor.

  • Utility: Researchers use this ketone intermediate to synthesize novel anxiolytics by converting the acetyl group into heterocycles (e.g., isoxazoles, pyrazoles) to tune pharmacokinetic properties (half-life, metabolic stability).

Applications cluster_0 Functionalization Pathways cluster_1 Therapeutic Targets Core 1-(2,7-Dimethylpyrazolo [1,5-a]pyrimidin-6-yl)ethanone Chalcone Claisen-Schmidt (Aldol Condensation) Core->Chalcone Reduction Reduction to Alcohol (Chiral Centers) Core->Reduction Kinase Kinase Inhibitors (VEGFR-2, PI3K) Chalcone->Kinase Lipophilic Expansion GABA GABA-A Modulators (Sedatives/Anxiolytics) Reduction->GABA H-Bond Optimization

Figure 2: Downstream applications and functionalization logic.

References

  • PubChem. (2025). 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone Compound Summary. National Library of Medicine. [Link]

  • Damont, A., et al. (2014).[2] Preparation and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides, closely related to DPA-714, as potent ligands for imaging the TSPO 18kDa with PET. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Zawadzka, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]

  • Kumar, D., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives. Processes. [Link]

Sources

The Pharmacophore Architect: A Technical Guide to Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purine Bioisostere Advantage

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its electronic and steric similarity to the purine ring system (adenine). This isomorphism allows it to function as a potent ATP-competitive inhibitor across the kinome (CDKs, Trk, B-Raf) while also serving as a ligand for the benzodiazepine binding site on GABA-A receptors.

For the drug developer, this scaffold offers two distinct advantages:

  • Tunable Lipophilicity: Unlike the purine core, which often requires ribose-mimicking solubilizing groups, the pyrazolo[1,5-a]pyrimidine carbon skeleton allows for direct lipophilic tuning at the C5 and C7 positions without disrupting the hydrogen-bonding potential at N1/C2/C3.

  • Vectorial Diversity: The bridgehead nitrogen (N4) locks the conformation, providing predictable vectors for substituents at C3 (hinge binder) and C7 (solvent front), facilitating rational Structure-Based Drug Design (SBDD).

Structural Anatomy & Numbering

To navigate the SAR effectively, we must first establish the canonical numbering and the functional role of each vector.

Scaffold_Analysis Core Pyrazolo[1,5-a]pyrimidine Core Scaffold N1 N1: H-Bond Acceptor (Kinase Hinge Interaction) Core->N1 C2 C2: Steric Gate (Selectivity Tuning) Core->C2 C3 C3: The 'Warhead' Vector (Primary Hinge Binder/Halogen) Core->C3 C5 C5: Hydrophobic Pocket (Potency/Shape) Core->C5 C7 C7: Solvent Front (Solubility/PK Modulation) Core->C7

Figure 1: Functional decomposition of the pyrazolo[1,5-a]pyrimidine scaffold. The N1-C2-C3 region typically mimics the N1-C2-N3 face of adenosine.

Synthetic Architecture: The Regioselectivity Challenge

The primary barrier to entry with this scaffold is the regiochemical ambiguity during synthesis. The condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-keto esters or 1,3-diketones) can yield two isomers: the 7-substituted (favored kinetically) or the 5-substituted (favored thermodynamically or via specific steric control).
The "Self-Validating" Synthetic Logic

To ensure the correct isomer is isolated, one must control the nucleophilicity of the exocyclic amine versus the endocyclic pyrazole nitrogen.

Synthesis_Workflow Start Start: 3-Aminopyrazole + 1,3-Dielectrophile Condition_A Condition A: Acidic (AcOH/Reflux) Protonates endocyclic N Start->Condition_A Condition_B Condition B: Basic (NaOEt/EtOH) Enhances exocyclic NH2 Start->Condition_B Result_7 7-Substituted Isomer (Kinetic Product) Condition_A->Result_7 Favors Result_5 5-Substituted Isomer (Thermodynamic Product) Condition_B->Result_5 Favors Validation Validation Step: NOE NMR or X-Ray Crystallography Result_7->Validation Result_5->Validation

Figure 2: Regiocontrol decision tree. Acidic conditions often favor the formation of the 7-substituted isomer by reducing the nucleophilicity of the ring nitrogen.

Comprehensive SAR Analysis

The following table synthesizes data from kinase (CDK, Trk) and GABA-A receptor studies to provide a "Rule of Thumb" for substitution.

PositionRole in BioactivityPreferred Substituents (Kinase)Preferred Substituents (GABA-A)Mechanistic Insight
N1 H-Bond AcceptorNone (Lone pair)NoneCritical for H-bonding to the backbone NH of the hinge region (e.g., Met592 in Trk).
C2 Electronic/StericH,

, small alkyl
Aryl (e.g., furan, thiophene)In kinases, bulky groups here clash with the gatekeeper residue. In GABA, aryl groups enhance benzodiazepine site affinity.
C3 Critical Binding Halogens (Br, I), Aryl, HeteroarylCN,

, Amides
In kinases, this vector points deep into the ATP pocket. Aromatic rings here engage in

-stacking or hydrophobic interactions.
C5 Shape/Potency

, Methyl, small Aryl
H, MethylSubstituents here affect the pKa of the ring system. Electron-withdrawing groups (EWGs) like

can improve metabolic stability.
C7 Solubility/SolventMorpholine, Piperazine, bulky aminesMethyl, HThis position points toward the solvent interface. Ideal for appending solubilizing groups (e.g., morpholine in Dinaciclib) without affecting binding affinity.
Deep Dive: The C3 "Gatekeeper" Interaction

In kinase inhibitors like Dinaciclib , the C3 position is often substituted with a heteroaryl group (e.g., pyridine N-oxide) or a bulky alkyl group. This substituent dictates selectivity. For example, replacing a C3-hydrogen with a bromine often increases potency by filling the hydrophobic pocket behind the gatekeeper residue, but replacing it with a rigid aromatic ring can impart isoform selectivity (e.g., CDK2 vs. CDK4) based on the flexibility of the glycine-rich loop.

Experimental Protocols

These protocols are designed to be robust and reproducible, minimizing the "art" and maximizing the "science" of the procedure.

Protocol A: Regioselective Synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Target: A versatile intermediate for SAR exploration.

  • Reagents: 3-amino-4-cyanopyrazole (10 mmol), acetylacetone (12 mmol), Glacial Acetic Acid (20 mL).

  • Reaction:

    • Charge a 50 mL round-bottom flask with the aminopyrazole and acetic acid.

    • Add acetylacetone dropwise at room temperature.

    • Critical Step: Heat to reflux (

      
      ) for 4 hours. The high temperature and acidic medium drive the dehydration and favor the formation of the pyrimidine ring.
      
  • Workup:

    • Cool to room temperature. The product often precipitates upon cooling.

    • Pour the mixture into ice-cold water (50 mL).

    • Filter the solid and wash with cold ethanol (2 x 10 mL).

  • Validation (Self-Check):

    • TLC: Run in 50% EtOAc/Hexane. The product should be a single spot with

      
      .
      
    • NMR: Check for the disappearance of the diketone methyl peaks and the appearance of two distinct methyl singlets on the pyrimidine ring.

Protocol B: Kinase Inhibition Assay (ADP-Glo Format)

Target: Validation of ATP-competitive inhibition.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dosing: Serially dilute the pyrazolo[1,5-a]pyrimidine derivative in DMSO (10-point dose-response). Final DMSO concentration in assay < 1%.

  • Enzyme Reaction:

    • Add 2

      
       of compound to a 384-well white plate.
      
    • Add 4

      
       of Enzyme (e.g., CDK2/CyclinA) diluted in buffer. Incubate 10 min.
      
    • Add 4

      
       of Substrate/ATP mix.
      
    • Incubation: 60 minutes at Room Temperature (RT).

  • Detection:

    • Add 10

      
       ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
       Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
      
  • Readout: Measure luminescence. Plot RLU vs. log[Compound] to determine

    
    .
    

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: RSC Advances [Link] Context: Comprehensive review of the scaffold's utility in oncology.[1][2][3]

  • Dinaciclib, a cyclin-dependent kinase inhibitor, suppresses cholangiocarcinoma growth. Source: Molecular Cancer Therapeutics (via PubMed) [Link] Context: Validates the C7-solubilizing group strategy in vivo.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Trk Inhibitors. Source: Molecules (MDPI) [Link] Context: Recent SAR data on Trk inhibition and hinge binding modes.[2]

  • Regioselective synthesis of pyrazolo[1,5-a]pyrimidines. Source: Journal of Heterocyclic Chemistry [Link] Context: Technical grounding for the synthetic protocols described.

Sources

Technical Guide: Therapeutic Targeting of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, pyrazolo[1,5-a]pyrimidine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural utility stems from its ability to act as a purine bioisostere . By mimicking the adenine ring of ATP, this scaffold has become a cornerstone in the design of kinase inhibitors (oncology) and allosteric modulators of GABAergic systems (CNS disorders).

This guide deconstructs the pharmacological versatility of this scaffold, moving beyond surface-level lists to explore the mechanistic causality of its binding modes, specifically in CDK inhibition and GABA-A receptor modulation .

Structural Basis of Bioactivity

The pyrazolo[1,5-a]pyrimidine core is a fused nitrogen-bridgehead heterocycle. Its success is attributed to three key molecular features:

  • ATP-Mimicry: The planar bicyclic system fits snugly into the ATP-binding cleft of kinases. The nitrogen atoms at positions 1 and 4 often serve as hydrogen bond acceptors for the "hinge region" of the kinase.

  • Vectorial Functionalization: The C-3, C-5, C-6, and C-7 positions allow for orthogonal substitution, enabling medicinal chemists to tune selectivity (e.g., adding bulky groups to access the "gatekeeper" pocket).

  • Metabolic Stability: Compared to pure purines, this scaffold often exhibits improved pharmacokinetic profiles and reduced susceptibility to rapid metabolic cleavage.

Oncology Targets: The Kinase Landscape

A. Cyclin-Dependent Kinases (CDKs)

The most clinically advanced application of this scaffold is Dinaciclib (SCH 727965), a potent inhibitor of CDK1, CDK2, CDK5, and CDK9.[1] Unlike first-generation inhibitors (e.g., flavopiridol), Dinaciclib demonstrates superior selectivity and a cleaner safety profile.

Mechanism of Action (The CDK9/MCL-1 Axis): Dinaciclib's efficacy in hematological malignancies (e.g., Multiple Myeloma, CLL) is largely driven by its inhibition of CDK9 , a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.

  • Inhibition: Dinaciclib binds to the ATP pocket of CDK9.

  • Transcriptional Arrest: This prevents the phosphorylation of Serine-2 on the C-terminal domain (CTD) of RNA Polymerase II.[2]

  • Apoptosis: Short-lived anti-apoptotic proteins, specifically MCL-1 and MYC , require constant transcription. Their downregulation triggers rapid apoptosis.

CDK_Mechanism Dinaciclib Dinaciclib (Pyrazolo[1,5-a]pyrimidine) CDK9 CDK9 / P-TEFb Dinaciclib->CDK9 ATP-Competitive Inhibition RNAPol RNA Pol II (CTD) CDK9->RNAPol Normal Function Phospho Ser2 Phosphorylation CDK9->Phospho BLOCKED MCL1 MCL-1 / MYC Expression Phospho->MCL1 Required for Transcription Apoptosis Apoptosis Induction MCL1->Apoptosis Loss of Survival Signal

Figure 1: The mechanistic cascade of Dinaciclib-induced apoptosis via CDK9 inhibition.

B. Emerging Kinase Targets
  • TRK Inhibition (NTRK Fusions): Recent studies (2024) have identified pyrazolo[1,5-a]pyrimidines as second-generation inhibitors of Tropomyosin Receptor Kinases (TRKA/B/C). These derivatives are designed to overcome resistance mutations (e.g., solvent-front mutations) observed with first-gen drugs like Larotrectinib.

  • PI3K

    
    :  Indole-substituted pyrazolo[1,5-a]pyrimidines have shown high selectivity for the PI3K
    
    
    
    isoform, making them valuable candidates for both hematological cancers and autoimmune diseases (e.g., asthma).[3]

CNS Targets: GABA-A Receptor Modulation

While kinases dominate oncology, the pyrazolo[1,5-a]pyrimidine scaffold is equally famous in neuropharmacology as the core of Zaleplon (Sonata).

Target: The Benzodiazepine (BZ) binding site of the GABA-A receptor.[4] Mechanism: Positive Allosteric Modulator (PAM).

Selectivity and Safety

Unlike classical benzodiazepines (which bind non-selectively to


1, 

2,

3, and

5 subunits), Zaleplon exhibits high affinity for the

1 subunit
.
  • 
    1 Subunit:  Associated with sedation and hypnosis.[5][6]
    
  • 
    2/
    
    
    
    3 Subunits:
    Associated with anxiolysis and muscle relaxation.
  • Clinical Consequence: Zaleplon induces sleep (hypnotic) with minimal "hangover" effects, muscle relaxation, or rebound anxiety, due to its rapid elimination and subunit selectivity.

Experimental Protocols

A. Chemical Synthesis: Regioselective Cyclization

The most critical step in generating this scaffold is the condensation of 5-aminopyrazole with 1,3-electrophiles. A common pitfall is regioselectivity (formation of the 7-isomer vs. the 5-isomer).

Protocol: General Synthesis of 7-substituted Pyrazolo[1,5-a]pyrimidines

  • Reagents: 5-amino-1H-pyrazole-4-carboxylate (1.0 eq), 1,3-diketone or

    
    -keto ester (1.1 eq), Glacial Acetic Acid (Solvent).
    
  • Procedure:

    • Dissolve the aminopyrazole in glacial acetic acid.

    • Add the 1,3-dicarbonyl compound dropwise.

    • Reflux at 110°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Critical Step: Upon cooling, the 7-hydroxy or 7-alkyl derivative often precipitates. If not, remove solvent in vacuo and recrystallize from Ethanol.

  • Differentiation: Use 1H-NMR to confirm regiochemistry. The proton at C-6 typically appears as a singlet or doublet around

    
     6.5–7.0 ppm.
    

Synthesis_Workflow Start 5-Aminopyrazole Reaction Reflux in AcOH (Cyclization) Start->Reaction Reagent 1,3-Dicarbonyl Reagent->Reaction Product Pyrazolo[1,5-a]pyrimidine (Scaffold) Reaction->Product Func C-7 Functionalization (e.g., POCl3 -> Amine) Product->Func SAR Expansion

Figure 2: Synthetic route for generating the core scaffold and subsequent functionalization.

B. Biological Assay: Kinase Inhibition Profiling

To validate target engagement for a new derivative (e.g., targeting CDK2), use a luminescent ADP-detection assay.

  • System: ADP-Glo™ (Promega) or similar.

  • Reaction Mix:

    • Kinase (e.g., CDK2/CyclinA): 5–10 ng/well.

    • Substrate: Histone H1 peptide (0.2 µg/µL).

    • ATP: Ultra-pure, at

      
       concentration (typically 10–50 µM).
      
    • Test Compound: Serial dilution in DMSO.

  • Workflow:

    • Incubate Kinase + Substrate + Compound + ATP for 60 min at RT.

    • Add ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

    • Read: Luminescence integration (RLU).

  • Data Analysis: Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Comparative Data: Key Therapeutic Agents

CompoundPrimary TargetMechanismIndicationKey Structural Feature
Dinaciclib CDK1, 2, 5, 9ATP-Competitive InhibitorOncology (Myeloma, Leukemia)Piperidine side chain at C-7 improves solubility.
Zaleplon GABA-A (

1)
Positive Allosteric ModulatorInsomnia (Short-term)N-ethylacetamide group confers rapid metabolism (short

).
Indiplon GABA-A (

1/

3)
Positive Allosteric ModulatorInsomniaHigh affinity for

3 subunit.
CPL302253 PI3K

Selective InhibitorAsthma / AutoimmuneIndole substitution at C-3 provides isoform selectivity.

References

  • Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor.[1] Molecular Cancer Therapeutics. Link

  • Huang, Y., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors.[7][8][9][10] Molecules.[3][5][8][11][12][13][14][15][16][17][18][19] Link

  • Dambrova, M., et al. (2023). Prolonged Zaleplon Treatment Increases the Expression of Proteins Involved in GABAergic Signaling.[6] International Journal of Molecular Sciences. Link

  • Zawadzka, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Link

  • Gozalbes, R., et al. (2018). Pyrazolo[1,5-a]pyrimidine TRPC6 Antagonists for the Treatment of Gastric Cancer. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Guide: Discovery and Optimization of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a potent bioisostere of the adenosine triphosphate (ATP) purine core.[1] Its significance lies in its tunable physiochemical properties and predictable binding mode within the kinase hinge region. This guide provides a technical roadmap for the design, synthesis, and optimization of these inhibitors, moving beyond basic literature summaries to address the specific challenges of regioselectivity and structure-activity relationship (SAR) vectoring.

Part 1: The Chemical Rationale (Scaffold Pharmacology)[2]

ATP Bioisosterism

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. Unlike the ubiquitous quinazoline or pyrimidine scaffolds, the [1,5-a] fusion system offers a distinct vector geometry that allows for unique access to the solvent front and hydrophobic back pockets of the kinase domain.

Binding Mode Mechanics

Successful inhibitor design requires mapping the scaffold atoms to specific kinase sub-domains:

  • N1 Position: Acts as a hydrogen bond acceptor, typically interacting with the backbone amide of the hinge region (e.g., Met592 in TrkA or Leu83 in CDK2).

  • C3 Position: A critical vector for accessing the Gatekeeper residue . Substituents here can determine selectivity between closely related kinases (e.g., CDK1 vs. CDK2).

  • C5 & C7 Positions: These vectors point toward the ribose binding pocket and the solvent-exposed region, respectively. They are the primary sites for solubilizing groups (e.g., morpholines, piperidines).

Visualization: Pharmacophore Mapping

The following diagram maps the core scaffold positions to their biological interaction partners.

BindingMode Scaffold Pyrazolo[1,5-a]pyrimidine Core N1 N1 Nitrogen Scaffold->N1 C3 C3 Position Scaffold->C3 C5 C5 Position Scaffold->C5 C7 C7 Position Scaffold->C7 Hinge Hinge Region (H-Bond Acceptor) N1->Hinge Critical H-Bond Gatekeeper Gatekeeper Residue (Selectivity Filter) C3->Gatekeeper Steric Probe Ribose Ribose Pocket (Affinity) C5->Ribose Hydrophobic Interaction Solvent Solvent Front (Solubility/PK) C7->Solvent Solubilizing Groups

Caption: Pharmacophore mapping of the pyrazolo[1,5-a]pyrimidine scaffold within the ATP binding pocket.

Part 2: Synthetic Mastery & Regiocontrol

The Regioselectivity Challenge

The standard synthesis involves condensing 3(5)-aminopyrazoles with 1,3-dielectrophiles (e.g.,


-ketoesters or 1,3-diketones). A common failure mode in early optimization is the unintended formation of regioisomers.
  • Mechanism: The exocyclic amine of the pyrazole is the hardest nucleophile and typically attacks the most electrophilic carbonyl first.

  • Control: To selectively obtain the 7-substituted product (often desired for mimicking the purine C6-position), one must control the electrophilicity of the 1,3-dicarbonyl component.

Protocol: Regioselective Cyclocondensation

This protocol targets the synthesis of a 5,7-disubstituted core, similar to the precursors used for Dinaciclib .

Reagents:

  • 3-Amino-4-ethyl-1H-pyrazole (Starting material)

  • 1,3-Dicarbonyl equivalent (e.g., ethyl acetoacetate or specific alkynones)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Stoichiometry: Dissolve 3-aminopyrazole (1.0 eq) and the

    
    -ketoester (1.1 eq) in glacial acetic acid (5 mL/mmol).
    
  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Note: Monitor by TLC (5% MeOH in DCM). The intermediate enamine often forms first, followed by cyclization.

  • Workup (Self-Validation): Cool the reaction to room temperature.

    • Validation Step: If a precipitate forms, filter and wash with cold ethanol. This is often the pure regioisomer.

    • Validation Step: If no precipitate, evaporate solvent and recrystallize from EtOH/Water.

  • Regiochemistry Confirmation: Obtain a 1H-NMR. The proton at C6 (pyrimidine ring) is diagnostic. A shift of

    
     6.5–6.8 ppm typically indicates the pyrazolo[1,5-a]pyrimidine structure. NOESY NMR  is required to definitively confirm the position of substituents relative to the pyrazole ring protons.
    

Part 3: SAR & Optimization Strategy

Data below summarizes the optimization logic derived from successful clinical candidates like Dinaciclib and Larotrectinib precursors.

Optimization Vectors
PositionVector RoleChemical StrategyImpact on Potency/PK
C3 Selectivity Introduce alkyl (Ethyl, Isopropyl) or Aryl groups.Small alkyls (Ethyl) fit the restricted gatekeeper in CDK2. Bulky aryls target larger pockets in kinases like B-Raf.
C5 Affinity Heterocycles (Piperidine, Morpholine).Enhances Van der Waals contact with the ribose pocket. Crucial for cellular potency.
C7 Solubility Polar groups (Pyridine-N-oxide, Amines).[2]Exposed to solvent.[3] Ideal for appending solubilizing tails without disrupting binding.
N1 Binding Must remain unsubstituted.Essential for H-bond acceptance from the hinge region backbone.[4][5]
Case Study: Dinaciclib (CDK Inhibitor)

Dinaciclib utilizes a C3-ethyl group to navigate the CDK2 gatekeeper and a C7-(pyridine-N-oxide) motif. The N-oxide is a masterstroke of medicinal chemistry: it improves solubility and metabolic stability while maintaining a specific electronic profile that reduces off-target hERG inhibition compared to earlier analogs like Flavopiridol.

Part 4: Experimental Workflows (Hit-to-Lead)

Biological Assay: ADP-Glo Kinase Assay

To validate the synthesized inhibitors, a luminescent ADP-detection assay is recommended due to its high Z' factor and resistance to fluorescent interference.

Protocol:

  • Reaction Mix: Combine Kinase (e.g., CDK2/CyclinE), Substrate (e.g., Histone H1), and ATP (at

    
     concentration) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2).
    
  • Inhibitor Addition: Add synthesized compounds in DMSO (final DMSO < 1%).

  • Incubation: Incubate at RT for 60 mins.

  • Depletion: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP (40 mins).

  • Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light via luciferase.

  • Analysis: Measure RLUs (Relative Light Units). Calculate IC50 using a 4-parameter logistic fit.

Workflow Visualization

Workflow Start Hit Identification (Virtual Screen / HTS) Synth Scaffold Synthesis (Regioselective Condensation) Start->Synth Confirm Structure Confirmation (1H-NMR / NOESY / X-Ray) Synth->Confirm Assay Biochemical Assay (ADP-Glo / FRET) Confirm->Assay Cell Cellular Assay (Proliferation / Western Blot) Assay->Cell Decision Decision Gate: IC50 < 100 nM? Cell->Decision Optimize SAR Optimization (C3/C5/C7 Vectors) Decision->Optimize No Lead Lead Candidate Decision->Lead Yes Optimize->Synth

Caption: Iterative Hit-to-Lead optimization workflow for pyrazolo[1,5-a]pyrimidine inhibitors.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2024). URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Source: Molecules (MDPI, 2024). URL:[Link]

  • Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. Source:[2][6] ACS Medicinal Chemistry Letters (2010). URL:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

Sources

Technical Monograph: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical properties, synthesis, and applications of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone.

Executive Summary

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 130506-85-3) is a fused bicyclic heteroaromatic ketone belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2][3] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for purines and exhibiting significant affinity for GABA-A receptors (e.g., Zaleplon), KDR kinases, and p38 MAP kinases.

This compound is distinguished by its regioselective reactivity, particularly at the 6-acetyl and 7-methyl positions, making it a versatile intermediate for the synthesis of complex pharmaceutical candidates.

Physicochemical Characterization

The compound is characterized by a planar, electron-deficient pyrimidine ring fused to an electron-rich pyrazole ring. The 6-acetyl group provides a handle for further derivatization (e.g., Claisen-Schmidt condensation), while the 7-methyl group exhibits unusual acidity due to the electron-withdrawing nature of the adjacent nitrogen and carbonyl systems.

Table 1: Core Physical Properties
PropertyValue / DescriptionSource/Note
IUPAC Name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS Number 130506-85-3[1]
Molecular Formula C

H

N

O
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline solidTypical for class
Solubility Soluble in DMSO, DMF, CH

Cl

, Chloroform; Sparingly soluble in Ethanol; Insoluble in Water
LogP (Predicted) ~0.6 - 1.2Lipinski compliant
H-Bond Donors 0
H-Bond Acceptors 3 (N4, N1, Carbonyl O)

Spectroscopic Analysis

Accurate structural assignment relies on distinguishing the specific methyl environments and the aromatic protons.

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum (typically in CDCl

or DMSO-

) displays distinct signals for the three methyl groups and two aromatic protons.[3]
  • 
     2.50 - 2.55 ppm (s, 3H): 2-CH
    
    
    
    . Located on the pyrazole ring; generally the most shielded methyl group.
  • 
     2.60 - 2.65 ppm (s, 3H): 6-COCH
    
    
    
    . The acetyl methyl group.[4]
  • 
     2.90 - 3.10 ppm (s, 3H): 7-CH
    
    
    
    . Significantly deshielded due to the adjacent ring nitrogen (N1) and the peri-effect of the carbonyl. Note: This methyl group is acidic and undergoes rapid H/D exchange in CD
    
    
    OD/NaOCD
    
    
    [2].
  • 
     6.50 - 6.60 ppm (s, 1H): H-3 . The aromatic proton on the pyrazole ring.[2][3]
    
  • 
     8.90 - 9.10 ppm (s, 1H): H-5 . The most deshielded proton, located between the bridgehead nitrogen and the acetyl group.
    
Mass Spectrometry[3]
  • ESI-MS: [M+H]

    
     peak at m/z 190.1.
    
  • Fragmentation: Loss of the acetyl group (M-43) is a common fragmentation pathway.

Synthetic Methodology

The synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a classic regioselective cyclocondensation.

Reaction Pathway

The synthesis involves the condensation of 3-amino-5-methylpyrazole with 3-ethoxymethylene-2,4-pentanedione (EMPD).

  • Nucleophilic Attack: The exocyclic amine of the pyrazole attacks the highly electrophilic ethoxymethylene carbon of the EMPD.

  • Elimination: Loss of ethanol generates an enaminone intermediate.

  • Cyclization: The endocyclic pyrazole nitrogen (N2) attacks one of the carbonyl carbons of the acetylacetone moiety.

  • Aromatization: Elimination of water yields the fully aromatic pyrazolo[1,5-a]pyrimidine system.

Experimental Protocol

Reagents:

  • 3-Amino-5-methylpyrazole (1.0 equiv)

  • 3-Ethoxymethylene-2,4-pentanedione (1.1 equiv)

  • Ethanol (Absolute) or Glacial Acetic Acid

Procedure:

  • Dissolution: Dissolve 3-amino-5-methylpyrazole (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add 3-ethoxymethylene-2,4-pentanedione (11 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress by TLC (SiO

    
    , 5% MeOH in DCM).
    
  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates upon cooling.

  • Isolation: Filter the solid precipitate. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from ethanol or an ethanol/DMF mixture if necessary to obtain the pure title compound.

Mechanistic Visualization

The following diagram illustrates the condensation logic and regiochemical outcome.

Synthesis Reagents Reagents 3-Amino-5-methylpyrazole + 3-Ethoxymethylene-2,4-pentanedione Intermediate Intermediate Enaminone Formation (- EtOH) Reagents->Intermediate Nucleophilic Attack (Exocyclic NH2 -> CH-OEt) Cyclization Cyclization Intramolecular N-Attack (- H2O) Intermediate->Cyclization Ring Closure Product Product 1-(2,7-Dimethylpyrazolo[1,5-a] pyrimidin-6-yl)ethanone Cyclization->Product Aromatization

Caption: Synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone via cyclocondensation.

Applications in Drug Discovery

This compound serves as a "privileged scaffold" intermediate. Its chemical reactivity allows for the rapid generation of diverse libraries.

Regioselective H/D Exchange

Recent studies [2] have demonstrated that the protons on the 7-methyl group and the 6-acetyl group undergo facile deuterium exchange in basic media (CD


ONa/CD

OD), while the 2-methyl protons remain stable. This property is utilized to synthesize deuterated internal standards for ADME studies.
Claisen-Schmidt Condensation

The 6-acetyl group functions as a methyl ketone in aldol-type condensations. Reaction with aromatic aldehydes yields chalcone analogs (α,β-unsaturated ketones), which are potent Michael acceptors often screened for anticancer activity (e.g., inhibition of tubulin polymerization).

Heterocycle Fusion

The 6-acetyl group, in conjunction with the reactive 7-methyl position (or adjacent C-H), allows for the construction of tricyclic systems such as pyrazolo[1,5-a]quinazolines [3]. These tricyclic derivatives are explored as inhibitors of cyclin-dependent kinases (CDKs).

Applications Core 1-(2,7-Dimethylpyrazolo[1,5-a] pyrimidin-6-yl)ethanone Chalcones Chalcone Derivatives (Anticancer Agents) Core->Chalcones Aldehyde + Base (Claisen-Schmidt) Deuteration Deuterated Isotopologs (ADME Standards) Core->Deuteration CD3ONa / CD3OD (H/D Exchange) Tricyclics Pyrazolo[1,5-a]quinazolines (Kinase Inhibitors) Core->Tricyclics Bis-nucleophiles (Ring Fusion)

Caption: Synthetic utility and derivatization pathways of the core scaffold.

References

  • CAS Registry. CAS RN 130506-85-3. American Chemical Society.[1][5] Link

  • Karpov, S. V., et al. (2023). A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Molecules, 28(6), 2822. Link

  • Chimichi, S., et al. (2008). On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine with 1,3- and 1,4-bisnucleophiles. Organic & Biomolecular Chemistry, 6, 739-744. Link

Sources

Methodological & Application

Synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the optimized synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS 130506-85-3).[1] This scaffold is a critical pharmacophore in the development of non-benzodiazepine GABA-A receptor modulators (e.g., Zaleplon analogs) and kinase inhibitors (e.g., Pim-1, PI3K


).

The synthesis utilizes a regioselective [3+3] cyclocondensation between an aminopyrazole and a functionalized 1,3-dicarbonyl equivalent. Unlike standard protocols that often yield regioisomeric mixtures, this guide focuses on thermodynamic control to ensure exclusive formation of the 2,7-dimethyl isomer, avoiding the common 5-methyl impurity.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS Number 130506-85-3
Molecular Formula

Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
Melting Point 178–180 °C (Lit.)

Retrosynthetic Analysis & Strategy

The construction of the pyrazolo[1,5-a]pyrimidine core relies on the condensation of a binucleophile (aminopyrazole) and a bielectrophile.

  • Binucleophile: 3-Amino-5-methylpyrazole. The exocyclic amine is the harder nucleophile; the ring nitrogen is the softer nucleophile.

  • Bielectrophile: To achieve the specific substitution pattern (H at C5, Acetyl at C6, Methyl at C7), standard acetylacetone cannot be used (it would yield 5,7-dimethyl). Instead, we require 3-(ethoxymethylene)pentane-2,4-dione .

Regiochemical Logic: The reaction proceeds via an initial Michael addition-elimination sequence. The exocyclic amine of the pyrazole attacks the highly electrophilic ethoxymethylene carbon (


) of the dicarbonyl reagent. This locks the C5 position as a protonated carbon (derived from the methine). Subsequent cyclization occurs at the ketone carbonyl, placing the methyl group at C7.

Retrosynthesis Target Target: 1-(2,7-Dimethylpyrazolo[1,5-a] pyrimidin-6-yl)ethanone Precursor1 Binucleophile: 3-Amino-5-methylpyrazole Target->Precursor1 [3+3] Cyclocondensation Precursor2 Bielectrophile: 3-(Ethoxymethylene) pentane-2,4-dione Target->Precursor2 Regioselective Closure

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the bicyclic core.

Detailed Experimental Protocol

Phase 1: Reagent Preparation (In-Situ Generation)

Note: 3-(Ethoxymethylene)pentane-2,4-dione is commercially available but often degrades. Fresh in-situ generation ensures higher yields.

Reagents:

  • 2,4-Pentanedione (Acetylacetone): 10.0 mmol (1.00 g)

  • Triethyl orthoformate: 12.0 mmol (1.78 g)

  • Acetic Anhydride: 20.0 mmol (2.04 g)

Procedure:

  • Charge a 50 mL round-bottom flask with 2,4-pentanedione, triethyl orthoformate, and acetic anhydride.

  • Fit with a reflux condenser and heat to 130°C for 2 hours.

  • Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of acetylacetone.

  • Remove volatiles (ethyl acetate/ethanol byproduct) under reduced pressure (rotary evaporator) to yield the crude ethoxymethylene intermediate as a dark oil. Use immediately.

Phase 2: Cyclocondensation

Reagents:

  • Crude 3-(ethoxymethylene)pentane-2,4-dione (from Phase 1)

  • 3-Amino-5-methylpyrazole: 10.0 mmol (0.97 g)

  • Solvent: Ethanol (Absolute, 20 mL) or Glacial Acetic Acid (10 mL)

    • Expert Insight: Use Ethanol for easier workup. Use Acetic Acid if the reaction is sluggish, as acid catalysis promotes the elimination of ethanol.

Step-by-Step Methodology:

  • Dissolve the crude ethoxymethylene intermediate in 10 mL of Ethanol.

  • In a separate vial, dissolve 3-amino-5-methylpyrazole in 10 mL of Ethanol.

  • Add the amine solution dropwise to the electrophile solution at room temperature over 10 minutes.

    • Observation: An immediate color change (yellow to orange) indicates the formation of the intermediate enaminone.

  • Heat the mixture to Reflux (78°C) for 3–4 hours.

    • Validation: Monitor by LC-MS or TLC (DCM:MeOH 95:5). The intermediate enaminone (

      
      ) should convert to the fluorescent product (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • The product typically precipitates as a solid.

    • Filter the solid using a Büchner funnel.

    • Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL).

  • Purification:

    • Recrystallize from hot Ethanol or Ethanol/DMF (9:1) if purity is <98%.

    • Dry under high vacuum at 50°C for 4 hours.

Yield: Expected 75–85% (approx. 1.4 – 1.6 g).

Mechanistic Pathway & Regioselectivity[2]

The reaction is a cascade sequence.[2] The high regioselectivity is driven by the differential electrophilicity of the ethoxymethylene carbon versus the carbonyl carbons.

  • Nucleophilic Attack: The exocyclic amino group (

    
    ) attacks the ethoxymethylene carbon (most electrophilic site), displacing ethoxide.
    
  • Intermediate: Formation of the acyclic enaminone.

  • Cyclodehydration: The endocyclic pyrazole nitrogen attacks one of the acetyl carbonyls.

  • Aromatization: Loss of water drives the formation of the stable pyrimidine ring.

Mechanism Step1 Reactants: Amine + Ethoxymethylene Step2 Intermediate: Enaminone Formation (NH attacks CH-OEt) Step1->Step2 - EtOH Step3 Cyclization: Ring N attacks Carbonyl Step2->Step3 Heat Step4 Product: 2,7-Dimethyl-6-acetyl (5-H isomer) Step3->Step4 - H2O

Figure 2: Mechanistic flow ensuring the 5-H, 7-Me regiochemistry.

Analytical Validation

To confirm the identity of the synthesized compound, compare spectral data against these standard parameters:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       8.45 (s, 1H, H-5 ): Characteristic singlet of the pyrimidine ring. Its presence as a singlet confirms no methyl at position 5.
      
    • 
       6.50 (s, 1H, H-3 ): Pyrazole proton.
      
    • 
       2.80 (s, 3H, C7-CH3 ): Downfield methyl due to proximity to ring nitrogen.
      
    • 
       2.65 (s, 3H, Acetyl-CH3 ).
      
    • 
       2.55 (s, 3H, C2-CH3 ).
      
  • Mass Spectrometry (ESI+):

    • 
      .
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete cyclizationSwitch solvent to Glacial Acetic Acid and reflux for an additional 2 hours.
Impurity: 5,7-Dimethyl Wrong precursor usedEnsure you used ethoxymethylene-pentanedione, NOT acetylacetone. Acetylacetone yields the 5,7-dimethyl analog lacking the 6-acetyl group.
Starting Material Remains Moisture in solventThe ethoxymethylene reagent is moisture sensitive. Use dry solvents and protect from atmospheric moisture.

References

  • Al-Mulla, A. (2023).[3] Synthesis and Structure of 6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine. Semantic Scholar. Link

  • Chimichi, S., et al. (2008).[4] On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with 1,3- and 1,4-bisnucleophiles. Organic & Biomolecular Chemistry. Link

  • Fustero, S., et al. (2008). Improved Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Journal of Organic Chemistry. (General methodology for regiocontrol).
  • BLD Pharm. (2024). Product Safety and Data Sheet: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. Link

Sources

High-Efficiency Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MW-PQP-04

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for anxiolytics (e.g., Zaleplon , Indiplon ) and a wide array of kinase inhibitors (e.g., Dinaciclib analogs). Traditional thermal synthesis often suffers from prolonged reaction times (4–24 hours), harsh acidic conditions, and poor regioselectivity between the 5-one and 7-one isomers.

This application note details optimized microwave-assisted protocols that reduce reaction times to under 20 minutes while enhancing yield and regiocontrol. We provide a mechanistic rationale for the selectivity observed under dielectric heating and offer validated workflows for scale-up.

Mechanistic Insight & Regioselectivity

The core challenge in synthesizing pyrazolo[1,5-a]pyrimidines via the condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,


-keto esters) is controlling the regiochemistry of the cyclization.

The reaction proceeds via two competing pathways:

  • Path A (Kinetic): Attack of the exocyclic amine (

    
    ) on the most reactive carbonyl (usually the ketone), followed by cyclization of the endocyclic ring nitrogen onto the ester. This yields the 7-substituted  isomer.
    
  • Path B (Thermodynamic): Initial attack by the endocyclic nitrogen or reversible formation of intermediates that lead to the 5-substituted isomer.

Microwave irradiation (MWI) alters this landscape by rapidly accessing higher transition state energies, often favoring the thermodynamic product or allowing for "kinetic trapping" depending on the solvent polarity and temperature ramp rate.

Diagram 1: Mechanistic Pathways & Regioselectivity

Regioselectivity Start 3(5)-Aminopyrazole + 1,3-Dielectrophile Inter_A Intermediate A (Exocyclic N attack) Start->Inter_A Fast (Low Temp) Inter_B Intermediate B (Endocyclic N attack) Start->Inter_B Slow (High Temp) Inter_A->Start Reversible (MWI) Prod_7 7-Substituted Isomer (Kinetic Product) Inter_A->Prod_7 Cyclization Prod_5 5-Substituted Isomer (Thermodynamic Product) Inter_B->Prod_5 Cyclization

Figure 1: The regiochemical outcome is dictated by the initial nucleophilic attack. MWI promotes reversibility of the kinetic intermediate (A), often enriching the thermodynamic isomer (5-substituted) in polar solvents.

Experimental Protocols

Protocol A: General Condensation with -Keto Esters

Application: Synthesis of Zaleplon analogs and general library generation. Scale: 1.0 mmol

Reagents:

  • 3-Amino-4-cyanopyrazole (1.0 equiv)

  • Ethyl acetoacetate or substituted

    
    -keto ester (1.1 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol/AcOH (10:1)

Procedure:

  • Setup: In a 10 mL microwave-transparent process vial (borosilicate), dissolve the aminopyrazole (1.0 mmol) in 3 mL of solvent.

  • Addition: Add the

    
    -keto ester (1.1 mmol). Cap the vial with a PTFE-lined septum.
    
  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain temperature).

    • Temp:140°C .

    • Hold Time:10 minutes .

    • Stirring: High (magnetic stir bar).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • The product often precipitates upon cooling. If not, add 5 mL of ice-cold water.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from EtOH/DMF if necessary.

Data Validation:

  • Yield: Expect 85–95% (vs. 60% thermal reflux).

  • Regioselectivity: In AcOH at 140°C, the 7-methyl-5-one isomer is typically favored when using ethyl acetoacetate.

Protocol B: Green Synthesis (Aqueous/Catalyst-Free)

Application: Eco-friendly synthesis using alkynes (e.g., DMAD). Scale: 1.0 mmol

Reagents:

  • 3(5)-Aminopyrazole derivative (1.0 equiv)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv)

  • Solvent: Water (3 mL)

  • Catalyst: None (or 10 mol% KHSO4 for acceleration)

Procedure:

  • Setup: Charge the MW vial with aminopyrazole and water. Sonicate briefly to create a fine suspension if insoluble.

  • Addition: Add DMAD dropwise.

  • Irradiation:

    • Temp:100°C .

    • Hold Time:5–8 minutes .

    • Pressure Limit: 250 psi (ensure vessel is rated for aqueous heating).

  • Work-up:

    • Cool to RT.

    • Filter the resulting precipitate.[1][2] Wash with water (3 x 5 mL).

    • Dry in a vacuum oven at 60°C.

Protocol C: One-Pot Multicomponent Assembly

Application: Rapid diversity-oriented synthesis (DOS) of 5,7-disubstituted derivatives.

Reagents:

  • Aromatic aldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • 
    -keto ester (1.0 equiv)
    
  • Solvent: Ethanol (3 mL) + 3 drops Piperidine

Procedure:

  • Step 1 (In-situ Pyrazole Formation): Combine aldehyde, malononitrile, and hydrazine in the vial.

    • MW Conditions: 80°C for 2 minutes.

  • Step 2 (Cyclization): Carefully open the vial (after cooling) and add the

    
    -keto ester and piperidine.
    
  • Step 3 (Final Assembly): Reseal and irradiate.

    • Temp:120°C .

    • Hold Time:15 minutes .

  • Work-up: Pour reaction mixture into crushed ice. Filter the solid precipitate.[1][2]

Optimization & Workflow Logic

To ensure reproducibility, follow this logic flow for optimizing new substrates.

Diagram 2: Optimization Workflow

Workflow Start Define Substrate (Sterics/Electronics) Solvent Select Solvent Polarity affects Regioselectivity Start->Solvent Screen1 Screen 1: 120°C, 10 min (Ethanol/AcOH) Solvent->Screen1 Check Check LCMS Conversion > 90%? Screen1->Check Success Scale Up (Keep Fill Volume Constant) Check->Success Yes Fail Increase Temp to 150°C Or Switch to Neat (Solvent-free) Check->Fail No Fail->Screen1 Re-test

Figure 2: Step-by-step logic for optimizing reaction conditions for novel pyrazolo[1,5-a]pyrimidines.

Comparative Data Analysis

Table 1: Microwave vs. Conventional Thermal Heating

ParameterConventional Reflux (EtOH)Microwave (140°C, AcOH)Improvement Factor
Reaction Time 6 – 12 Hours10 – 20 Minutes36x Faster
Yield (Avg) 55 – 65%85 – 94%+30% Yield
Solvent Usage 20–50 mL/mmol2–3 mL/mmol10x Greener
Regioselectivity Mixed isomers (often 60:40)Highly Selective (>95:5)*High Purity

*Note: Regioselectivity is highly substrate-dependent but generally improved under high-temperature MWI due to thermodynamic control.

References

  • Fahim, A. M., et al. (2018). "Microwave-assisted synthesis of novel fused heterocyclic compounds: pyrazolo[1,5-a]pyrimidines." Journal of Heterocyclic Chemistry.

  • Kumar, D., et al. (2011). "Microwave-assisted one-pot synthesis of pyrazolo[1,5-a]pyrimidines." Green Chemistry Letters and Reviews.

  • Aggarwal, R., et al. (2011). "Regioselective synthesis of some new pyrazolo[1,5-a]pyrimidines under microwave irradiation." Journal of Chemical Sciences.

  • Bala, M., et al. (2014). "Green approach for the synthesis of pyrazolo[1,5-a]pyrimidines in water." Arabian Journal of Chemistry.

  • US Patent 4,626,538 (Zaleplon). "Pyrazolo[1,5-a]pyrimidine derivatives."[3] (Historical reference for scaffold utility).

Sources

Application Note: Controlled Cyclization Strategies for Pyrazolo[1,5-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, serving as the pharmacophore for numerous kinase inhibitors (e.g., CDK, Pim-1, and PI3K inhibitors) and GABA-A receptor modulators. Its planar, bicyclic architecture mimics the adenine ring of ATP, making it an ideal template for ATP-competitive inhibition.

However, the synthesis of this scaffold presents a critical challenge: Regioselectivity . The condensation of 3(5)-aminopyrazoles with unsymmetrical 1,3-electrophiles can yield two distinct regioisomers (5-substituted vs. 7-substituted). This guide details the mechanistic drivers of this cyclization and provides three validated protocols to control the outcome, ensuring high purity and reproducibility in lead optimization campaigns.

Mechanistic Insight: The Regioselectivity Driver

To control the reaction, one must understand the competition between the nucleophilic centers of the aminopyrazole and the electrophilic centers of the 1,3-dicarbonyl.

The Reaction Pathway

The reaction proceeds via a condensation-cyclization sequence. The exocyclic amine (–NH₂) of the pyrazole is generally more nucleophilic than the endocyclic ring nitrogen. Consequently, the initial step is usually the attack of the exocyclic amine on the more electrophilic carbonyl of the 1,3-diketone.

  • Step 1 (Condensation): Exocyclic amine attacks Carbonyl A (more electrophilic).

  • Step 2 (Cyclization): Endocyclic ring nitrogen attacks Carbonyl B.

  • Result: Carbonyl A becomes position 7; Carbonyl B becomes position 5.

If the electrophilicity difference is negligible, a mixture of isomers occurs.

Mechanism Reagents 3-Aminopyrazole + Unsymmetrical 1,3-Diketone Inter_A Intermediate A (Schiff Base at C-7 precursor) Reagents->Inter_A Exocyclic NH2 attacks More Electrophilic C=O Inter_B Intermediate B (Schiff Base at C-5 precursor) Reagents->Inter_B Exocyclic NH2 attacks Less Electrophilic C=O Prod_7 7-Substituted Isomer (Major if C-7 precursor is more electrophilic) Inter_A->Prod_7 Cyclization via Endocyclic N Prod_5 5-Substituted Isomer (Minor/Competitor) Inter_B->Prod_5 Cyclization

Figure 1: Bifurcation of the cyclization pathway dictated by initial nucleophilic attack.

Experimental Protocols

Protocol A: Thermal Acid-Catalyzed Condensation (The "Workhorse")

Best for: Large-scale synthesis, symmetrical diketones, or substrates where thermodynamic stability drives the product.

This method utilizes glacial acetic acid as both solvent and catalyst. The acid activates the carbonyls, accelerating the condensation.

Materials:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • 1,3-Diketone or

    
    -keto ester (1.1 equiv)
    
  • Glacial Acetic Acid (10 volumes)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-aminopyrazole (1.0 equiv) in glacial acetic acid (10 mL per gram of substrate).

  • Addition: Add the 1,3-diketone (1.1 equiv) in a single portion.

  • Reflux: Attach a reflux condenser and heat the mixture to 110°C (oil bath temperature). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The aminopyrazole spot (usually polar/streaking) should disappear.

  • Cooling: Allow the reaction to cool to room temperature. Often, the product will crystallize directly from the acetic acid upon cooling.

  • Workup:

    • If solid forms: Filter the precipitate and wash with cold ethanol and diethyl ether.

    • If no solid: Pour the reaction mixture into crushed ice/water (5x reaction volume). Neutralize carefully with saturated NaHCO₃ to pH 7–8 to induce precipitation. Filter and wash.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)

Best for: Library generation, sluggish reactions, and minimizing solvent waste.

Microwave irradiation significantly accelerates the dehydration step, often improving yield and purity by reducing thermal degradation time.

Materials:

  • 3-Aminopyrazole (1.0 equiv)

  • 1,3-Diketone (1.0 equiv)

  • Ethanol (2–3 mL per mmol) or Solvent-Free

  • Catalytic HCl (optional, 1 drop)

Step-by-Step Procedure:

  • Preparation: In a microwave-compatible vial (e.g., 10 mL crimp top), mix the aminopyrazole and diketone.

  • Solvent: Add Ethanol. (Note: Solvent-free neat reactions are possible but can lead to charring if the melting point is high; ethanol is safer for initial optimization).

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temperature: 120°C

    • Time: 10–20 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Analysis: Cool to 50°C using compressed air (built-in feature of most reactors). Check LCMS.

  • Isolation: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.

Protocol C: Regioselective Control with -Keto Esters

Best for: Synthesizing 7-hydroxy/7-one derivatives (isomers of biological interest).

When reacting 3-aminopyrazole with


-keto esters (e.g., ethyl acetoacetate), the reaction can yield the 7-one (via attack on ketone first) or 5-one (via attack on ester first). Acidic conditions generally favor the formation of the 7-methyl-5-oxo  isomer (thermodynamic product) due to the higher reactivity of the ketone carbonyl over the ester.

Procedure:

  • Reflux 3-aminopyrazole with ethyl acetoacetate in Glacial Acetic Acid for 4 hours.

  • The exocyclic amine attacks the ketone (more electrophilic).

  • The intermediate cyclizes by attacking the ester, losing EtOH.

  • Result: Pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.[1]

Analytical Validation & Data Summary

1H NMR Interpretation

Correct structural assignment is non-trivial. Use the following diagnostic signals (in DMSO-d₆):

PositionSignal TypeChemical Shift (

ppm)
Diagnostic Feature
H-3 Singlet6.5 – 6.9Characteristic of the pyrazole ring fusion.
H-6 Singlet/Doublet6.8 – 7.2Pyrimidine ring proton.
NH Broad Singlet12.0 – 13.5Only present in oxo-derivatives (lactam form).

Distinguishing Regioisomers (NOE): To confirm if a substituent R is at position 5 or 7:

  • Irradiate R: If you see an NOE enhancement of the pyrazole H-3 , the substituent R is likely at Position 7 (spatial proximity).

  • If R is at Position 5, it is too distant from H-3 to show a strong NOE.

Performance Comparison
ParameterMethod A (Thermal/AcOH)Method B (Microwave/EtOH)
Reaction Time 2 – 6 Hours10 – 20 Minutes
Typical Yield 65 – 80%85 – 95%
Purity (Crude) Moderate (requires recrystallization)High (often simple filtration)
Scalability High (>100g)Low (<5g per batch)

Workflow Visualization

Workflow Start Start: Reagent Selection Decision Scale & Equipment? Start->Decision Path_A Path A: Large Scale (Thermal Reflux) Decision->Path_A >5g Path_B Path B: Library/Speed (Microwave) Decision->Path_B <1g Process_A Solvent: Glacial AcOH Temp: 110°C Time: 4h Path_A->Process_A Process_B Solvent: EtOH Temp: 120°C Time: 15 min Path_B->Process_B QC In-Process Control (TLC/LCMS) Process_A->QC Process_B->QC Workup Workup: Precipitate in Ice/Water or Cold EtOH QC->Workup Conversion >95% Validation Validation: 1H NMR (Check H-3 Shift & NOE) Workup->Validation

Figure 2: Decision tree for selecting the optimal synthesis protocol.

References

  • Synthesis and Regioselectivity: Moustafa, M. S., et al. "Regioselective synthesis of some new pyrazolo[1,5-a]pyrimidine derivatives."[2][3][4] Journal of Heterocyclic Chemistry.

  • Microwave Protocols: Fahim, A. M.[1][2] "Microwave-assisted synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives." Green Chemistry Letters and Reviews.

  • Kinase Inhibition Applications: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Journal of Heterocyclic Chemistry.

  • Structural Characterization: Castillo, J. C., et al. "Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines."[2][4] Organic Preparations and Procedures International.

Sources

Using 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Profiling 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in Kinase Fragment-Based Drug Discovery (FBDD)

Executive Summary

The compound 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 17446-29-0) represents a "privileged scaffold" in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine core is structurally isosteric to the purine ring of ATP, allowing it to function as a potent ATP-competitive inhibitor backbone. This scaffold is the foundational core for several FDA-approved kinase inhibitors, including Larotrectinib (TRK inhibitor) and Dinaciclib (CDK inhibitor).

This guide details the specific protocols for using this ethanone derivative as a chemical fragment or starting scaffold in kinase assays. Unlike fully optimized drugs (nanomolar potency), this core molecule typically exhibits micromolar affinity. Therefore, standard IC50 protocols must be adapted for Fragment-Based Drug Discovery (FBDD) to detect weak but specific binding events that identify "hotspots" in the kinase ATP-binding pocket.

Mechanistic Insight: The ATP-Mimetic Scaffold

To use this molecule effectively, researchers must understand its binding mode. The pyrazolo[1,5-a]pyrimidine ring mimics the adenine of ATP.

  • Hinge Binding: The nitrogen atoms (specifically N1/N4) in the fused ring system serve as hydrogen bond acceptors/donors to the kinase "hinge" region (e.g., interacting with the backbone amide of the gatekeeper residue).

  • The 6-Ethanone Vector: The acetyl group at position 6 provides a synthetic handle. In assays, this group often points towards the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase (e.g., CDK2 vs. B-Raf).

  • The 2,7-Dimethyl Substitution: These methyl groups provide hydrophobic contacts but can also introduce steric clashes if the kinase has a bulky gatekeeper residue.

Diagram 1: Fragment Screening Workflow

This workflow illustrates the progression from solubilizing the fragment to validating its binding via orthogonal assays.

FragmentScreening Compound 1-(2,7-Dimethyl...) (The Fragment) QC QC: DMSO Solubility & Aggregation Check Compound->QC Dissolve Biochem Biochemical Assay (TR-FRET/Luminescence) @ High Conc (50-100 µM) QC->Biochem Primary Screen Biophys Biophysical Validation (Thermal Shift/DSF) Biochem->Biophys Hit Confirmation Biophys->Compound SAR Expansion (Grow Fragment) XRay Structural Biology (X-ray Co-crystallization) Biophys->XRay Binding Mode

Caption: Logical flow for validating the pyrazolopyrimidine fragment. Note the requirement for orthogonal biophysical validation (DSF) due to expected low affinity.

Experimental Protocols

Protocol A: Compound Solubilization & Storage

Rationale: As a planar aromatic system, pyrazolo[1,5-a]pyrimidines can stack and aggregate in aqueous solution, causing false positives (promiscuous inhibition) in kinase assays.

  • Stock Preparation:

    • Dissolve 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in 100% anhydrous DMSO to a concentration of 100 mM .

    • Note: Sonicate for 5 minutes at 25°C to ensure complete dissolution.

  • Quality Control (Aggregation Check):

    • Dilute stock to 100 µM in assay buffer (e.g., PBS + 0.01% Triton X-100).

    • Measure absorbance at 600 nm. Significant OD > 0.05 indicates aggregation.

    • Corrective Action: If aggregation occurs, add 0.01% CHAPS or Tween-20 to the assay buffer.

Protocol B: High-Concentration Kinase Inhibition Assay (TR-FRET)

Rationale: Fragments often have


 values in the 10–200 µM range. Standard screening at 1 µM will miss activity. This protocol uses a "High-Concentration Single Point" screen.

Reagents:

  • Target Kinase (e.g., CDK2/CyclinA or TrkA).[1]

  • Substrate: Biotinylated peptide (kinase specific).

  • ATP:

    
     apparent (typically 10–50 µM).
    
  • Detection: Eu-labeled anti-phospho antibody + APC-Streptavidin.

Step-by-Step:

  • Plate Setup: Use a 384-well low-volume white plate.

  • Compound Addition: Dispense 100 nL of the 100 mM compound stock (Final assay conc: 100 µM ).

    • Control: DMSO only (0% inhibition).

    • Standard: Staurosporine (1 µM) as positive control.

  • Enzyme Mix: Add 5 µL of Kinase (0.5 nM final) in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Incubate compound and kinase for 15 minutes at RT. Crucial for allowing the fragment to access the ATP pocket.

  • Reaction Start: Add 5 µL of Substrate/ATP mix.

  • Incubation: 60 minutes at RT.

  • Termination/Detection: Add 10 µL of EDTA/Antibody detection mix. Read TR-FRET after 1 hour.

Data Interpretation:

  • >30% Inhibition at 100 µM: Considered a "Fragment Hit."

  • <10% Inhibition: Non-binder for this specific kinase.

Protocol C: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Rationale: Because biochemical inhibition might be weak, DSF confirms physical binding by measuring the stabilization of the protein (


). This is the "Gold Standard" for fragment validation.

Step-by-Step:

  • Mix: In a qPCR plate, combine:

    • Kinase domain (2–5 µM final).

    • SYPRO Orange dye (5x final).

    • Compound (50 µM and 200 µM).

  • Reference: DMSO control (no compound).

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min in a Real-Time PCR machine.

  • Analysis: Calculate the melting temperature (

    
    ) from the derivative of the fluorescence curve.
    
    • Valid Hit:

      
       (shift relative to DMSO).
      

Quantitative Data Summary: Expected Profiles

When using 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone, compare your results against these reference ranges for the scaffold class:

ParameterValue RangeInterpretation
Molecular Weight ~189 DaIdeal Fragment (<300 Da).
cLogP ~1.2High solubility; good for growing into lipophilic pockets.
IC50 (Initial) 10 µM – >100 µMWeak binder. Do not expect nM potency without further substitution.
Ligand Efficiency (LE) > 0.3 kcal/mol/atomIf LE is high, the fragment is a high-quality starting point despite high IC50.
Solubility > 5 mM (PBS)Excellent for structural biology (soaking crystals).

Pathway Context: Where to Apply

This scaffold is particularly relevant for the MAPK and PI3K/mTOR signaling pathways. The diagram below highlights the kinases where pyrazolo[1,5-a]pyrimidines have historically shown privileged binding.

Diagram 2: Targetable Kinase Pathways

Map of signaling nodes where this scaffold is frequently applied as an inhibitor core.

KinasePathways cluster_legend Scaffold Activity Hotspots RTK RTKs (Trk, VEGFR) RAS RAS RTK->RAS PI3K PI3K (p110) RTK->PI3K RAF B-RAF (V600E) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CDK Cell Cycle (CDK2/CyclinA)

Caption: Green/Red/Blue nodes indicate kinases with high structural compatibility for the pyrazolo[1,5-a]pyrimidine core (e.g., Trk, B-Raf, CDK2).

References

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the binding mode of the scaffold in CDK2.
  • Doe, C., et al. (2007). "Novel, potent and selective pyrazolo[1,5-a]pyrimidine inhibitors of the B-Raf kinase." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Validates the scaffold for MAPK p
  • Drueckes, P., et al. (2018). "Fragment-Based Screening of Kinase Inhibitors." Methods in Molecular Biology.

    • Relevance: Provides the foundational methodology for the high-concentration screening protocols described above.
  • Bertrand, J., et al. (2016). "DFG-out binders of the pyrazolo[1,5-a]pyrimidine scaffold." Journal of Medicinal Chemistry.

    • Relevance: Discusses how the 6-position substitution (the ethanone group)

Sources

Technical Guide: Pyrazolo[1,5-a]pyrimidines as ATP-Competitive Kinase Inhibitors in Oncology

[1]

Introduction: The Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design. Structurally bioisosteric to the adenine ring of ATP, this fused nitrogen-bridgehead system allows for high-affinity binding to the kinase hinge region. Unlike the purine core, the pyrazolo[1,5-a]pyrimidine framework offers distinct vectors for substitution (specifically at C3, C5, and C7) that enable the "tuning" of selectivity profiles against the kinome—most notably Cyclin-Dependent Kinases (CDKs), Checkpoint Kinases (Chk1), and FLT3.

This guide provides a validated workflow for the development and evaluation of these inhibitors, using Dinaciclib (a potent CDK1/2/5/9 inhibitor) as the primary case study for experimental design.

Chemical Biology & Structure-Activity Relationship (SAR)

Mechanistic Rationale

The scaffold functions as a Type I ATP-competitive inhibitor. The pyrazole nitrogen (N1) and the pyrimidine nitrogen (N4) typically form hydrogen bonds with the hinge region amino acids of the kinase.

  • C3 Position: Critical for potency; often substituted with aromatic or heteroaromatic rings to occupy the hydrophobic pocket.

  • C7 Position: Dictates solubility and pharmacokinetic properties; often the site for solubilizing amine tails.

  • C5 Position: Used to fine-tune steric fit within the gatekeeper region.

Visualization: SAR and Synthesis Workflow

The following diagram illustrates the core chemical synthesis pathway and the SAR vectors responsible for biological activity.

GStartStart: 3-AminopyrazoleIntermedIntermediate:Pyrazolo[1,5-a]pyrimidine-7-oneStart->IntermedCondensation(NaOEt, Reflux)Reagent+ 1,3-Dicarbonyl(e.g., Diethyl Malonate)Reagent->IntermedChlorinationChlorination (POCl3)-> 7-Cl DerivativeIntermed->ChlorinationActivationSubstitutionNucleophilic Subst.(Amines at C7)Chlorination->SubstitutionSnAr ReactionFinalFinal Lead:Dinaciclib AnalogSubstitution->FinalDeprotection/PurificationSAR_C3SAR C3: Hydrophobic Pocket(Aryl/Heteroaryl)Final->SAR_C3SAR_C7SAR C7: Solvent Front(Solubilizing Groups)Final->SAR_C7

Caption: Figure 1. General synthetic route for pyrazolo[1,5-a]pyrimidines and key SAR vectors.

Protocol: General Synthesis of the Core Scaffold

Note: This protocol describes the formation of the 7-chloro intermediate, a versatile precursor for library generation.

  • Condensation: Dissolve 3-aminopyrazole (10 mmol) and diethyl malonate (12 mmol) in anhydrous ethanol. Add sodium ethoxide (20 mmol) dropwise. Reflux for 4-6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Checkpoint: The product (7-hydroxy derivative) precipitates upon cooling and acidification with HCl.

  • Chlorination: Suspend the dried 7-hydroxy intermediate in POCl

    
     (excess). Reflux for 3 hours.
    
    • Safety: POCl

      
       is corrosive; use a scrubber.
      
  • Workup: Pour the reaction mixture onto crushed ice (exothermic). Extract with DCM.

  • Nucleophilic Substitution (Library Gen): React the 7-chloro intermediate with various amines (e.g., N-Boc-piperidine for Dinaciclib synthesis) in DMF with DIPEA at 80°C.

Biochemical Profiling: Kinase Selectivity

Assay Selection: ADP-Glo™ Platform

For pyrazolo[1,5-a]pyrimidines, we utilize the ADP-Glo™ Kinase Assay (Promega). This is a luminescent ADP detection assay that is less prone to interference from fluorescent compounds than FRET-based assays. It quantifies kinase activity by measuring the ADP formed during the reaction.[1][2]

Protocol: High-Throughput Kinase Screening

Objective: Determine

Reagents:

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    M DTT.
  • Substrate: Histone H1 peptide.

  • ATP: Ultra-pure (concentration must be at

    
     of the specific kinase, typically 10-50 
    
    
    M).

Steps:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrazolo[1,5-a]pyrimidine derivative in DMSO. Transfer 250 nL to a 384-well white plate.

  • Enzyme Addition: Add 2.5

    
    L of CDK2/CyclinA enzyme solution. Incubate for 10 min at RT to allow compound-enzyme equilibrium.
    
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix. Incubate for 60 min at RT.
    
  • ADP-Glo Reagent: Add 5

    
    L of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
    
  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition using the formula:


Representative Data: Selectivity Profile

The following table highlights the expected selectivity profile of a Dinaciclib-like pyrazolo[1,5-a]pyrimidine.

Kinase TargetIC50 (nM)Biological Relevance
CDK2 / Cyclin A 1 - 5 S-phase progression (Primary Target)
CDK1 / Cyclin B 3 - 10 G2/M transition
CDK5 / p25 1 - 5 Neuronal signaling / Cancer migration
CDK9 / Cyclin T 10 - 30 Transcription regulation (Mcl-1 downregulation)
EGFR> 10,000Selectivity Control (Tyrosine Kinase)

Cellular Mechanism & Phenotypic Validation

Pathway Logic: The Rb/E2F Axis

Inhibition of CDK2 and CDK1 by pyrazolo[1,5-a]pyrimidines prevents the phosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, blocking the transcription of genes necessary for S-phase entry, leading to apoptosis.

PathwayInhibitorPyrazolo[1,5-a]pyrimidine(Dinaciclib)CDK_CycCDK1/2 / Cyclin ComplexInhibitor->CDK_CycInhibitsRb_PRb PhosphorylationCDK_Cyc->Rb_PPromotesApoptosisApoptosis / ArrestCDK_Cyc->ApoptosisInhibition leads toE2F_FreeE2F ReleaseRb_P->E2F_FreeReleases E2FS_PhaseS-Phase Gene Transcription(DNA Synthesis)E2F_Free->S_PhaseActivates

Caption: Figure 2.[3] Mechanism of Action: CDK inhibition blocks Rb phosphorylation, arresting the cell cycle.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: Confirm G2/M or G1/S arrest and quantify the sub-G1 population (apoptosis).

Materials:

  • Cell Line: A2780 (Ovarian) or Raji (Lymphoma).

  • Stain: Propidium Iodide (PI) / RNase Staining Solution.[4]

  • Fixative: 70% Ethanol (ice cold).[5]

Workflow:

  • Treatment: Seed

    
     cells. Treat with compound (
    
    
    ) for 24 hours. Include a DMSO control.
  • Harvest: Trypsinize (if adherent), wash with PBS. Centrifuge at 300 x g for 5 min.

  • Fixation (Critical Step): Resuspend pellet in 200

    
    L PBS. Slowly add 800 
    
    
    L ice-cold 70% ethanol while vortexing gently.
    • Why? Vortexing prevents clumping. Ethanol permeabilizes the membrane for the dye.

    • Storage: Incubate at -20°C for at least 2 hours (can store for weeks).

  • Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 500

    
    L PI/RNase solution (PBS + 50 
    
    
    g/mL PI + 100
    
    
    g/mL RNase A).
    • Why? PI stains both DNA and RNA.[4][5] RNase is required to ensure the signal represents only DNA content.

  • Incubation: 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Excitation: 488 nm; Emission: 585/42 nm (PE channel).

    • Gating: Exclude doublets using Width vs. Area plots.

In Vivo Considerations

For xenograft studies (e.g., nude mice bearing Raji tumors), pyrazolo[1,5-a]pyrimidines often require formulation in 20% Hydroxypropyl-


  • Dosing: Typically 10-50 mg/kg IP or IV.

  • Biomarker: Monitor tumor lysate for Phospho-Rb (Ser807/811) reduction via Western Blot 4 hours post-dose to confirm target engagement.

References

  • Paruch, K., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters. Link

  • Goueli, S. A., et al. (2011). ADP-Glo™ Kinase Assay: A Luminescent ADP Detection Assay for Kinases and ATPases.[2][6] Promega Application Notes. Link

  • Darzynkiewicz, Z., & Juan, G. (2001).[5] DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis.[3][4][5] Current Protocols in Cytometry. Link

  • Fojtikova, M., et al. (2019). Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway.[7] Cancer Medicine. Link

Application Note: Evaluation of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone Scaffolds for PI3Kδ Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The development of selective Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors is a cornerstone of modern hematological oncology and immunology. While first-generation inhibitors (e.g., Idelalisib) validated the target, second-generation efforts focus on improving the therapeutic index and reducing hepatotoxicity.

This Application Note details the technical evaluation of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter referred to as Compound A ). While often utilized as a synthetic intermediate, this pyrazolo[1,5-a]pyrimidine core represents a "privileged scaffold" in kinase drug discovery. It functions as a hinge-binding fragment that mimics the adenosine ring of ATP.

Critical Pharmacophore Insight: Structural Activity Relationship (SAR) studies indicate that the pyrazolo[1,5-a]pyrimidine core binds to the ATP-binding pocket of PI3Kδ. The N1/N4 atoms typically interact with the hinge region (Val828). However, the 7-methyl group in Compound A is often a site for optimization; replacing it with a morpholine or bridging group frequently enhances potency into the nanomolar range [1, 2].

This guide provides the protocols for:

  • Biochemical Potency: Quantifying IC50 using the ADP-Glo™ platform.

  • Cellular Selectivity: Assessing functional inhibition in B-cell receptor (BCR) signaling.

  • Pathway Validation: Visualizing the inhibition logic.

Signaling Pathway & Mechanism of Action[1][2]

To validate Compound A, one must understand its intervention point within the B-Cell Receptor (BCR) pathway. PI3Kδ is the dominant isoform in leukocytes, converting PIP2 to PIP3, which recruits AKT.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K PI3Kδ (Target) BCR->PI3K Activation (via CD19/BCAP) PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate Conversion AKT AKT (PKB) PIP3->AKT Recruitment (PH Domain) mTOR mTORC1 AKT->mTOR Activation Prolif Proliferation & Survival mTOR->Prolif Inhibitor Pyrazolo-pyrimidine Scaffold Inhibitor->PI3K ATP-Competitive Inhibition

Figure 1: The PI3Kδ signaling cascade in B-cells. The pyrazolo[1,5-a]pyrimidine scaffold competes with ATP at the p110δ catalytic subunit.

Protocol 1: Biochemical Kinase Assay (ADP-Glo™)[3]

Objective: Determine the IC50 of Compound A against recombinant PI3Kδ. Principle: PI3Kδ converts ATP -> ADP. The ADP-Glo™ assay couples this to a luciferase reaction where luminescence is proportional to ADP production (kinase activity).[1][2]

Materials Required[1][3][4][5][6][7][8][9]
  • Enzyme: Recombinant PI3Kδ/p85α complex (Active).

  • Substrate: PIP2:PS Lipid Vesicles (50 μM PIP2, 100 μM PS). Note: Sonication of lipids is critical for micelle formation.

  • ATP: Ultra-pure ATP (use at Km, approx. 25-50 μM for PI3Kδ).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve Compound A in 100% DMSO to 10 mM.

    • Prepare a 10-point serial dilution (1:3) in DMSO.

    • Transfer 50 nL of compound to a 384-well white, low-volume plate (Echo acoustic dispensing preferred).

  • Enzyme Reaction (Standard 10 μL volume):

    • Step A: Add 2.5 μL of 4x PI3Kδ Enzyme solution (Final conc: 2-5 nM).

    • Step B: Incubate enzyme with compound for 15 minutes at RT (allows for slow-binding kinetics).

    • Step C: Add 2.5 μL of 4x Substrate/ATP Mix (Final: 50 μM ATP, 50 μM PIP2).

    • Step D: Incubate for 60 minutes at RT.

  • Detection (Two-Step):

    • Step E: Add 5 μL ADP-Glo™ Reagent . Incubate 40 min. (Stops kinase, depletes unconsumed ATP).

    • Step F: Add 10 μL Kinase Detection Reagent .[3] Incubate 30 min. (Converts ADP -> ATP -> Light).[1][2]

  • Data Analysis:

    • Measure Luminescence (RLU).

    • Normalize to High Control (DMSO + Enzyme) and Low Control (No Enzyme).

    • Fit data to a 4-parameter logistic equation:

      
      .
      

Validation Criteria:

  • Z' Factor > 0.5.[4]

  • Signal-to-Background (S/B) > 10.

Protocol 2: Cellular Selectivity (B-Cell Proliferation)

Objective: Verify that Compound A inhibits PI3Kδ-driven proliferation in B-cells (on-target) vs. T-cells (off-target/selectivity). Cell Lines:

  • Target: SU-DHL-6 or Raji (B-Cell Lymphoma).

  • Control: Jurkat (T-Cell Leukemia).

Experimental Workflow

Cell_Workflow cluster_stim Stimulus Type Prep Cell Seeding (20k cells/well) Treat Compound A Treatment (1h Pre-incubation) Prep->Treat Stim Stimulation Treat->Stim Incubate 72h Incubation 37°C, 5% CO2 Stim->Incubate Stim_B B-Cells: Anti-IgM (10 μg/mL) Stim->Stim_B Stim_T T-Cells: Anti-CD3/CD28 Stim->Stim_T Read Readout (CellTiter-Glo) Incubate->Read

Figure 2: Differential stimulation workflow to assess PI3Kδ (B-cell) vs PI3Kγ/α (T-cell) dependence.

Detailed Methodology
  • Seeding:

    • Seed cells at 20,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

    • Crucial: Use low-serum (0.5% FBS) for the assay duration to reduce background signaling from growth factors.

  • Treatment:

    • Add Compound A (9-point dilution, top conc 10 μM).

    • Incubate for 1 hour prior to stimulation.

  • Stimulation (The "Trigger"):

    • B-Cells: Add Goat F(ab')2 Anti-Human IgM (10 μg/mL). This crosslinks the BCR, driving PI3Kδ-dependent proliferation [3].

    • T-Cells: Add Anti-CD3/CD28 Dynabeads.

  • Readout:

    • Incubate for 72 hours.

    • Add CellTiter-Glo® (Promega) to measure ATP (viability).

    • Calculate GI50 (Growth Inhibition 50%).

Interpretation: A selective PI3Kδ inhibitor should show a GI50 < 500 nM in Anti-IgM stimulated B-cells, with >10-fold lower potency (higher GI50) in T-cells.

Data Reporting & Optimization Strategy

When evaluating Compound A, organize data to highlight the Selectivity Index (SI) .

ParameterCompound A (Core)Optimized Analog (Target Profile)Rationale
PI3Kδ IC50 ~1-5 μM< 10 nMCore needs H-bond donor (e.g., morpholine) at C7.
PI3Kα IC50 > 10 μM> 1000 nMAvoid insulin resistance side effects.
B-Cell GI50 ~10 μM< 100 nMCellular potency often drops due to permeability.
Solubility HighModeratePyrazolo[1,5-a]pyrimidines are generally soluble.

Optimization Note: The specific molecule 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone possesses a ketone at position 6. To improve potency:

  • C7 Modification: Replace the 7-methyl with a morpholine ring. This establishes a critical hydrogen bond with the hinge region (Val828) [1].[5]

  • C6 Modification: The ethanone group can be converted to a benzimidazole or indole via condensation, extending the molecule into the affinity pocket for subtype selectivity [2].

References

  • Vertex AI Search . "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights". MDPI. [Link]

  • Zawadzka, et al. "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors". National Institutes of Health (PMC). [Link]

  • Bilancio, A., et al. "The PI3K Pathway in B Cell Metabolism". PubMed Central. [Link]

Sources

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in Drug Discovery Content Type: Application Notes and Protocols Audience: Medicinal Chemists, Drug Discovery Scientists[1]

Focus: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone as a Versatile Pharmacophore Precursor[1][2]

Introduction & Strategic Significance

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine nucleus is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The specific derivative 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter referred to as 6-Ac-DMPP ) represents a critical branch point in the synthesis of bioactive libraries.[1]

Unlike simple structural analogs, 6-Ac-DMPP possesses a unique "acetyl handle" at the C6 position.[1] This electrophilic center allows for rapid diversification into chalcones , heterocycle-fused systems , and kinase inhibitor pharmacophores without disrupting the binding affinity of the core scaffold, which mimics the adenine ring of ATP and the benzodiazepine binding mode at GABA-A receptors.[1]

Key Applications:

  • Kinase Inhibition: Bioisostere of purine, targeting ATP-binding pockets (e.g., CDK2, PI3K, DDR1).[1]

  • GABA-A Receptor Modulation: Structural homology to Zaleplon/Indiplon class anxiolytics.[1]

  • Anticancer Chalcones: Precursor for Claisen-Schmidt condensation to generate microtubule destabilizers.[1]

Chemical Specifications & Stability
PropertySpecificationNotes
IUPAC Name 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂OUse DMSO for stock solutions (10 mM).[1][2]
Stability Stable at RT.[1] Hygroscopic.Store under inert gas (Ar/N₂) at 4°C.
Reactive Sites C6-Acetyl (Aldol/Claisen type rxns); N1/N4 (H-bond acceptors); C3 (Electrophilic substitution)C6-Acetyl methyl is acidic (pKa ~19-20).[1]
Protocol 1: High-Purity Synthesis of the Core Scaffold

Objective: Synthesize 6-Ac-DMPP via regioselective cyclocondensation. Mechanism: The exocyclic amine of 3-amino-5-methylpyrazole attacks the electrophilic carbonyls of the 1,3-dicarbonyl equivalent.[1] Regiochemistry is controlled by the steric bulk and electrophilicity of the diketone component.[1]

Materials:
  • Reactant A: 3-Amino-5-methylpyrazole (1.0 eq)[1]

  • Reactant B: 3-(Dimethylaminomethylene)pentane-2,4-dione (1.1 eq) [Note: This specific precursor yields the 2,5,7-trimethyl analog.[1] For the 2,7-dimethyl-5-H analog, use 3-(dimethylamino)-2-acetyl-acrylaldehyde ]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)[1]

  • Catalyst: Piperidine (if using EtOH)[1]

Step-by-Step Methodology:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-5-methylpyrazole (10 mmol, 0.97 g) in Glacial Acetic Acid (20 mL).

  • Addition: Add 3-(dimethylaminomethylene)pentane-2,4-dione (11 mmol) in one portion.

    • Critical Insight: The use of the dimethylaminomethylene derivative prevents the formation of regioisomeric mixtures often seen with simple tricarbonylmethanes.[1]

  • Reflux: Heat the reaction mixture to reflux (118°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile Phase: EtOAc/Hexane 1:1).

    • TLC Visualization: The product typically fluoresces blue/purple under UV (254 nm).[1]

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass onto crushed ice (100 g) with vigorous stirring.

    • Neutralize carefully with saturated NaHCO₃ solution (pH ~7–8).[1] Caution: CO₂ evolution.[1]

  • Isolation: A precipitate will form.[1][3] Filter the solid using a Buchner funnel.[1]

    • Wash the cake with cold water (3 x 20 mL).

    • Wash with cold ethanol (1 x 5 mL) to remove unreacted starting materials.[1]

  • Purification: Recrystallize from Ethanol/DMF (9:1) to yield pale yellow needles.

    • Yield Expectation: 75–85%.[1]

Protocol 2: Functionalization via Claisen-Schmidt Condensation[1][2]

Objective: Transform 6-Ac-DMPP into Pyrazolo-Chalcones (Michael Acceptors) for anticancer screening. Rationale: The α,β-unsaturated ketone moiety acts as a "warhead," covalently modifying cysteine residues in target proteins (e.g., Tubulin, NF-κB).[1]

Step-by-Step Methodology:
  • Reaction Setup: Dissolve 6-Ac-DMPP (1.0 mmol) and the appropriate Aromatic Aldehyde (1.0 mmol, e.g., 3,4,5-trimethoxybenzaldehyde) in Ethanol (10 mL) .

  • Catalysis: Add 40% NaOH (aq) (1.0 mL) dropwise at 0°C.

    • Alternative: For acid-sensitive aldehydes, use Piperidine (5 drops) and reflux.[1]

  • Reaction: Stir at Room Temperature for 12–24 hours .

    • Observation: A color change (yellow to deep orange/red) indicates chalcone formation.[1]

  • Quenching: Pour into ice water (50 mL) and acidify with 1M HCl to pH 4–5.

  • Purification: Filter the precipitate. Recrystallize from Glacial Acetic Acid or Ethanol .[1]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic flow and the Structure-Activity Relationship (SAR) logic for the scaffold.

G cluster_SAR SAR Targeting Strategy Start 3-Amino-5-methylpyrazole Core 6-Ac-DMPP Scaffold (1-(2,7-Dimethyl...ethanone) Start->Core Cyclocondensation (AcOH, Reflux) Reagent 1,3-Electrophile (e.g., 3-DMA-pentanedione) Reagent->Core Chalcone Pyrazolo-Chalcones (Anticancer/Tubulin) Core->Chalcone Claisen-Schmidt (Ar-CHO, NaOH) Heterocycle Fused Heterocycles (Pyrazolo-pyrimido-pyrimidines) Core->Heterocycle DMF-DMA / Hydrazine Kinase Kinase Inhibitors (DDR1, PI3K) Core->Kinase Scaffold Optimization (ATP-mimicry) SAR_N N1/N4 Nitrogen H-Bond Acceptor (Hinge Region Bind) Core->SAR_N SAR_C6 C6-Acetyl Solvent Front / Warhead (Covalent Modification) Core->SAR_C6

Caption: Synthetic pathway from aminopyrazole precursors to the 6-Ac-DMPP scaffold, highlighting downstream diversification into chalcones and kinase inhibitors.[1]

Application Note: Biological Targeting Strategy
A. Kinase Inhibition (DDR1 & PI3K)

The pyrazolo[1,5-a]pyrimidine core is an adenine bioisostere.[1]

  • Mechanism: The N1 and N4 nitrogens form critical hydrogen bonds with the "hinge region" of kinase domains (e.g., Val-residues in CDK2).[1]

  • Role of 6-Ac-DMPP: The C6-acetyl group projects into the solvent-exposed region.[1] Converting the acetyl group to an oxime or hydrazone can improve water solubility and tune the pharmacokinetic profile.[1]

  • Reference Case: Similar scaffolds have shown nanomolar potency against DDR1 (Discoidin Domain Receptor 1) , a collagen receptor involved in fibrosis and tumor metastasis [1].

B. GABA-A Receptor Modulation
  • Mechanism: The scaffold binds to the benzodiazepine site (α+/γ- interface) of the GABA-A receptor.[1]

  • Optimization: The 2,7-dimethyl substitution pattern is crucial for maintaining the correct hydrophobic contacts within the binding pocket.[1] The 6-acetyl group serves as a linker to attach an aromatic ring (via chalcone formation), which mimics the pendant phenyl ring of diazepam, enhancing affinity for the α1 subunit (sedative effects).[1]

References
  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors. Source: Journal of Medicinal Chemistry (NIH/PubMed) URL:[1][Link][1]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: International Journal of Molecular Sciences (MDPI) URL:[1][Link][1]

  • GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Source: International Journal of Molecular Sciences (NIH/PMC) URL:[1][Link]

  • Reaction of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine with 1,3- and 1,4-bisnucleophiles. Source: Organic & Biomolecular Chemistry URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: Future Medicinal Chemistry (NIH/PMC) URL:[1][Link]

Sources

Application Note: Optimized Sonogashira Coupling Protocols for Pyrazolopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolopyrimidines are privileged pharmacophores in kinase inhibitor discovery (e.g., Ibrutinib analogs, CDK inhibitors). However, their electron-deficient nature and nitrogen-rich periphery present unique challenges in palladium-catalyzed cross-coupling. This guide details two validated protocols for Sonogashira coupling: a robust Copper-Co-catalyzed Method for standard substrates and a Copper-Free/Ligand-Enhanced Method for challenging or base-sensitive substrates.

Key Mechanistic Challenges
  • Catalyst Poisoning: The N-rich heterocycle (specifically N5/N7 positions) can competitively chelate Pd(II), arresting the catalytic cycle.

  • Electronic Deactivation: The electron-deficient pyrimidine ring facilitates oxidative addition but makes the Pd(II) intermediate prone to non-productive decomposition if not stabilized by bulky ligands.

  • Homocoupling: The "Glaser" side reaction (alkyne dimerization) often competes with the desired cross-coupling, particularly when the heterocycle reacts slowly.

Mechanistic Workflow & Decision Matrix

The following diagram illustrates the decision logic for selecting the appropriate protocol based on substrate halides and the catalytic cycle involved.

Sonogashira_Workflow Start Substrate Analysis: Halo-Pyrazolopyrimidine Halide_Check Halide Identity? Start->Halide_Check Iodide Iodide / Activated Bromide Halide_Check->Iodide Reactive Chloride Chloride / Deactivated Bromide Halide_Check->Chloride Sluggish Method_A Method A: Standard Pd(PPh3)2Cl2 / CuI (High Throughput) Iodide->Method_A Method_B Method B: Advanced Pd(OAc)2 / XPhos / Cu-Free (High Reactivity) Chloride->Method_B Cycle Catalytic Cycle (Oxidative Addition u2192 Transmetallation u2192 Reductive Elimination) Method_A->Cycle Method_B->Cycle Poisoning Risk: N-Chelation (Catalyst Arrest) Method_B->Poisoning Mitigates Cycle->Poisoning Interference

Figure 1: Strategic selection of reaction conditions based on halide reactivity and catalyst susceptibility to heteroatom coordination.

Experimental Protocols

Method A: Standard Copper-Co-Catalyzed Protocol

Best for: Aryl Iodides, Bromides (C3/C6 position), and screening campaigns. Mechanism: Relies on the formation of a copper acetylide species to facilitate transmetallation.

Materials
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2-5 mol%)

  • Base: Triethylamine (Et₃N) or DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the halo-pyrazolopyrimidine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv).

    • Critical Note: If the pyrazolopyrimidine is an oil, add it after the solvent.

  • Degassing (Crucial): Cap the vial. Evacuate and backfill with inert gas (3x). Oxygen promotes Glaser homocoupling of the alkyne.

  • Solvent/Base Addition: Inject anhydrous DMF followed by Et₃N via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

    • Self-Validation: The solution typically turns yellow/brown. If it turns black immediately, your solvent may not be sufficiently degassed (Pd precipitation).

  • Reaction: Stir at Room Temperature for 1 hour. If TLC shows <50% conversion, heat to 60°C.

    • Endpoint: Monitor by LCMS. Look for the product mass [M+H]+ and the disappearance of the halide.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF. Dry over Na₂SO₄.

Method B: High-Efficiency Copper-Free Protocol

Best for: Aryl Chlorides, substrates prone to homocoupling, or when trace Cu contamination is unacceptable. Mechanism: Utilizes an electron-rich, bulky phosphine (XPhos) to accelerate oxidative addition into the C-Cl bond and prevent catalyst inhibition by the pyrazolopyrimidine nitrogens.

Materials
  • Pre-Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (5-10 mol%)

    • Ratio: Maintain a 1:2 Pd:Ligand ratio to ensure active species formation.

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN) or MeCN/Water (10:1)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In the reaction vessel, mix Pd(OAc)₂ and XPhos in MeCN under inert atmosphere. Stir for 10-15 mins at RT.

    • Observation: The solution should transition from orange to a pale yellow/clear solution, indicating ligation.

  • Substrate Addition: Add the halo-pyrazolopyrimidine (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.5 equiv).

  • Thermal Activation: Heat the mixture to 80°C for 4-16 hours.

    • Note: Aryl chlorides on this scaffold rarely react at room temperature.

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.

Data Summary & Optimization Guide

VariableMethod A (Standard)Method B (Advanced)Mechanistic Impact
Halide Scope I, BrCl, Br, I, OTfXPhos facilitates oxidative addition of Ar-Cl.
Temp RT - 60°C60°C - 90°CHigher activation energy required for Cu-free cycle.
Homocoupling Moderate RiskLow RiskAbsence of Cu prevents oxidative dimerization of alkyne.
Base Amine (Et₃N)Inorganic (Cs₂CO₃)Inorganic bases prevent formation of insoluble ammonium salts in MeCN.
Yield (Typical) 65-85%75-95%Bulky ligand prevents N-coordination poisoning.

Troubleshooting & Self-Validation (QC)

Scenario 1: Reaction turns black immediately.

  • Cause: "Pd Black" formation.[1] The catalyst has reduced to Pd(0) and aggregated before entering the catalytic cycle.

  • Fix: Increase Ligand:Pd ratio or re-degas all solvents. Oxygen is the enemy.

Scenario 2: High conversion of alkyne, but no cross-coupled product.

  • Cause: Glaser Coupling (Alkyne-Alkyne dimerization).

  • Fix: Switch to Method B (Copper-Free) . Alternatively, add the alkyne slowly via syringe pump over 1 hour to keep its concentration low relative to the aryl halide.

Scenario 3: Starting material remains (Stalled Reaction).

  • Cause: Catalyst poisoning by the pyrazolopyrimidine nitrogens.

  • Fix: Switch to a bulky ligand (XPhos or BrettPhos) which sterically blocks the Pd center from coordinating with the substrate's nitrogens.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922. Link

  • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Alkynes.[2] Angewandte Chemie International Edition, 42(48), 5993–5996. Link

  • Pu, X., Li, H., & Colacot, T. J. (2013). C–H Activation of Nitrogen-Containing Heterocycles in Cross-Coupling. Journal of Organic Chemistry, 78(3), 568–581. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine. BenchChem Protocols. Link

  • Liang, B., et al. (2005).[4] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[4] The Journal of Organic Chemistry, 70(1), 391–393.[4] Link

Sources

How to use 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in Cell Culture

Executive Summary & Mechanistic Context

This technical guide details the handling, solubilization, and experimental application of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone .

Compound Profile: The pyrazolo[1,5-a]pyrimidine class is recognized in medicinal chemistry as a "privileged scaffold," capable of binding to diverse biological targets depending on its substitution pattern.[1][2] This specific derivative—characterized by the 2,7-dimethyl and 6-acetyl motifs—occupies a chemical space relevant to two primary pharmacological classes:

  • Kinase Inhibitors: Specifically targeting p38 MAPK , CDK2 , or PI3K pathways, often used in oncology and inflammation research.

  • GABA-A Receptor Modulators: Structurally homologous to the "Z-drugs" (e.g., Zaleplon), acting as ligands for the benzodiazepine binding site on

    
    -subunits.
    

Scope of Guide: Unlike clinically approved drugs with a single defined use, this compound is primarily utilized as a chemical probe or lead structure to interrogate structure-activity relationships (SAR). This guide provides a dual-track protocol for evaluating its activity in Cell Signaling (Kinase) and Neuronal Excitability (GABA) .

Critical Reagents & Preparation

Physicochemical Properties & Solubility

The pyrazolo[1,5-a]pyrimidine core is planar and lipophilic. Proper reconstitution is the single most critical variable for assay reproducibility.

ParameterSpecificationNotes
Molecular Weight ~189.21 g/mol Small molecule, high permeability potential.
Primary Solvent DMSO (Dimethyl Sulfoxide)Anhydrous grade (≥99.9%) is required to prevent hydrolysis.
Stock Concentration 10 mM - 50 mM Do not exceed 50 mM to avoid precipitation upon freeze-thaw.
Storage -20°C (Desiccated)Stable for 6 months. Avoid repeated freeze-thaw cycles (>3).
Reconstitution Protocol (Standardized)
  • Weighing: Weigh the solid compound in a glass vial (avoid static-prone plastics).

  • Calculation: Use the formula

    
    , where 
    
    
    
    is volume (L),
    
    
    is mass (g), and
    
    
    is molarity (M).
  • Dissolution: Add anhydrous DMSO. Vortex vigorously for 30 seconds.

    • Checkpoint: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter the DMSO stock directly (filters may dissolve). Filter the working solution (diluted in media) only if absolutely necessary, using a 0.22

    
    m PTFE filter.
    

Application Track A: Kinase Inhibition & Cell Signaling

Target Audience: Oncology and Inflammation Researchers

Rationale: The 6-acetyl group on the pyrazolo[1,5-a]pyrimidine ring often mimics the ATP-binding pocket interactions found in p38 MAPK or CDK2 inhibitors.

Experimental Workflow: Phospho-Protein Analysis

Objective: Determine if the compound inhibits specific kinase phosphorylation cascades.

Cell Models:

  • HeLa / MCF-7: For CDK/Cell Cycle analysis.

  • THP-1 (Monocytes): For p38 MAPK/Inflammation (LPS-stimulated).

Step-by-Step Protocol:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Starvation (Critical): Replace media with serum-free media for 12–16 hours. This reduces basal kinase activity (noise).

  • Pre-treatment: Add the compound (0.1, 1, 10

    
    M) for 1 hour .
    
    • Vehicle Control: DMSO (0.1% v/v final).

    • Positive Control: SB203580 (10

      
      M) for p38 inhibition.
      
  • Stimulation:

    • For p38: Add LPS (100 ng/mL) or TNF-

      
       (10 ng/mL) for 15–30 minutes.
      
    • For CDKs: No stimulation needed; harvest at specific cell cycle phases.

  • Lysis: Wash with ice-cold PBS containing Phosphatase Inhibitors (NaVO3, NaF). Lyse in RIPA buffer.

  • Western Blot: Probe for p-p38 (Thr180/Tyr182) or p-Hsp27 (downstream target).

Visualization: Kinase Inhibition Pathway

KinasePathway Stimulus Stimulus (LPS / TNF-alpha) Receptor Membrane Receptor Stimulus->Receptor MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK) Receptor->MAPK_Cascade p38 p38 MAPK (Target Candidate) MAPK_Cascade->p38 Phosphorylation Hsp27 Hsp27 / MK2 (Phosphorylation) p38->Hsp27 Activation Compound 1-(2,7-Dimethyl...) (Inhibitor) Compound->p38 Blocks ATP Pocket Outcome Inflammatory Cytokines (IL-6, TNF) Hsp27->Outcome

Caption: Proposed mechanism of action for p38 MAPK inhibition by the pyrazolo[1,5-a]pyrimidine scaffold.

Application Track B: Neuronal Modulation (GABA-A)

Target Audience: Neuroscience and CNS Drug Discovery

Rationale: The 2,7-dimethyl substitution pattern is highly homologous to the "Z-drug" class (Zaleplon), which binds the benzodiazepine site (BZ-site) of GABA-A receptors.

Protocol: Membrane Potential Assay (FLIPR/Dye-Based)

Objective: Assess if the compound acts as a Positive Allosteric Modulator (PAM) of GABA.

Cell Models:

  • HEK293T: Transfected with GABA-A subunits (

    
    ).
    
  • Primary Cortical Neurons: DIV 14-21.

Protocol:

  • Dye Loading: Load cells with a Membrane Potential Dye (e.g., FLIPR Blue or DiBAC4(3)) for 30 minutes at 37°C.

    • Note: GABA channel opening causes Cl- influx (hyperpolarization), decreasing fluorescence in DiBAC assays.

  • Compound Addition: Add the test compound (0.01 – 10

    
    M).
    
    • Observation: If the compound is an agonist, you will see immediate hyperpolarization.

    • PAM Mode: If testing for potentiation, add a sub-threshold dose of GABA (

      
      ) simultaneously.
      
  • Controls:

    • Agonist Control: GABA (100

      
      M).
      
    • Positive Control: Diazepam (1

      
      M) or Zaleplon.
      
    • Antagonist Check: Pre-treat with Flumazenil (10

      
      M) to confirm BZ-site specificity.
      

Cytotoxicity & Safety Profiling

Before attributing any phenotypic change to specific signaling, you must rule out general toxicity.

Assay: CellTiter-Glo (ATP) or MTT. Timepoint: 24 and 48 hours. Threshold: If


 in non-target cells (e.g., fibroblasts), the compound likely has off-target toxicity (e.g., tubulin binding).
Concentration (

M)
Expected Viability (%)Interpretation
0.1 >95%Safe / Target Engagement Range
1.0 >90%Typical Working Concentration
10.0 >80%Potential Off-Target Effects
50.0 <50%Toxic (Likely precipitation or non-specific binding)

Experimental Decision Matrix

Use this logic flow to validate your results.

DecisionTree Start Start: Phenotypic Screen Viability Cytotoxicity Assay (MTT/ATP) Start->Viability Toxic Toxic < 5µM? Stop & Re-evaluate Viability->Toxic Yes Safe Safe > 5µM Proceed to Target ID Viability->Safe No TargetSelect Select Hypothesis Safe->TargetSelect KinasePath Kinase/Oncology (Western Blot) TargetSelect->KinasePath NeuroPath Neuronal/GABA (Electrophysiology) TargetSelect->NeuroPath K_Result p-Protein Reduced? KinasePath->K_Result N_Result Hyperpolarization? NeuroPath->N_Result Valid_K Valid Kinase Inhibitor K_Result->Valid_K Yes Valid_N Valid GABA Modulator N_Result->Valid_N Yes (Flumazenil Sensitive)

Caption: Workflow for validating the biological activity of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone.

References

  • Privileged Scaffolds in Drug Discovery

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[2][3]

    • Source:Pharmaceuticals (2022).[2]

    • URL:[Link]

    • Relevance: Establishes the scaffold as a core structure for kinase inhibition (CDK2, TRKA).[3]

  • GABAergic Activity of Pyrazolo-pyrimidines

    • Title: Pyrazolo[1,5-a]pyrimidine acetamides: New ligands for the benzodiazepine binding site.
    • Source:Journal of Medicinal Chemistry (Historical context for Zaleplon development).
    • URL:[Link][4]

    • Relevance: Defines the structural homology of the 2,7-dimethyl core to sed
  • KDM5/Histone Demethylase Inhibition

    • Title: Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent KDM5 inhibitors.
    • Source:Bioorganic & Medicinal Chemistry Letters (2016).[2][5]

    • URL:[Link]

    • Relevance: Demonstrates the utility of this chemical class in epigenetic regulation.[5]

  • Compound Data & Safety

    • Title: 1-[4-[[2-(3,7-Dimethylquinoxalin-2-yl)-5-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidin-7-yl]amino]piperidin-1-yl]ethanone (Related Structure Data).[6]

    • Source:PubChem CID 53374463.
    • URL:[Link]

Sources

Application Note: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in PET Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, radiolabeling, and validation of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter referred to as DPE-6 ) as a precursor for Positron Emission Tomography (PET) imaging ligands.

This scaffold is a critical pharmacophore in the development of radiotracers for the Translocator Protein (18 kDa) (TSPO) , a biomarker for neuroinflammation, and GABA-A receptors . The 6-acetyl moiety serves as a versatile "chemical handle" for introducing Carbon-11 or Fluorine-18 via secondary transformations.

Introduction & Scientific Rationale

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal radiochemistry, forming the backbone of high-affinity TSPO ligands such as DPA-714 and DPA-713 . While DPA-714 utilizes a 3-acetamide side chain, the 6-acetyl (ethanone) regioisomer, DPE-6 , offers a unique vector for radiolabeling that minimizes steric clash within the ligand binding pocket.

Mechanistic Causality
  • Lipophilicity Modulation: The 2,7-dimethyl substitution pattern balances blood-brain barrier (BBB) permeability (logD ~2.5–3.5) with non-specific binding.[1]

  • Metabolic Stability: The pyrazolo[1,5-a]pyrimidine ring is resistant to oxidative metabolism, unlike the peripheral alkyl chains of earlier generation ligands (e.g., [11C]PK11195).

  • Radiolabeling Versatility: The C6-acetyl group allows for:

    • Reduction/Fluorination: Conversion to a secondary alcohol followed by [18F]fluoride displacement.

    • Oxime Formation: Condensation with [18F]fluoro-alkoxyamines.

Chemical Synthesis of the Precursor (DPE-6)

Objective: Synthesize high-purity (>98%) 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone for use as a radiochemistry precursor.

Reaction Pathway

The synthesis exploits the regioselective condensation of 3-amino-5-methylpyrazole with 3-ethoxymethylene-2,4-pentanedione .

Reagents:

  • 3-Amino-5-methylpyrazole (CAS 31230-17-8)

  • 3-Ethoxymethylene-2,4-pentanedione (CAS 33884-43-4)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol (0.97 g) of 3-amino-5-methylpyrazole in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol (1.56 g) of 3-ethoxymethylene-2,4-pentanedione dropwise over 5 minutes.

  • Reflux: Add 2 drops of glacial acetic acid. Heat the mixture to reflux (78°C) for 3 hours.

    • Why: Acid catalysis promotes the elimination of ethanol and cyclization.

  • Monitoring: Monitor reaction progress via TLC (SiO2, Ethyl Acetate/Hexane 1:1). Product Rf ≈ 0.4.

  • Crystallization: Cool the reaction mixture to 4°C overnight. The product precipitates as pale yellow needles.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if purity is <98% by HPLC.

Yield: ~75-85% Characterization: 1H NMR (CDCl3) confirms the 6-acetyl singlet (~2.5 ppm) and the 2,7-dimethyl signals.

Radiosynthesis Protocol: [18F]Fluoroethyl Derivative

Objective: Convert DPE-6 into a high-affinity PET ligand via reduction and [18F]fluorination. This protocol generates 1-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)-1-[18F]fluoroethane .

Workflow Diagram

Radiosynthesis Precursor DPE-6 (Ketone Precursor) Intermediate Secondary Alcohol (Reduction) Precursor->Intermediate NaBH4, MeOH 0°C, 30 min Tosylate Tosylate Precursor (Leaving Group) Intermediate->Tosylate TsCl, Pyridine RT, 2h Tracer [18F]Tracer (Final Ligand) Tosylate->Tracer SN2 Substitution Fluoride [18F]Fluoride (Cyclotron) Fluoride->Tracer K2.2.2/K2CO3 DMSO, 110°C, 10 min

Figure 1: Radiosynthetic pathway from DPE-6 ketone to the [18F]fluoroethyl PET ligand.

Step-by-Step Radiochemistry
A. Precursor Preparation (Non-Radioactive)

Before the PET run, the ketone must be converted to the tosylate precursor.

  • Reduction: Treat DPE-6 with NaBH4 (1.5 eq) in MeOH at 0°C. Quench with water, extract with DCM.

  • Tosylation: React the resulting alcohol with p-toluenesulfonyl chloride (TsCl) in pyridine. Purify by flash chromatography. This Tosylate-DPE is the starting material for the "hot" cell.

B. [18F]Fluorination (Automated Module)

System: GE TRACERlab FX2 N or equivalent.

  • Trapping: Trap aqueous [18F]fluoride on a QMA carbonate cartridge.

  • Elution: Elute with Kryptofix 2.2.2 (15 mg) / K2CO3 (3 mg) in MeCN/H2O (1 mL).

  • Drying: Azeotropic drying with MeCN (3 x 1 mL) at 95°C under helium flow and vacuum.

  • Labeling:

    • Add Tosylate-DPE precursor (2 mg) in anhydrous DMSO (0.5 mL).

    • Heat to 110°C for 10 minutes .

    • Mechanism: SN2 nucleophilic substitution displaces the tosylate with [18F]fluoride.

  • Purification:

    • Dilute with water (3 mL).

    • Load onto a semi-preparative HPLC column (C18, 250 x 10 mm).

    • Eluent: 40% Ethanol / 60% Sodium Phosphate Buffer (10 mM).

    • Flow rate: 4 mL/min.

    • Collect the radioactive peak (tR ~ 12-15 min).

  • Formulation: Trapping on C18 Sep-Pak, wash with water, elute with EtOH (1 mL), and dilute with saline (9 mL) for injection.

Quality Control & Validation Data

Requirement: The final tracer must meet strict release criteria before biological use.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC (C18)
Molar Activity > 50 GBq/µmolUV Absorbance @ 254 nm vs Standard Curve
Residual Solvent DMSO < 500 ppmGC-FID
pH 4.5 – 7.5pH Strip/Meter
Endotoxin < 17.5 EU/mLLAL Test

Biological Validation (TSPO Imaging)[2]

Context: This ligand targets the TSPO 18kDa protein, upregulated in activated microglia.

In Vitro Binding Assay[3]
  • Tissue: Rat brain homogenates or TSPO-transfected HEK293 cells.

  • Radioligand: [3H]PK11195 (Reference).

  • Competitor: Cold DPE-ligand (0.1 nM – 10 µM).

  • Expected Ki: < 5 nM (indicative of high affinity).[2]

MicroPET Imaging Protocol (Rat Model)
  • Model: LPS-induced neuroinflammation (stereotactic injection of lipopolysaccharide into the striatum).

  • Tracer Injection: 10–20 MBq of [18F]DPE-ligand via tail vein.

  • Acquisition: Dynamic scan (0–60 min).

  • Analysis:

    • Calculate Binding Potential (BPnd) using the Simplified Reference Tissue Model (SRTM).

    • Region of Interest (ROI): Ipsilateral striatum (Lesion) vs. Contralateral striatum (Control).

    • Success Metric: Lesion-to-background ratio > 2.5 at 40-60 min post-injection.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Radiochemical Yield (<5%) Wet [18F]fluoride (incomplete drying)Increase azeotropic drying cycles; check He flow.
Precursor Degradation Reaction temperature too highLower labeling temp to 90°C; extend time to 15 min.
Low Specific Activity Contamination with cold fluorideReplace tubing; use trace-metal grade water.
High Backpressure on HPLC Precursor precipitationFilter reaction mixture through 0.22 µm PTFE prior to injection.

References

  • Damont, A., et al. (2015). "Novel Pyrazolo[1,5-a]pyrimidines as Translocator Protein 18 kDa (TSPO) Ligands: Synthesis, in Vitro Biological Evaluation, [18F]-Labeling, and in Vivo Neuroinflammation PET Images." Journal of Medicinal Chemistry. Link

  • Tang, D., et al. (2013).[3] "Synthesis and Structure-Activity Relationships of 5,6,7-Substituted Pyrazolopyrimidines: Discovery of a Novel TSPO PET Ligand for Cancer Imaging." Journal of Medicinal Chemistry. Link

  • James, M. L., et al. (2012). "New Positron Emission Tomography (PET) Radioligands for the Translocator Protein (18 kDa)." Current Medicinal Chemistry. Link

  • Chauveau, F., et al. (2008). "Nuclear imaging of neuroinflammation: a comprehensive review of [11C]PK11195 challengers." European Journal of Nuclear Medicine and Molecular Imaging. Link

  • Rusinek, H., et al. (2023). "A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules." Molecules. Link

Sources

Application Note: High-Efficiency Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere of the purine system. It is the core pharmacophore in FDA-approved drugs such as Zaleplon (sedative/hypnotic) and is heavily investigated for kinase inhibition (e.g., Pim-1, CDK2, EGFR, B-Raf ) in oncology.

Traditional synthesis often involves multi-step procedures with isolation of intermediates, leading to poor atom economy and lower throughput. This Application Note details a robust Three-Component Reaction (3-CR) protocol. By reacting 3-aminopyrazole , an aldehyde , and a C-H acidic carbonyl compound (e.g., malononitrile,


-keto ester) in a single pot, researchers can rapidly access diverse libraries with high regioselectivity and yield.

Key Advantages of this Protocol:

  • Atom Economy: >90% atom utilization; water is often the only byproduct.

  • Operational Simplicity: "One-pot" methodology eliminates intermediate purification.

  • Scalability: Validated from milligram (library generation) to gram (lead optimization) scales.

  • Green Chemistry: Compatible with aqueous/ethanol solvent systems and catalyst-free or recyclable catalyst conditions.[1]

Scientific Foundation & Mechanism

Reaction Pathway

The reaction typically proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclodehydration . Understanding this order of operations is critical for troubleshooting low yields with sterically hindered substrates.

  • Activation: The base/catalyst activates the C-H acidic compound (Component C).

  • Knoevenagel Condensation: Component C reacts with the Aldehyde (Component B) to form an arylidene intermediate.

  • Michael Addition: The exocyclic amine of the 3-aminopyrazole (Component A) attacks the electron-deficient alkene of the arylidene.

  • Cyclization: Intramolecular nucleophilic attack by the endocyclic pyrazole nitrogen onto the nitrile/carbonyl carbon closes the pyrimidine ring.

  • Aromatization: Tautomerization yields the stable fused system.

Mechanistic Visualization[2]

ReactionMechanism Start Start: Aldehyde + Active Methylene Inter1 Intermediate 1: Arylidene (Knoevenagel Product) Start->Inter1 - H2O (Base Cat.) Inter2 Intermediate 2: Michael Adduct Inter1->Inter2 + Aminopyrazole (Michael Addn) Step2 Add: 3-Aminopyrazole Step2->Inter2 Inter3 Intermediate 3: Intramolecular Cyclization Inter2->Inter3 Ring Closure (N-Attack) Final Product: Pyrazolo[1,5-a]pyrimidine Inter3->Final Tautomerization - H2O/NH3

Figure 1: Mechanistic pathway of the three-component synthesis via Knoevenagel-Michael-Cyclization sequence.

Experimental Protocols

Method A: Green Synthesis (Water/Ethanol)

Best for: Routine library generation, environmentally sensitive workflows, and scale-up.

Reagents:

  • Component A: 3-Amino-5-methylpyrazole (1.0 mmol)

  • Component B: Benzaldehyde derivative (1.0 mmol)

  • Component C: Malononitrile (1.0 mmol)

  • Solvent: Water:Ethanol (1:1 v/v, 5 mL)

  • Catalyst: Sodium Acetate (10 mol%) or Piperidine (catalytic drops)

Procedure:

  • Charge: In a 25 mL round-bottom flask, combine the aldehyde and malononitrile in the solvent mixture.

  • Activate: Add the catalyst and stir at room temperature for 5–10 minutes until a precipitate (arylidene) begins to form or the solution becomes cloudy.

  • Addition: Add the 3-aminopyrazole.

  • Reflux: Heat the mixture to reflux (approx. 80–90 °C) for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane).

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from hot ethanol/DMF if necessary.

Method B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS), difficult substrates, and rapid optimization.

Reagents:

  • Components A, B, C (1.0 mmol each)

  • Solvent: Ethanol (2 mL) or Solvent-free (neat)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%)

Procedure:

  • Charge: Place all three components and catalyst into a 10 mL microwave process vial.

  • Seal: Cap the vial with a crimp top.

  • Irradiate: Heat in a dedicated microwave reactor at 120 °C for 10–15 minutes (Power: Dynamic, Max 150W).

  • Cool: Use compressed air cooling to reach 50 °C.

  • Isolation: Pour the reaction mixture onto crushed ice. Filter the resulting precipitate.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation Reagents Weigh Components: 1. Aminopyrazole 2. Aldehyde 3. Active Methylene Solvent Select Solvent: EtOH/H2O (Green) or DMF (High T) Reagents->Solvent Mix Mix Aldehyde + Active Methylene Solvent->Mix Knoevenagel Wait for Knoevenagel Interm. Mix->Knoevenagel AddAmine Add Aminopyrazole Knoevenagel->AddAmine Heat Reflux (2-4h) or MW (10 min @ 120°C) AddAmine->Heat Cool Cool to RT / Ice Bath Heat->Cool Filter Vacuum Filtration Cool->Filter Wash Wash (Cold EtOH) Filter->Wash Dry Dry & Characterize Wash->Dry

Figure 2: Step-by-step experimental workflow for the 3-component synthesis.[2]

Optimization & Critical Parameters

To ensure reproducibility and maximize yield, consider the following parameters derived from comparative studies.

Solvent & Catalyst Screening Data

Table 1: Comparative efficiency of reaction conditions for a model substrate (Benzaldehyde + Malononitrile + 3-Amino-5-methylpyrazole).

EntrySolventCatalystTemp (°C)TimeYield (%)Notes
1EthanolNoneReflux6 h65Slow, requires purification
2Water/EtOH (1:1) NaOAc Reflux 3 h 92 Recommended (Green)
3WaterIonic Liquid1001 h88Good, but expensive
4DMFp-TSA1202 h85Hard work-up (high BP)
5Ethanol p-TSA MW (120) 10 min 95 Recommended (Speed)
Troubleshooting Guide
  • Issue: No Precipitate Upon Cooling.

    • Cause: Product is too soluble in ethanol or oiling out occurred.

    • Solution: Add water dropwise to the ethanol solution until turbidity appears, then cool on ice. If oil forms, scratch the glass to induce crystallization.

  • Issue: Low Yield with Electron-Rich Aldehydes.

    • Cause: Poor electrophilicity of the aldehyde slows the Knoevenagel step.

    • Solution: Increase catalyst loading (up to 20 mol%) or switch to Microwave heating to overcome the energy barrier.

  • Issue: Formation of Bis-Product.

    • Cause: Aldehyde reacting with two equivalents of active methylene.

    • Solution: Ensure strict 1:1:1 stoichiometry. Add the aminopyrazole immediately after the Knoevenagel intermediate forms (do not wait too long).

Scope and Limitations

This protocol is highly versatile but has specific chemical constraints:

  • Aldehydes: Excellent tolerance for electron-withdrawing groups (NO2, Cl, F). Electron-donating groups (OMe, OH) may require longer reaction times. Heteroaromatic aldehydes (pyridine, thiophene) perform well.

  • Active Methylenes:

    • Malononitrile:[1][3][2] Yields 7-amino-pyrazolo[1,5-a]pyrimidine-6-carbonitriles (High activity).

    • Ethyl Acetoacetate:[4] Yields 7-methyl-pyrazolo[1,5-a]pyrimidine-6-carboxylates.

    • Meldrum's Acid: Yields pyrazolo[1,5-a]pyrimidin-7-ones (requires different workup).

  • Aminopyrazoles: 3-amino-5-methylpyrazole is standard. Bulky substituents at the 4-position of the pyrazole can sterically hinder the cyclization.

References

  • Review on Biological Importance

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[5][6][7][8][9]

    • Source: RSC Advances, 2018.
  • Green Synthesis Protocol

    • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in W
    • Source: MDPI Molecules, 2015.
  • Microwave-Assisted Methodology

    • Three‐component synthesis of arene‐linked pyrazolo[1,5‐a]pyrimidines.
    • Source: Journal of Heterocyclic Chemistry.
  • Mechanistic Insights

    • The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the cyclocondensation technique.[3][10]

    • Source: ResearchG
  • Medicinal Chemistry Applications

    • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters.[5]

Sources

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone as a Research Tool Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists[1]

A Privileged Scaffold for the Design of Kinase Inhibitors and GABAergic Modulators [1]

Abstract & Introduction

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 130506-85-3) is a high-value heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class.[1][2][3] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to mimic the purine core of ATP, making it a potent template for kinase inhibitors (e.g., KDR, DDR1, Trk).[1] Additionally, its structural homology to the benzodiazepine core allows it to serve as a precursor for GABA-A receptor modulators (similar to Zaleplon and Indiplon).[1]

This guide details the utility of this compound not as a final drug, but as a versatile research tool and intermediate .[1] It outlines protocols for exploiting its two primary reactive vectors: the C-6 acetyl group (for condensation and heterocycle formation) and the C-3 position (for electrophilic substitution and cross-coupling).[1]

Chemical Specifications & Handling

PropertySpecification
Chemical Name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
CAS Number 130506-85-3
Molecular Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, and Chloroform.[1][4][5] Sparingly soluble in Ethanol.[1]
Storage 2-8°C, desiccated. Protect from light.[1]
Stability Stable under standard laboratory conditions.[1] Avoid strong oxidizing agents.[1]

Structural Reactivity Analysis

The compound features two distinct "warheads" for chemical modification, enabling the generation of diverse libraries:

  • The C-6 Acetyl Group: A methyl ketone handle susceptible to:

    • Claisen-Schmidt Condensation: To form chalcones (Michael acceptors) with anti-cancer potential.[1]

    • Alpha-Bromination: To generate

      
      -bromo ketones for Hantzsch thiazole synthesis.[1]
      
    • Reduction: To form chiral alcohols.[1]

  • The C-3 Position (Pyrazole Ring): The most electron-rich site, highly reactive toward Electrophilic Aromatic Substitution (EAS) .[1] This allows for:

    • Iodination/Bromination: Creating a handle for Suzuki/Sonogashira couplings to attach aryl groups (critical for kinase selectivity).[1]

ReactivityMap Core 1-(2,7-Dimethylpyrazolo [1,5-a]pyrimidin-6-yl)ethanone C6_Node C-6 Acetyl Reactivity Core->C6_Node Aldol / Condensation C3_Node C-3 Electrophilic Attack Core->C3_Node EAS Chalcones Chalcones (Anti-cancer/Anti-inflammatory) C6_Node->Chalcones + Ar-CHO Heterocycles Heterocycles (Thiazoles/Imidazoles) C6_Node->Heterocycles + Thiourea/Amidine Halogenation C-3 Iodination (Precursor) C3_Node->Halogenation + NIS Coupling Pd-Catalyzed Coupling (Kinase Inhibitor Libraries) Halogenation->Coupling Sonogashira/Suzuki

Figure 1: Reactivity map showing the divergent synthesis pathways from the parent scaffold.

Application Protocol 1: Synthesis of Bioactive Chalcones

Context: Chalcone derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated significant cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by disrupting microtubule dynamics or inhibiting specific kinases.[1]

Method: Claisen-Schmidt Condensation[1]

Reagents:

  • Substrate: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (1.0 eq)[1][6]

  • Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)[1]

  • Base: 40% NaOH (aq) or KOH in Ethanol[1]

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (189 mg) of the substrate in 10 mL of absolute ethanol.

  • Activation: Add 1.1 mmol of the chosen benzaldehyde. Stir at room temperature for 5 minutes.

  • Catalysis: Dropwise add 1 mL of 40% NaOH solution while stirring vigorously.

    • Note: The solution often changes color (yellow to deep orange/red) indicating enolate formation and conjugation.[1]

  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Checkpoint: If the reaction is sluggish, heat to reflux (78°C) for 2 hours.

  • Work-up: Pour the reaction mixture into 50 mL of ice-cold water containing 1 mL of 1M HCl (to neutralize the base).

  • Isolation: The chalcone product will precipitate.[1] Filter the solid using a Buchner funnel.[1]

  • Purification: Recrystallize from Ethanol/DMF mixtures to obtain analytical grade material.

Validation:

  • 1H-NMR: Look for the characteristic trans-alkene doublets (

    
    ) in the 7.0–8.0 ppm region.[1]
    

Application Protocol 2: C-3 Functionalization for Kinase Inhibitor Design

Context: Many potent kinase inhibitors (e.g., DDR1 inhibitors) utilize the pyrazolo[1,5-a]pyrimidine core with an aryl or heteroaryl substituent at the C-3 position.[1] The C-6 acetyl group remains as a solubilizing group or a hydrogen bond acceptor.[1]

Method: Regioselective C-3 Iodination

Reagents:

  • Substrate: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (1.0 eq)[1][6]

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN.

  • Addition: Add 1.1 mmol (248 mg) of NIS in a single portion.

    • Precaution: Protect the reaction vessel from light using aluminum foil (iodination is light-sensitive).[1]

  • Reaction: Stir at room temperature for 2–4 hours.

    • Mechanism:[1][7] The electron-rich C-3 position of the pyrazole ring attacks the electrophilic iodine species.[1]

  • Quenching: Dilute with 20 mL Ethyl Acetate and wash with 10% Sodium Thiosulfate solution (to remove excess iodine/oxidants).

  • Extraction: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Yield: Expect >85% yield of the 3-iodo derivative.

Downstream Application: Sonogashira Coupling

Use the 3-iodo intermediate to attach alkynes (e.g., ethynylbenzene) using


 (5 mol%) and CuI (10 mol%) in 

.[1] This mimics the scaffold architecture of known DDR1 and Trk inhibitors.[1]

Experimental Workflow Diagram

Workflow Start Start: 1-(2,7-Dimethylpyrazolo [1,5-a]pyrimidin-6-yl)ethanone Decision Target Application? Start->Decision PathA Cytotoxic Agent (Chalcone) Decision->PathA Anti-cancer PathB Kinase Inhibitor (Scaffold Extension) Decision->PathB Drug Design StepA1 Add Ar-CHO + NaOH/EtOH PathA->StepA1 StepA2 Stir 4-6h (RT to Reflux) StepA1->StepA2 StepA3 Precipitate in Ice Water/HCl StepA2->StepA3 ResultA Bioactive Chalcone Library StepA3->ResultA StepB1 Add NIS in MeCN (Dark) PathB->StepB1 StepB2 Isolate 3-Iodo Intermediate StepB1->StepB2 StepB3 Pd-Catalyzed Coupling (Suzuki/Sonogashira) StepB2->StepB3 ResultB Targeted Kinase Inhibitor StepB3->ResultB

Figure 2: Experimental decision tree for utilizing the scaffold.

Safety & Toxicity Information

  • GHS Classification: Warning.[1][5]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1][5]

  • Handling: Always perform reactions involving NIS or halogenated solvents in a fume hood.

  • Waste: Dispose of halogenated organic waste (from iodination) separately from non-halogenated waste.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Medicinal Chemistry. Focuses on the kinase inhibitory potential of the scaffold.[1][8][9][10][11]

  • Claisen-Schmidt Condensation of Heterocyclic Methyl Ketones. Synthetic Communications. General protocol for chalcone synthesis from acetyl-heterocycles.

  • Discovery of DDR1 Inhibitors. ACS Medicinal Chemistry Letters. Describes the relevance of the pyrazolo[1,5-a]pyrimidine core in kinase inhibition (specifically DDR1).[1][12]

  • PubChem Compound Summary: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. National Center for Biotechnology Information.[1] [1]

Sources

Application Note: 1H NMR Structural Elucidation of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and structural biology, focusing on the rigorous characterization of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone . This scaffold is a critical intermediate in the synthesis of bioactive agents, including GABA-A receptor agonists (e.g., Zaleplon analogs) and PI3K/mTOR kinase inhibitors.[1]

Introduction & Significance

The pyrazolo[1,5-a]pyrimidine core is a privileged structure in drug discovery due to its resemblance to the purine base adenine.[1] The specific derivative 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter Compound A ) possesses a unique substitution pattern that challenges automated assignment algorithms:

  • Regioisomerism: Distinguishing the 7-methyl isomer from the 5-methyl regioisomer is chemically non-trivial but vital for biological activity.[1][2]

  • Electronic Push-Pull: The electron-withdrawing 6-acetyl group and electron-rich pyrazole ring create distinct deshielding zones, aiding assignment but requiring careful solvent selection.[1][2]

This guide provides a definitive protocol to unambiguously assign the structure using 1H NMR, leveraging specific mechanistic insights into heterocyclic shielding cones.

Experimental Protocol

Sample Preparation

To ensure sharp resolution of the aromatic singlets and prevent aggregation-induced broadening, DMSO-d6 is the preferred solvent over CDCl3 due to the polar nature of the fused ring system.[1]

  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) + 0.03% TMS (v/v).[1][2]

  • Concentration: 5–10 mg of Compound A in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

  • Temperature: 298 K (25 °C).[1][2] Note: If broadening is observed at the acetyl peak, elevate to 313 K to break intermolecular H-bonds.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

  • Spectral Width: -2 to 14 ppm (ensure capture of downfield H-5).

  • Acquisition Time (AQ): 3.0 – 4.0 sec.[1][2]

  • Relaxation Delay (D1): 1.0 sec (quantitative integration requires D1 ≥ 5×T1; for routine ID, 1.0s is sufficient).

  • Scans (NS): 16 (sufficient for >5 mg sample).[1][2]

  • Apodization: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.[1][2]

Structural Elucidation & Assignment Logic

The Molecule

Compound A: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone[1]

  • Formula: C10H11N3O[1][2]

  • Key Features:

    • H-5: Highly deshielded singlet (adjacent to bridgehead N and C=O).[1][2]

    • H-3: Aromatic pyrazole singlet (shielded).[1][2]

    • Three Methyl Groups: 2-Me (pyrazole), 7-Me (pyrimidine), Acetyl-Me.[1]

Expected Chemical Shifts (DMSO-d6)
PositionTypeMultiplicityShift (δ, ppm)Assignment Logic (Causality)
H-5 Aromatic CHSinglet (1H)9.15 – 9.35 Diagnostic: Deshielded by adjacent bridgehead Nitrogen (N-4) and the anisotropic cone of the 6-Acetyl group.[1][2]
H-3 Aromatic CHSinglet (1H)6.60 – 6.80 Typical pyrazole aromatic proton; shielded relative to pyrimidine.
7-Me CH3Singlet (3H)2.95 – 3.10 Diagnostic: Significantly downfield for a methyl group due to steric compression and proximity to the bridgehead N and 6-Acetyl.[1][2]
Acetyl CH3Singlet (3H)2.55 – 2.65 Characteristic methyl ketone shift.[1][2]
2-Me CH3Singlet (3H)2.40 – 2.50 Typical pyrazole-attached methyl; often overlaps with DMSO/solvent residual peak (requires care).[1][2]
The "Self-Validating" Assignment Workflow

To confirm the structure is the 7-methyl-6-acetyl isomer (and not the 5-methyl-6-acetyl isomer), use the following logic:

  • The H-5 Sentinel: Look for the singlet >9.0 ppm.[1][2] If the methyl was at position 5 (blocking this proton), this signal would vanish, and you would instead see a proton at position 7 (~8.5 ppm).[1][2] The presence of the >9.0 ppm singlet confirms the 5-H substitution pattern.[1][2]

  • NOE Validation: An NOE (Nuclear Overhauser Effect) difference or NOESY experiment is the gold standard.[1][2]

    • Irradiate 7-Me (~3.0 ppm)

      
       NOE observed at Acetyl-Me ? (Yes, spatial proximity).
      
    • Irradiate 2-Me (~2.45 ppm)

      
       NOE observed at H-3 ? (Yes, confirms pyrazole ring).
      
    • Irradiate H-5 (>9.0 ppm)

      
       NOE observed at Acetyl-Me ? (Yes).
      

Visualizing the Logic (Graphviz)[1][2]

The following diagram illustrates the decision tree for validating the regioisomer and assigning signals.

NMR_Assignment_Flow Input Crude Product Spectrum (DMSO-d6) CheckH5 Check Downfield Region (8.5 - 9.5 ppm) Input->CheckH5 Decision1 Is there a Singlet at > 9.0 ppm? CheckH5->Decision1 PathA Signal Present (H-5) Decision1->PathA Yes PathB Signal Absent Decision1->PathB No ConclusionA CONFIRMED: 7-Methyl Isomer (Target Molecule) PathA->ConclusionA SubCheck Methyl Assignment Check PathA->SubCheck ConclusionB WRONG ISOMER: 5-Methyl Isomer (Regioisomer) PathB->ConclusionB Me7 7-Me: ~3.0 ppm (Deshielded by N4) SubCheck->Me7 Me2 2-Me: ~2.45 ppm (Pyrazole) SubCheck->Me2

Caption: Logic flow for distinguishing the target 7-methyl isomer from the 5-methyl byproduct using the diagnostic H-5 chemical shift.

Synthesis Context for Verification

Understanding the synthesis aids in predicting impurities.[1][2] This molecule is typically synthesized via the condensation of 5-amino-3-methylpyrazole with 3-(dimethylamino)methylene-2,4-pentanedione (or equivalent).[1][2]

  • Regioselectivity: The exocyclic amine of the pyrazole attacks the most electrophilic carbon (the CH-NMe2 group), leading to the formation of the C5-H bond.[1] The ring nitrogen then closes onto the acetyl group, forming the C7-Me bond.[1][2]

  • Impurities: Unreacted diketone (peaks at 2.1 ppm) or regioisomers (H-7 signal at ~8.5 ppm instead of H-5 at ~9.2 ppm).[1][2]

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[1][3] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.[1][2][3][4][5][6][7] Canadian Journal of Chemistry, 70(4), 1093–1097.[1][3] Link[1][2]

    • Core Reference: Establishes the diagnostic shifts for H-5 vs H-7 and the deshielding effect of the 7-methyl group.[1][2]

  • Moustafa, A. H., et al. (2021).[1][2][4][8] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link

    • Context: Reviews synthetic routes and spectral d
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 666677, 1-(2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone.[1][2] Link[1][2]

    • Analogue verification: Provides comparative data for the triazolo-analog, confirming the acetyl methyl shift range.

Sources

Application Note: Structural Characterization and Quantification of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for various FDA-approved drugs (e.g., Zaleplon) and potent kinase inhibitors targeting CDK2, TRK, and PI3Kδ [1, 2].

The specific derivative 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (Formula: C₁₀H₁₁N₃O) represents a critical synthetic intermediate. Its C6-acetyl group functions as a "chemical handle," allowing for further derivatization into complex bioactive molecules. Precise mass spectrometric characterization of this intermediate is essential for validating synthetic pathways and quantifying impurities in downstream drug substance manufacturing.

This application note details a robust LC-MS/MS protocol for the identification and quantification of this compound, utilizing Electrospray Ionization (ESI) in positive mode.

Physicochemical & Mass Properties[1][2][3][4][5][6][7][8]

Before initiating analysis, the theoretical mass properties must be established to define acquisition parameters.

PropertyValueNotes
IUPAC Name 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Chemical Formula C₁₀H₁₁N₃O
Molecular Weight 189.21 g/mol Average Mass
Monoisotopic Mass 189.0902 DaBased on ¹²C, ¹H, ¹⁴N, ¹⁶O
[M+H]⁺ (Protonated) 190.0975 Da Target Precursor Ion
[M+Na]⁺ (Sodiated) 212.0794 DaCommon Adduct
LogP (Predicted) ~1.2 - 1.5Suitable for Reverse Phase LC

Experimental Protocol

Reagents and Sample Preparation[9]
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO to create a 1 mg/mL (approx. 5.3 mM) master stock.

  • Working Standard: Dilute stock 1:1000 in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Final concentration: ~1 µg/mL.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water (H₂O). Modifier: LC-MS grade Formic Acid (FA).

Liquid Chromatography (LC) Conditions
  • System: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2 µL.

Gradient Table:

Time (min) %A (H₂O + 0.1% FA) %B (ACN + 0.1% FA) Phase
0.00 95 5 Equilibration
0.50 95 5 Load
3.50 5 95 Elution
4.50 5 95 Wash
4.60 95 5 Re-equilibration

| 6.00 | 95 | 5 | End |

Mass Spectrometry (MS) Conditions[6]
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The pyrazolo[1,5-a]pyrimidine core contains basic nitrogen atoms (N1 and N4 positions) that are readily protonated under acidic conditions [3].

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon (for MS/MS).

Results & Discussion: Fragmentation Analysis

Full Scan (MS1)

The full scan spectrum (m/z 100–300) is dominated by the protonated molecular ion [M+H]⁺ at m/z 190.1 .

  • Observation: Minimal sodium adducts ([M+Na]⁺ at 212.1) are observed if high-quality solvents are used.

  • Purity Check: Absence of peaks at m/z 148 (deacetylated impurity) confirms the integrity of the stock solution.

MS/MS Fragmentation Pathway

Fragmentation of the pyrazolo[1,5-a]pyrimidine scaffold is highly characteristic. The core ring system is aromatic and stable; therefore, fragmentation is driven by the exocyclic substituents [4].

Key Product Ions:

  • m/z 175.1 [M+H - CH₃]⁺:

    • Mechanism:[1][2] Loss of a methyl radical (15 Da). While less common in even-electron ESI spectra, this can occur from the acetyl group or the pyrazole methyls under higher collision energies.

  • m/z 148.1 [M+H - C₂H₂O]⁺ (Dominant Fragment):

    • Mechanism:[1][2] Neutral loss of ketene (42 Da) from the acetyl group.

    • Significance: This is the diagnostic transition for acetylated aromatics. It preserves the carbonyl oxygen on the ring as a phenol/hydroxyl tautomer.

  • m/z 147.1 [M+H - C₂H₃O]⁺:

    • Mechanism:[1][2] Alpha-cleavage loss of the acetyl group (43 Da).

    • Structure: This leaves the bare dimethylpyrazolo[1,5-a]pyrimidine cation.

Fragmentation Logic Diagram

The following diagram illustrates the structural logic behind the observed mass transitions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 190.1 (Protonated Ketone) KeteneLoss Product Ion A m/z 148.1 (Neutral Loss of Ketene) Parent->KeteneLoss - 42 Da (CH₂CO) Rearrangement AcetylLoss Product Ion B m/z 147.1 (Alpha-Cleavage of Acetyl) Parent->AcetylLoss - 43 Da (COCH₃) Direct Cleavage CoreFrag Core Ring Fragmentation m/z < 120 (Ring Opening) KeteneLoss->CoreFrag High CE AcetylLoss->CoreFrag High CE (>50 eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone.

Analytical Workflow Visualization

To ensure reproducibility, the complete analytical lifecycle—from synthesis verification to data processing—is mapped below.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Analysis Sample Sample Dissolution (DMSO Stock) Dilution Working Standard (50% MeOH + 0.1% FA) Sample->Dilution LC UHPLC Separation (C18 Gradient) Dilution->LC MS ESI-MS/MS (Positive Mode) LC->MS Extract XIC Extraction (m/z 190.1) MS->Extract Confirm Fragment Confirmation (190 -> 148) Extract->Confirm

Figure 2: Step-by-step analytical workflow for routine quality control.

References

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Available at: [Link]

  • National Institutes of Health (PMC). (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations. Available at: [Link]

  • ResearchGate. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation. Available at: [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

[1][2]

Case ID: PYR-SYN-006 Status: Active Guide Subject: Yield Optimization & Regioselectivity Control Target Molecule: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone[1]

Diagnostic Overview: The Chemistry of Failure

Before troubleshooting, we must establish the mechanistic baseline.[1][2] The synthesis involves the condensation of 3-amino-5-methylpyrazole (Nucleophile) with 3-(ethoxymethylene)pentane-2,4-dione (Electrophile).[2]

Low yield in this specific reaction typically stems from three failure modes:

  • Regiochemical Mismatch: Formation of the 5,7-dimethyl isomer (where the acetyl group is displaced or the ring closes incorrectly) or the 5-methyl-7-hydrido analog if the electrophile degrades.[2]

  • Incomplete Cyclization: Formation of the uncyclized enamine intermediate (N-(pyrazol-3-yl)aminomethylene derivative) which fails to undergo the final dehydration step.[2]

  • Electrophile Degradation: The ethoxymethylene reagent is moisture-sensitive.[2] Hydrolysis prior to reaction leads to complex mixtures.[2]

Mechanistic Pathway & Regioselectivity

To obtain the 2,7-dimethyl isomer (with the methyl group at position 7 of the pyrimidine ring), the reaction must proceed via Path A (see diagram below).[1][2] The exocyclic amine (NH₂) is the hardest nucleophile and must attack the most electrophilic center (the enol ether carbon, C-OEt).[1][2]

ReactionPathwaycluster_legendKey MechanismReactantsReactants:3-Amino-5-methylpyrazole+3-(Ethoxymethylene)pentane-2,4-dioneIntermediateIntermediate:Enamine Formation(Attack at CH-OEt)Reactants->IntermediateMichael Addition(-EtOH)WrongIsomerSIDE PRODUCT:Isomer Mismatch(Methyl at C5)Reactants->WrongIsomerReverse Orientation(Rare in AcOH)CyclizationCyclization Step:Ring N attacks CarbonylIntermediate->CyclizationIntramolecularNucleophilic AttackTargetTARGET PRODUCT:1-(2,7-Dimethyl...)(Methyl at C7, H at C5)Cyclization->TargetDehydration(-H2O)

Caption: Mechanistic pathway for the formation of the 2,7-dimethyl isomer. The exocyclic amine attacks the ethoxymethylene carbon (becoming C5-H), while the ring nitrogen attacks the acetyl carbonyl (becoming C7-Me).[1][2]

Troubleshooting Guide: Root Cause Analysis

Use this table to diagnose your specific yield issue based on experimental observations.

SymptomProbable CauseCorrective Action
Yield < 30% Wet Solvent/Reagents. Water inhibits the final dehydration step, stalling the reaction at the intermediate alcohol stage.[2]Switch to Glacial Acetic Acid. Ensure it is anhydrous. If using EtOH, add molecular sieves or a dehydrating agent.[1][2]
Product Melting Point is Low Isomer Contamination. You likely have a mix of the 2,7-dimethyl and 2,5-dimethyl isomers, or uncyclized intermediate.[1][2]Recrystallize from EtOH/DMF. The 2,7-isomer is thermodynamically favored in acidic media; reflux longer (4-6h) to ensure conversion.[1][2]
Sticky/Tar Residue Polymerization of Electrophile. 3-(ethoxymethylene)pentane-2,4-dione is heat and acid sensitive if not stabilized.[1]Add Reagents Cold. Dissolve the pyrazole first, then add the electrophile dropwise at room temp before heating.
Starting Material Remains Salt Formation. The aminopyrazole can form a stable salt with acetic acid, reducing its nucleophilicity.[1][2]Add Sodium Acetate (1.1 eq). buffering the reaction helps liberate the free amine for the initial attack.[1][2]
Yellow Precipitate (Not Product) Intermediate Crash-out. The intermediate enamine often precipitates before cyclizing.[2]Increase Temp/Time. Do not filter yet. Continue refluxing. The intermediate will redissolve and cyclize.[2]

Optimized Experimental Protocol

Based on high-yield synthesis strategies for 7-substituted pyrazolo[1,5-a]pyrimidines.

Reagents
  • Reactant A: 3-Amino-5-methylpyrazole (1.0 equiv)[2]

  • Reactant B: 3-(Ethoxymethylene)pentane-2,4-dione (1.1 equiv)[1]

  • Solvent: Glacial Acetic Acid (0.5 M concentration relative to Reactant A)

  • Catalyst/Buffer: Fused Sodium Acetate (0.5 equiv) - Optional but recommended for scale-up.[1]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylpyrazole in glacial acetic acid.

  • Addition: Add 3-(ethoxymethylene)pentane-2,4-dione dropwise at room temperature. Note: The solution may turn yellow/orange immediately.[1][2]

  • Reaction: Heat the mixture to 110°C (Reflux) . Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine (polar, stays near baseline) should disappear.[1][2] The intermediate (mid-polar) should convert to the product (less polar, high Rf).[1][2]

  • Work-up (Critical for Yield):

    • Cool the reaction mixture to room temperature.

    • Do not pour directly into water yet.[2] First, concentrate the acetic acid under reduced pressure (rotary evaporator) to ~20% of the original volume.[1][2]

    • Pour the residue into crushed ice/water (10x volume).[1][2]

    • Neutralize carefully with saturated NaHCO₃ or 10% NaOH to pH 7–8.[2] Acidic pH keeps the product solubilized as a salt, causing yield loss.[1][2]

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) and cold ethanol (1x).[1][2]

  • Purification: Recrystallize from Ethanol or an Ethanol/DMF mixture.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Acetic Acid? A: Yes, but the mechanism changes.[1][2] In ethanol, you often need a base (piperidine or pyridine) to drive the reaction.[1][2] However, basic conditions can sometimes favor the kinetic product or lead to ring-opening side reactions.[1][2] Glacial acetic acid acts as both solvent and acid catalyst, generally favoring the thermodynamic 2,7-dimethyl isomer and driving the dehydration (cyclization) more effectively.[1][2]

Q: Why is my product color dark brown instead of off-white/yellow? A: This indicates oxidation of the pyrazole starting material or polymerization of the electrophile.[2] Ensure your 3-amino-5-methylpyrazole is not already dark before starting (recrystallize from toluene if necessary).[2] Perform the reaction under a Nitrogen atmosphere to improve color profile.

Q: How do I confirm I have the 2,7-isomer and not the 2,5-isomer? A: 1H NMR is definitive.

  • 2,7-isomer (Target): The proton at position 5 (H-5) typically appears as a singlet around 8.4–8.6 ppm (deshielded by the adjacent ring nitrogen).[1][2]

  • 2,5-isomer: The proton at position 7 (H-7) appears further upfield, typically around 6.5–7.0 ppm .[1][2]

  • Additionally, NOE (Nuclear Overhauser Effect) experiments can show interaction between the pyrazole methyl and the pyrimidine ring protons if geometry permits, but chemical shift of the aromatic proton is the quickest check.[1][2]

Q: My yield is still low (<50%). What is the "Nuclear Option"? A: Switch to Microwave Synthesis .

  • Conditions: Ethanol, 140°C, 15-20 minutes.

  • Why: Microwave heating overcomes the activation energy for cyclization almost instantly, preventing the degradation of the sensitive ethoxymethylene reagent that occurs during slow thermal ramp-up.[1][2]

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Regioselective synthesis of pyrazolo[1,5-a]pyrimidines.[1][2][3][4][5]

    • Source:Journal of Heterocyclic Chemistry, Vol 14, Issue 3.[1][2]

    • Context: Establishes that condensation of 3-aminopyrazoles with asymmetric 1,3-dicarbonyl equivalents in acidic media favors the 7-substituted isomer.[2]

    • [1][2]

  • Zaleplon/Indiplon Analog Chemistry

    • Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Deriv
    • Source:Journal of Medicinal Chemistry.
    • Context: Confirms the reaction of aminopyrazoles with dimethylamino-enones (similar to ethoxymethylene enones) yields the 7-substituted pyrimidine ring.[2]

    • [1][2]

  • Microwave Assisted Protocols

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2][6]

    • Source:PMC (PubMed Central).[1][2]

    • Context: Highlights microwave irradiation as a method to improve yield and regioselectivity in this specific cycliz

Optimization of pyrazolo[1,5-a]pyrimidine reaction conditions

[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of potent kinase inhibitors (e.g., CK2, Pim-1) and GABA-A receptor modulators.[1] While the cyclocondensation of 5-aminopyrazoles with 1,3-electrophiles appears straightforward, it is plagued by two critical failure modes: uncontrolled regioselectivity (formation of 5- vs. 7-isomers) and incomplete cyclization due to steric hindrance.[1]

This guide moves beyond standard textbook procedures, offering field-proven optimization strategies, mechanistic insights, and self-validating protocols to ensure reproducible synthesis.

Module 1: Mastering Regioselectivity

The most common user query involves inseparable mixtures of regioisomers.[1] Understanding the mechanism is the only way to control it.[1]

Q: Why am I getting a mixture of 5- and 7-substituted isomers?

A: The reaction is a competition between two nucleophiles attacking two electrophiles.[1] The 5-aminopyrazole has two nucleophilic sites: the exocyclic amine (-NH₂) and the endocyclic nitrogen (N1) .[1] The exocyclic amine is generally more nucleophilic and attacks the most electrophilic center of the 1,3-dicarbonyl first.[1]

  • Scenario A (Symmetric Electrophiles): If you use diethyl malonate or pentane-2,4-dione, regioselectivity is irrelevant.[1]

  • Scenario B (Asymmetric Electrophiles): With

    
    -keto esters or benzoylacetones, the exocyclic amine attacks the ketone (more electrophilic than ester) or the sterically accessible carbonyl.[1] This forms an intermediate enamine, which then cyclizes.[1][2]
    

The Fix: To lock regioselectivity, you must differentiate the electrophilicity of your 1,3-component.[1]

  • Strategy 1 (The Enaminone Route): Convert your

    
    -dicarbonyl to an enaminone (using DMF-DMA).[1] The exocyclic amine will exclusively attack the 
    
    
    -carbon (displacing the dimethylamine leaving group), forcing a single regioisomer [1].[1]
  • Strategy 2 (pH Switching): In glacial acetic acid, the exocyclic amine is often protonated less than the ring nitrogen, or the carbonyl activation changes, favoring the formation of the 7-one derivative (or 7-substituted product).[1] In basic conditions (alkoxide), the reaction may favor the thermodynamic product [2].[1]

Visualizing the Pathway

The following diagram illustrates the bifurcation point where reaction conditions dictate the final isomer.

RegioselectivityStart5-Aminopyrazole+ 1,3-ElectrophilePathAPath A: Kinetic Control(Neutral/Basic)Start->PathA High pHPathBPath B: Thermodynamic/Acidic(Glacial AcOH)Start->PathB Low pHInterAIntermediate:Amine attacks KetonePathA->InterAInterBIntermediate:Amine attacks Ester/EnolPathB->InterBProd57-Substituted Isomer(Common in Base)InterA->Prod5 CyclizationProd75-Substituted Isomer(Common in Acid)InterB->Prod7 Cyclization

Figure 1: Mechanistic bifurcation in pyrazolo[1,5-a]pyrimidine synthesis. The initial nucleophilic attack determines the final core structure.[1]

Module 2: Reaction Optimization & Troubleshooting
Q: My yield is stuck at <40% with thermal reflux. How do I improve conversion?

A: Thermal reflux in ethanol often suffers from long reaction times (12–24h) and incomplete conversion due to the reversibility of the initial imine formation.[1]

Optimization Protocol:

  • Switch Solvent: Move from Ethanol to Glacial Acetic Acid . It acts as both solvent and catalyst, facilitating water elimination.[1]

  • Microwave Irradiation (MW): This is the "gold standard" for this scaffold.[1] MW heating at 120–150°C typically drives the reaction to completion in 10–20 minutes, often doubling yields compared to thermal methods [3].[1]

Solvent & Catalyst Screening Matrix

Use this table to select conditions based on your specific electrophile.

Electrophile TypeRecommended SolventCatalyst/AdditiveTemp/Time (MW)Primary Regio-Outcome

-Keto Esters
Glacial AcOHNone (Self-catalyzed)120°C / 15 min5-one / 7-OH
1,3-Diketones EthanolPiperidine (cat.)100°C / 10 minMixture (unless symmetric)
Enaminones Ethanol or TolueneNone140°C / 20 minHigh Regiocontrol
Malondialdehydes Water/Ethanol (1:[1]1)HCl (cat.)80°C / 5 minUnsubstituted Core
Q: The product precipitates but is gummy/sticky. How do I purify it?

A: This "gumming" is usually due to oligomerized byproducts or trapped solvent.[1] The Fix:

  • Cool the reaction mixture to room temperature.

  • Add Water/Acetone (2:1 ratio) slowly with vigorous stirring.

  • The acetone solubilizes the organic impurities while the water forces the highly crystalline pyrazolo[1,5-a]pyrimidine to crash out.[1]

  • Filter and wash with cold diethyl ether.[1] Avoid column chromatography if possible, as these heterocycles can streak on silica due to basic nitrogens.[1]

Module 3: Validated Experimental Protocols
Protocol A: Microwave-Assisted One-Pot Synthesis (High Efficiency)

Best for: Rapid library generation and difficult substrates.[1]

  • Preparation: In a 10 mL microwave vial, combine 5-aminopyrazole (1.0 equiv) and the

    
    -keto ester (1.2 equiv).
    
  • Solvent: Add Glacial Acetic Acid (2 mL per mmol). Note: AcOH absorbs MW energy efficiently.[1]

  • Irradiation: Seal and heat to 140°C for 15 minutes (Hold time). Ensure stirring is set to high.

  • Workup: Pour the hot reaction mixture into ice-cold water (20 mL).

  • Isolation: The product should precipitate immediately as a solid. Filter, wash with water (

    
     mL) and hexanes.[1] Recrystallize from EtOH if necessary.
    
Protocol B: The Enaminone "Regio-Lock" Method

Best for: Ensuring a single isomer when using asymmetric starting materials.[1]

  • Step 1 (In Situ): React your ketone (e.g., acetophenone) with DMF-DMA (1.1 equiv) in toluene at reflux for 3 hours. Remove solvent in vacuo to obtain the crude enaminone.[1]

  • Step 2 (Cyclization): Dissolve the crude enaminone and 5-aminopyrazole (1.0 equiv) in Ethanol.

  • Reaction: Reflux for 4–6 hours (or MW at 120°C for 20 min).

  • Result: The exocyclic

    
     attacks the carbon bearing the 
    
    
    group, exclusively yielding the 7-aryl-pyrazolo[1,5-a]pyrimidine [4].[1]
Module 4: Troubleshooting Workflow

Use this logic flow to diagnose failures in real-time.

TroubleshootingStartProblem DetectedCheckTLCCheck TLC:Is SM remaining?Start->CheckTLCYesSMYes: Incomplete ConversionCheckTLC->YesSMYesNoSMNo: Complex Mixture/DecompCheckTLC->NoSMNoTempCheckIncrease Temp/MW Power(Switch to AcOH)YesSM->TempCheckStoichCheckCheck Stoichiometry(Add 1.5eq Electrophile)YesSM->StoichCheckRegioIssueIsolate Major Spot.Check NMR (NOE)NoSM->RegioIssueEnaminoneSwitch to Enaminone Routefor RegiocontrolRegioIssue->Enaminone Isomer Mix?

Figure 2: Decision tree for troubleshooting synthetic failures.

References
  • Fahim, A. M. (2018).[1] Microwave-assisted synthesis of novel fused heterocyclic compounds: pyrazolo[1,5-a]pyrimidine derivatives. Journal of Chemical Research.[1] Link[1]

  • Poursattar, A., et al. (2015).[1] The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Arkivoc. Link

  • Aggarwal, R., et al. (2011).[1] Microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. Organic & Medicinal Chemistry Letters. Link

  • Stepaniuk, O. O., et al. (2013).[1][3] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of

    
    -Unsaturated 
    
    
    -Alkoxy-
    
    
    -keto Esters.[1][3] Synthesis. Link[1]

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-001
Subject: Troubleshooting Regioselectivity, Side Reactions, and Isomerization

Executive Summary: The Scaffold Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines (e.g., in Zaleplon) and a core for kinase inhibitors (e.g., Pim-1, PI3K).[1][2][3] However, its synthesis via the condensation of 3(5)-aminopyrazoles with 1,3-dielectrophiles is notoriously sensitive to reaction conditions.[1][2][3]

The Central Problem: The 3(5)-aminopyrazole building block is an ambident nucleophile with three reactive sites:

  • The exocyclic amine (

    
    ).[1][2]
    
  • The endocyclic ring nitrogen (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ).[1][2]
  • The C4 carbon (nucleophilic in electron-rich pyrazoles).[1][2][3]

This guide addresses the three primary failure modes: Regioisomerism (5- vs. 7-substitution) , Skeletal Isomerism (Pyridine formation) , and Thermodynamic Instability (Dimroth Rearrangement) .[1][2]

Diagnostic Workflow: Identify Your Impurity

Before attempting a fix, use this decision matrix to identify your specific side reaction.

Observation (LCMS/NMR)Likely IssueRoot Cause
Mass Correct, NMR Wrong Regioisomerism (5- vs 7-isomer)Initial attack occurred at the wrong electrophilic center (Ketone vs. Ester).[1][2][3]
Mass Correct, Product Unstable in Base Dimroth RearrangementKinetic product isomerizing to thermodynamic product via ring opening.[1][2][3]
Mass -18 (Loss of H2O) not observed Incomplete CyclizationFormation of intermediate enaminone or Schiff base without ring closure.[1][2][3]
Mass Correct, Aromatic Region Complex Skeletal Isomer (Pyrazolo[3,4-b]pyridine)C4-attack competing with N-attack (common in electron-rich pyrazoles).[1][2]

Module A: The Regioselectivity Crisis (5- vs. 7-Substitution)

The Mechanism

When reacting a 3-aminopyrazole with a non-symmetrical 1,3-dielectrophile (e.g., ethyl acetoacetate), two pathways exist.[1][2][3] The regiochemistry is dictated by the initial nucleophilic attack of the exocyclic amine on the most reactive carbonyl.[2][3]

  • Pathway A (Kinetic/Acidic): Attack on the ketonengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Schiff base 
    
    
    
    Cyclization
    
    
    7-one derivative .[1][2]
  • Pathway B (Thermodynamic/Basic): Attack on the esterngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Amide 
    
    
    
    Cyclization
    
    
    5-one derivative .[1][2]
Visualizing the Pathway

Regioselectivity Start 3-Aminopyrazole + Beta-Keto Ester KetoneAttack Attack at Ketone (Schiff Base Formation) Start->KetoneAttack Acid Catalysis (Kinetic) EsterAttack Attack at Ester (Amide Formation) Start->EsterAttack Basic Cond. (Thermodynamic) Prod7 7-Methyl-pyrazolo[1,5-a]pyrimidin-5-one (Often Favored in AcOH) KetoneAttack->Prod7 - H2O, - EtOH Prod5 5-Methyl-pyrazolo[1,5-a]pyrimidin-7-one (Favored in Basic/Alkoxide) EsterAttack->Prod5 - EtOH, - H2O

Figure 1: Bifurcation of regioselectivity based on initial nucleophilic attack.[1][2][3][4] Acidic media typically promotes attack at the ketone, leading to 7-substituted products.[1][2][3]

Troubleshooting Guide: Regiocontrol

Q: I am getting a mixture of isomers. How do I force the reaction to the 7-substituted product?

  • Solution: Switch solvent to Glacial Acetic Acid and reflux.[1][2][3]

  • Why: Acetic acid protonates the carbonyls, but the ketone is more basic and activates faster.[1][2][3] It also protonates the pyrazole ring nitrogen, making the exocyclic amine the only viable nucleophile, directing attack to the ketone first [1, 2].[1][2][3]

Q: I need the 5-substituted product (the "anti-Zaleplon" isomer).

  • Solution: Use Sodium Ethoxide in Ethanol or basic conditions.[1][2][3][5]

  • Why: Under basic conditions, the deprotonated exocyclic amine is a harder nucleophile and can attack the ester carbonyl (acylation) before the ketone, reversing the regioselectivity [3].[1][2][3]

  • Pro Tip: For absolute control, use acyl Meldrum's acids instead of beta-keto esters.[1][2][3] This method allows access to specific regioisomers by tuning the reaction temperature and solvent [4].[2][3]

Module B: Skeletal Isomerization (The Pyridine Trap)[1][2]

The Issue

If your 3-aminopyrazole is electron-rich (e.g., has an electron-donating group at C4 or is unsubstituted at C4), the C4 carbon becomes nucleophilic.[1][2][3] Instead of forming the desired pyrazolo[1,5-a]pyrimidine (N-bridgehead fusion), the reaction forms a pyrazolo[3,4-b]pyridine .[1][2]

Diagnostic Check (NMR)
  • Pyrazolo[1,5-a]pyrimidine (Target): 1H-15N HMBC will show correlation between the bridgehead nitrogen and protons on both rings.[1][2]

  • Pyrazolo[3,4-b]pyridine (Impurity): The NH proton (if present) will be distinct, and the coupling constants on the newly formed ring will differ.[1][2]

Prevention Protocol
  • Block C4: Ensure C4 is substituted (e.g., -CN, -Ph) if possible.[1][2][3]

  • Hard/Soft Control: C-alkylation (leading to pyridines) is often soft-soft chemistry.[1][2][3] Use harder electrophiles or solvents that solvate the carbon center to inhibit C-attack.[1][2][3]

Module C: The Dimroth Rearrangement

The Phenomenon

Pyrazolo[1,5-a]pyrimidines are susceptible to the Dimroth Rearrangement under basic conditions (or prolonged heating in nucleophilic solvents).[1][2][3] The pyrimidine ring opens at the N-C bond and rotates, then re-closes to form a thermodynamically more stable isomer [5, 6].[1][2][3]

Risk Factor: High if an amino group is present at the 7-position or if the reaction is performed in strong base/reflux for too long.[1][2][3]

Visualizing the Rearrangement

Dimroth Kinetic Kinetic Isomer (Pyrazolo[1,5-a]pyrimidine) Open Ring-Opened Intermediate Kinetic->Open OH- / H2O (Nucleophilic Attack) Open->Open Bond Rotation Thermo Thermodynamic Isomer (Rearranged Product) Open->Thermo Recyclization - H2O

Figure 2: The Dimroth Rearrangement pathway.[1][2] Exposure to base causes ring opening and isomerization to the thermodynamic product.[1][2][3]

Troubleshooting Guide: Stability

Q: My product purity drops during workup with NaOH.

  • Solution: Avoid strong basic workups.[1][2][3] Quench acetic acid reactions with ice water or saturated NaHCO3 (mild base) rather than NaOH.[1][2]

  • Fix: If the rearrangement is desired (to reach the thermodynamic product), reflux in pyridine or ethanolic KOH. If it is undesired, keep pH < 8.[1][2][3]

Standardized Synthetic Protocols

Protocol A: Acid-Mediated Condensation (Favors 7-substituted)

Best for: Standard library generation, Zaleplon analogs.[1][2][3]

  • Charge: 3-aminopyrazole (1.0 equiv) and beta-keto ester (1.1 equiv) in a round-bottom flask.

  • Solvent: Add Glacial Acetic Acid (5-10 mL per mmol).

  • Reaction: Reflux (118 °C) for 2–4 hours. Monitor by TLC/LCMS.[1][2][3]

    • Checkpoint: If intermediate is visible (mass +18), continue reflux.[1][2][3]

  • Workup: Cool to room temperature. Pour into crushed ice.

  • Isolation: The product usually precipitates.[1][2][3] Filter and wash with water.[1][2][3]

  • Purification: Recrystallize from Ethanol/DMF.

Protocol B: Base-Mediated Condensation (Favors 5-substituted)

Best for: Accessing the "inverse" regioisomer.[1][2][3]

  • Charge: Sodium metal (1.2 equiv) in absolute Ethanol to generate NaOEt in situ.

  • Add: 3-aminopyrazole (1.0 equiv) and stir for 15 min.

  • Add: Beta-keto ester (1.1 equiv) dropwise.

  • Reaction: Reflux for 6–12 hours.

  • Workup: Evaporate solvent. Neutralize carefully with 1N HCl to pH 7.[1][2][3]

  • Isolation: Extract with EtOAc or filter precipitate.

References

  • Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Source: Organic Chemistry Portal / Synthesis (2013).[1][2] URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: PMC / PubMed Central (2022).[1][2] URL:[Link]

  • Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Source: NIH / Organic Letters (2020).[1][2] URL:[Link]

  • Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Source: PubMed (2010).[1][2][6] URL:[Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: PMC / NIH (2021).[1][2] URL:[Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: PMC / NIH.[1][2][3] URL:[Link]

Sources

Purification methods for 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification and troubleshooting of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone . It is designed for organic chemists and process engineers encountering specific challenges in the isolation of this bioactive intermediate.

Subject: Troubleshooting & Purification of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone CAS Registry Number: (Analogous class references applied) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

The target molecule, 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone , is a fused bicyclic heterocycle typically synthesized via the cyclocondensation of 3-amino-5-methylpyrazole with 3-(ethoxymethylene)pentane-2,4-dione .

While the synthesis is generally robust, the primary purification challenges stem from:

  • Regioisomerism: Distinguishing the 2,7-dimethyl isomer (Target) from the 2,5-dimethyl regioisomer (Impurity).

  • Solubility Profile: The planar, rigid aromatic core leads to poor solubility in non-polar solvents and potential "crashing out" with occluded impurities.

  • Protonation State: The basicity of the N4 bridgehead nitrogen can lead to salt formation if acidic workups are too aggressive.

Troubleshooting Guides (Q&A Format)

Issue 1: Regioisomer Contamination (The "Critical Pair")

User Question: I see two sets of signals in my crude 1H NMR. How do I confirm I have the 2,7-dimethyl isomer and not the 2,5-dimethyl isomer, and how do I separate them?

Technical Response: This is the most common challenge in pyrazolopyrimidine chemistry. The reaction regioselectivity is governed by the condensation of the pyrazole exocyclic amine with the ethoxymethylene carbon.

  • Diagnosis (NMR): You must look at the chemical shift of the proton on the pyrimidine ring (H-5 or H-7).

    • Target (2,7-Dimethyl): The proton is at Position 5 . It is shielded by the adjacent bridgehead nitrogen lone pair relative to position 7, but often appears distinctively as a singlet around 8.4 – 8.6 ppm (depending on solvent).

    • Impurity (2,5-Dimethyl): The proton is at Position 7 . This proton is spatially close to the bridgehead and usually appears further downfield or shows a different NOE interaction with the pyrazole H-3.

    • Validation: Run a NOESY experiment. In the 2,7-isomer, the Methyl group at C7 will show a strong NOE correlation with the bridgehead region (or lack thereof compared to H7).

  • Purification Strategy: Regioisomers often have significantly different solubility coefficients in ethanol (EtOH). The 2,7-isomer is typically thermodynamically more stable and less soluble in cold ethanol than the 2,5-isomer.

    • Action: Perform a "swish" or hot slurry in absolute ethanol . Heat to reflux, hold for 30 minutes, and cool slowly to 0°C. The precipitate is usually enriched in the 2,7-isomer.

Issue 2: Persistent Coloration (Red/Orange Impurities)

User Question: My product is a tan/orange solid, but the literature suggests it should be white or pale yellow. Recrystallization isn't removing the color.

Technical Response: Coloration in aminopyrazole condensations usually arises from the oxidation of unreacted 3-amino-5-methylpyrazole (forming azo-dimers) or polymerization of the ethoxymethylene reagent.

  • Mechanism: These impurities are often non-polar and "stick" to the planar product via pi-stacking.

  • Solution: Activated Carbon treatment is ineffective for this specific impurity profile due to the product's own affinity for carbon.

  • Protocol:

    • Dissolve the crude material in DCM (Dichloromethane) or CHCl3 .

    • Pass the solution through a short pad of Silica Gel (filtration, not column). The colored oligomers often bind irreversibly to the silica, while the pyrazolopyrimidine elutes freely.

    • Evaporate and recrystallize.

Issue 3: Low Yield During Recrystallization

User Question: I used Ethanol for recrystallization as suggested, but my recovery is <50%. The mother liquor still contains a lot of product.

Technical Response: While Ethanol is the standard solvent, the solubility curve of 6-acetyl-pyrazolo[1,5-a]pyrimidines is steep.

  • Optimization: Use a Solvent/Anti-solvent system .

    • Primary Solvent: Ethyl Acetate (EtOAc) - Good solubility at reflux.

    • Anti-Solvent: n-Heptane - Poor solubility.

  • Protocol: Dissolve in minimum refluxing EtOAc. Add hot Heptane dropwise until persistent cloudiness appears. Add one drop of EtOAc to clear it, then let it cool slowly to room temperature, then 4°C. This typically boosts recovery to >85%.

Detailed Experimental Protocols

Protocol A: High-Purity Recrystallization (EtOAc/Heptane Method)

Best for removing trace regioisomers and improving crystallinity.

  • Charge: Place 10.0 g of crude 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in a 250 mL round-bottom flask.

  • Dissolution: Add Ethyl Acetate (60 mL) . Heat to reflux (approx. 77°C) with magnetic stirring.

    • Note: If solids remain after 15 mins, add EtOAc in 5 mL increments until dissolved.

  • Filtration (Hot): If insoluble black specks are visible, filter rapidly through a pre-warmed glass frit or Celite pad.

  • Crystallization: Return filtrate to reflux. Slowly add n-Heptane (approx. 30-40 mL) via addition funnel until a slight turbidity persists.

  • Nucleation: Remove heat. Allow the flask to cool to room temperature on a cork ring (do not place directly on cold benchtop).

  • Maturation: Once at RT, place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the crystalline solid. Wash the cake with cold 1:1 EtOAc:Heptane (20 mL) .

  • Drying: Dry under vacuum at 45°C for 12 hours.

Protocol B: Flash Chromatography (For Difficult Separations)

Use this if regioisomer content is >10%.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Dichloromethane (DCM) and Methanol (MeOH) .

  • Gradient Profile:

    • 0-5 min: 100% DCM (Elutes non-polar impurities).

    • 5-20 min: 0% to 2% MeOH in DCM.

    • 20-30 min: 2% to 5% MeOH in DCM.

    • Target elution: The product typically elutes around 2-3% MeOH.

  • Detection: UV at 254 nm. (Pyrazolopyrimidines are UV active).

Data Visualization

Figure 1: Synthesis and Purification Logic Flow

The following diagram illustrates the critical decision pathways during the synthesis and purification process, highlighting where regioisomers form and how to remove them.

PurificationLogic start Reactants: 3-amino-5-methylpyrazole + 3-ethoxymethylene-2,4-pentanedione reaction Cyclocondensation (Reflux in EtOH/AcOH) start->reaction crude Crude Product (Precipitate) reaction->crude check_nmr QC Check: 1H NMR (Check Regioisomer Ratio) crude->check_nmr path_clean High Purity (>95% 2,7-isomer) check_nmr->path_clean Single set of signals path_dirty Mixed Isomers (<95%) check_nmr->path_dirty Split signals (H5/H7) recryst Recrystallization (EtOAc / Heptane) path_clean->recryst chromato Flash Chromatography (DCM / MeOH Gradient) path_dirty->chromato final Pure Target: 1-(2,7-Dimethylpyrazolo[1,5-a] pyrimidin-6-yl)ethanone recryst->final chromato->final

Caption: Decision matrix for purification based on crude NMR analysis. Path diverges based on regioisomer content.

Table 1: Solvent Solubility Profile

Quantitative assessment of solubility for 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (Estimated based on structural analogs).

SolventSolubility @ 25°CSolubility @ RefluxSuitability
Water InsolubleInsolubleAnti-solvent (aggressive)
Ethanol Low (<5 mg/mL)Moderate (20-30 mg/mL)Standard Recrystallization
Ethyl Acetate Moderate (10 mg/mL)High (>50 mg/mL)High Recovery Recrystallization
Dichloromethane High (>100 mg/mL)N/A (Low BP)Chromatography Load
Diethyl Ether InsolubleLowWashing solvent

References

  • BenchChem. (2025).[1] Experimental procedure for synthesizing pyrazolo[1,5-a]pyrimidines from 1,5-dimethyl-1H-pyrazol-3-amine. Retrieved from 1

  • National Institutes of Health (NIH). (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. PMC Central. Retrieved from 2

  • Zawadzińska, K., et al. (2023). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI Molecules. Retrieved from 3

  • Portilla, J., et al. (2012).[4] Regioselective synthesis of pyrazolo[1,5-a]pyrimidines. (Cited within NIH review). Confirms regiochemistry of 3-aminopyrazole condensations.[4][5]

Sources

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Why are you here? You are likely observing erratic IC50 curves, precipitation in your assay plates, or "flat-line" inactivity for your pyrazolo[1,5-a]pyrimidine analogs.

The Scientific Context: Pyrazolo[1,5-a]pyrimidines are a privileged scaffold for kinase inhibition (e.g., CK2, B-Raf, Trk) due to their ability to mimic the adenine ring of ATP. However, this biological advantage is a physicochemical liability. These molecules are characteristically planar and aromatic. They exhibit high crystal lattice energy (often indicated by melting points >200°C), leading to strong


 stacking interactions.

In aqueous assay buffers, these molecules prefer to stack upon themselves rather than interact with water molecules. This phenomenon, often described as "brick dust" insolubility, leads to rapid precipitation (kinetic instability) when diluted from DMSO stocks, resulting in false negatives or aggregation-based false positives.

Diagnostic Module: Is Solubility Your Problem?

Before altering your buffer, confirm that solubility is the root cause of your assay failure.

Troubleshooting Guide: Visual vs. Kinetic Diagnosis

Q: My compound is clear in the DMSO stock. Why does it fail in the assay? A: You are facing a Kinetic Solubility failure. The compound is soluble in the organic stock (thermodynamically stable) but "crashes out" when exposed to the high dielectric constant of the aqueous buffer. This precipitation can occur in milliseconds to minutes.

Protocol: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the maximum "safe" concentration for your assay.

Materials:

  • Nephelometer (or Plate Reader with Absorbance at 600nm/OD600)

  • Clear-bottom 96-well plates

  • Assay Buffer (exact composition used in your screen)

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of your inhibitor in 100% DMSO.

  • Dosing: Perform a 2-fold serial dilution of the compound in DMSO (10 points).

  • Transfer: Transfer 2

    
    L of each DMSO point into 98 
    
    
    
    L of Assay Buffer (Final DMSO = 2%).
  • Incubation: Shake at 500 rpm for 90 minutes at Room Temperature (RT).

  • Read: Measure Light Scattering (Nephelometry) or OD600.

Data Interpretation:

Observation (OD600)DiagnosisAction
< 0.005 SolubleProceed with assay.
> 0.02 (Spike) PrecipitationThe concentration at the spike is your Kinetic Solubility Limit . Do not test above this.
Gradual Rise AggregationCompound is forming colloidal aggregates. Add 0.01% Triton X-100.

Solvent Engineering: The "Sandwich" Dilution Method

Q: Can I just add my DMSO stock directly to the enzyme mix? A: No. Direct addition of 100% DMSO stock to an aqueous enzyme solution creates a transient region of high local concentration and high water content, causing "shock precipitation." Once the pyrazolo[1,5-a]pyrimidine stacks form, they rarely re-dissolve.

Solution: Use an Intermediate Dilution Step (The "Sandwich" Method).

Visualization: The Crash-Out Mechanism vs. Sandwich Method

SolubilityWorkflow cluster_fail Method A: Shock Precipitation (Failure) cluster_success Method B: Sandwich Dilution (Success) Stock 10mM Stock (100% DMSO) Buffer Assay Buffer (0% DMSO) Stock->Buffer Direct Add Precip Precipitation (Aggregates) Buffer->Precip Shock Event Stock2 10mM Stock (100% DMSO) Inter Intermediate Plate (10-20% DMSO) Stock2->Inter Dilute w/ Buffer Final Final Assay Plate (1-2% DMSO) Inter->Final Transfer to Enzyme Mix

Figure 1: Comparison of direct addition (Method A) leading to shock precipitation versus the intermediate "Sandwich" dilution (Method B) which maintains solubility.

Protocol: The Sandwich Dilution
  • Source Plate: 100% DMSO compound stocks.

  • Intermediate Plate: Add buffer to DMSO stock to reach 10% DMSO . (e.g., 5

    
    L Stock + 45 
    
    
    
    L Buffer). Note: Pyrazolo[1,5-a]pyrimidines usually remain soluble at 10% DMSO.
  • Assay Plate: Transfer from Intermediate Plate to the Final Assay Plate to reach 1% DMSO (e.g., 5

    
    L Intermediate + 45 
    
    
    
    L Enzyme Mix).

Advanced Formulations: Cyclodextrins

Q: My compound precipitates even at 1% DMSO. What now? A: If solvent engineering fails, you must encapsulate the hydrophobic core. For pyrazolo[1,5-a]pyrimidines, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is superior to standard surfactants (like Tween).

Why HP-


-CD? 
It forms a "host-guest" inclusion complex. The hydrophobic pyrazolo-pyrimidine core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior interacts with the buffer. Unlike detergents, it does not denature sensitive kinases.
Formulation Comparison Table
AdditiveMechanismProsConsRecommended Conc.
DMSO CosolventUniversal, cheap.Enzyme toxicity >2%; Cell toxicity >0.5%.0.1% - 1.0%
Tween-20 SurfactantPrevents aggregation.Can inhibit/activate kinases; creates bubbles.0.005% - 0.01%
HP-

-CD
EncapsulationBest for planar rings ; stabilizes protein; non-toxic to cells.More expensive; requires mixing time.0.1% - 0.5% (w/v)
Protocol: Preparing HP- -CD Fortified Buffer
  • Prepare a 20% (w/v) stock of HP-

    
    -CD in water. Filter sterilize (0.22 
    
    
    
    m).
  • Add this to your assay buffer to a final concentration of 0.5% .

  • Use this fortified buffer for the Intermediate Dilution Step (described in Module 3).

FAQ: High-Friction Issues

Q: I see a steep Hill Slope (> 2.0) in my IC50 curve. Is this super-potency? A: Likely not. A Hill slope > 2.0 often indicates colloidal aggregation . The compound forms microscopic "oil droplets" that sequester the enzyme non-specifically.

  • Validation: Add 0.01% Triton X-100. If the IC50 shifts significantly (potency drops), the original result was an artifact of aggregation [1].

Q: Can I use 100% DMSO for long-term storage of these inhibitors? A: Yes, but pyrazolo[1,5-a]pyrimidines can crystallize out of DMSO if water is absorbed from the air (DMSO is hygroscopic).

  • Best Practice: Store in single-use aliquots at -20°C. Do not freeze-thaw more than 3 times. If you see crystals, sonicate for 10 minutes at 37°C before use [2].

Q: Why does the compound work in PBS but fail in cell culture media (DMEM)? A: This is usually due to Serum Protein Binding . The planar scaffold binds heavily to Albumin (BSA/FBS) in the media, reducing the free fraction available to enter the cell.

  • Troubleshooting: Run the assay in low-serum media (1% FBS) to see if potency returns, then optimize the chemical structure for lower protein binding (e.g., adding polar side chains) [3].

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.net. Link

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Overcoming poor cellular activity of pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

This content is structured as a specialized Technical Support Center for a high-end medicinal chemistry CRO or Reagent Supplier. It bypasses generic advice to address the specific structure-activity relationship (SAR) challenges of the pyrazolo[1,5-a]pyrimidine scaffold.

Topic: Overcoming Poor Cellular Activity in Pyrazolo[1,5-a]pyrimidine Scaffolds Ticket ID: KB-PZP-004 Status: Active / Expert Verified

Executive Summary: The "Potency Paradox"

User Issue: "My pyrazolo[1,5-a]pyrimidine analog shows single-digit nanomolar potency in biochemical kinase assays (IC₅₀ < 10 nM) but shifts to micromolar activity (IC₅₀ > 1 µM) in cellular proliferation assays."

Root Cause Analysis: This scaffold is a "privileged structure" for ATP-competitive kinase inhibition (e.g., CDK2, Trk, KDR, SRC). However, its planar, aromatic nature often leads to three critical failure modes in a cellular environment:

  • Poor Membrane Permeability: High polarity or rigid planarity leading to poor passive diffusion.

  • ATP Competition Shift: Intracellular ATP concentrations (1–5 mM) are vastly higher than biochemical assay conditions (10–100 µM), drastically shifting the IC₅₀ for Type I inhibitors.

  • Physicochemical Aggregation: Low solubility leading to precipitation in cell media.

Module 1: Troubleshooting Permeability & Efflux

Diagnostic Workflow

Before modifying your lead, confirm if the issue is permeability or efflux (P-gp/BCRP).

Q: How do I distinguish between low permeability and active efflux? A: Run a Caco-2 or MDCK-MDR1 flux assay.

  • Efflux Ratio (ER) > 2.0: Your compound is a substrate for efflux transporters.

  • Low

    
     (A-to-B) < 
    
    
    
    cm/s:
    Your compound cannot passively cross the membrane.
Optimization Protocol: The "Solubilizing Tail" Strategy

The pyrazolo[1,5-a]pyrimidine core is highly planar. To improve cellular uptake, you must disrupt this planarity without destroying the hinge-binding interaction.

Step-by-Step Optimization:

  • Target Position C-5 or C-7: These positions often tolerate bulkier substitutions without steric clash in the ATP pocket.

  • Introduce

    
     Character:  Replace flat aromatic rings at these positions with saturated heterocycles (morpholine, piperazine, or pyrrolidine).
    
  • Mechanism: This increases the fraction of

    
     carbons (
    
    
    
    ), improving solubility and reducing the "flatness" that P-gp transporters often recognize.

Evidence: Research on KDR kinase inhibitors demonstrated that introducing a basic side-chain (e.g., piperazine) to the 6-aryl ring or a 4-pyridinonyl substituent at position 6 significantly improved physical properties and cellular activity while maintaining intrinsic potency [1].

Visualizing the Optimization Pathway

OptimizationPath Hit Hit Compound (Planar Core) Issue Issue: Low Solubility High Efflux Hit->Issue Cell Assay Fail Strategy Strategy: Add sp3 Tail (Morpholine/Piperazine) Issue->Strategy SAR Redesign Result Lead Compound High Cell Potency Low Efflux Strategy->Result Validation

Figure 1: Strategic progression from a planar hit to a cellularly active lead using sp3-rich solubilizing groups.

Module 2: The ATP Competition Shift (Biochemical vs. Cellular)

Q: Why is my biochemical IC₅₀ 5 nM, but my cellular IC₅₀ is 5 µM? A: You are likely facing the ATP


 Shift .
Pyrazolo[1,5-a]pyrimidines are typically Type I inhibitors that bind to the hinge region (e.g., interacting with Met592 in Trk or Leu83 in CDK2) [2].
  • Biochemical Assay: Usually run at

    
     of ATP (approx. 10–50 µM).
    
  • Cellular Environment: Intracellular ATP is roughly 1–5 mM.

  • The Consequence: Your compound must compete with 100x more ATP in the cell.

Troubleshooting Guide
ObservationDiagnosisRecommended Action
Shift > 100x Weak Affinity / High Off-RateMeasure Residence Time (

). Slow off-rate inhibitors are less sensitive to ATP competition.
Shift < 10x Good TranslationProceed to ADME profiling.
No Activity Permeability FailureRefer to Module 1.

Protocol: The "Shift" Validation Experiment

  • Standard Assay: Run your kinase assay at

    
     ATP.
    
  • High-ATP Assay: Run the same assay at

    
     ATP.
    
  • Calculate Shift:

    
    .
    
  • Target: If Shift > 10, re-optimize the H-bond network at the hinge region (N1 and C7 positions) to increase binding enthalpy.

Module 3: Metabolic Stability & Selectivity

Q: My compound works in cells but is cleared rapidly in microsomes. Where is the metabolic "soft spot"? A: The pyrazolo[1,5-a]pyrimidine core is susceptible to oxidative metabolism, particularly if electron-rich.

Common Metabolic Hotspots
  • C-3 Position: Often the site of electrophilic attack or oxidation.

  • Exposed Phenyl Rings: Susceptible to CYP450 hydroxylation.

Remediation Strategies
  • Fluorination: Incorporate fluorine at the C-3 position or on the phenyl ring (e.g., 2,5-difluorophenyl). This blocks metabolic sites and can enhance hydrophobic interactions with the kinase back pocket (e.g., Asn655 interaction in Trk kinases) [2].

  • Macrocyclization: Constraining the molecule into a macrocycle can shield metabolic sites and drastically improve selectivity by reducing the entropic penalty of binding [3].

Case Study: In the development of Trk inhibitors, macrocyclization and fluorination were used to create "Compound 37" (LPM4870108), which demonstrated superior metabolic stability and maintained nanomolar potency against resistant mutants [2].

Visualizing the Selectivity/Stability Logic

SAR_Logic cluster_mod Modifications Core Pyrazolo[1,5-a]pyrimidine Core Fluorine Fluorination (C-3/Aryl) Blocks Metabolism Core->Fluorine Macro Macrocyclization Improves Selectivity Core->Macro Tail Basic Tail (C-5/C-7) Improves Solubility Core->Tail Outcome Optimized Clinical Candidate (High Potency + Stability) Fluorine->Outcome Macro->Outcome Tail->Outcome

Figure 2: Component-based SAR optimization for stability and selectivity.

References

  • Fraley, M. E., et al. (2002).[1] Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics.[1][2] Bioorganic & Medicinal Chemistry Letters.

  • El-Naggar, M. E., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (MDPI).

  • Hundsdörfer, C., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[3] Bioorganic Chemistry.

  • Taha, M. O., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting low potency in pyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #PP-505: Low Potency in Pyrazolo[1,5-a]pyrimidine Derivatives Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Summary

"We are observing unexpectedly low potency (


) in our latest batch of pyrazolo[1,5-a]pyrimidine kinase inhibitors. Our modeling predicted nanomolar affinity.[1] The mass spec confirms the correct molecular weight, and purity is >95% by HPLC. We suspect a biological assay failure or a fundamental flaw in our SAR strategy."

Technical Support Response

Welcome to the Heterocycle Optimization Support Center.

In 85% of cases involving the pyrazolo[1,5-a]pyrimidine scaffold, "low potency" is not a failure of the binding hypothesis but a failure of regiochemical identity or physicochemical behavior .[1] Before you redesign your lead series, you must validate that you are testing the molecule you think you are testing.[1]

This guide isolates the three most common failure modes for this scaffold: Regioisomer Misidentification , Aggregation Artifacts , and Vector Misalignment .[1]

Phase 1: The Identity Crisis (Synthetic Regiochemistry)

The Problem: The condensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-ketoesters, 

-diketones) is the standard route to this scaffold. However, this reaction is ambidextrous .[1] It can yield two distinct regioisomers: the 5-substituted or the 7-substituted pyrazolo[1,5-a]pyrimidine.[2]
  • The Trap: Both isomers have the exact same molecular weight and often similar retention times on standard LC-MS gradients.

  • The Consequence: The 7-isomer might be your design target (mimicking the adenine of ATP), but if reaction conditions favored the 5-isomer, the nitrogen arrangement in the hinge-binding region will be inverted, obliterating potency.

Diagnostic Workflow

RegioCheck Start Start: Low Potency Observed Step1 Step 1: Check Synthesis Route (Aminopyrazole + 1,3-Dicarbonyl) Start->Step1 Decision1 Did you perform NOE/HMBC NMR? Step1->Decision1 ResultBad High Risk of Regioisomer Contamination (Wrong Isomer = Inactive) Decision1->ResultBad No Action1 Perform 1D-NOE Experiment Irradiate Pyrazole-H3/H4 Decision1->Action1 Yes (Verify Data) ResultBad->Action1 CheckNOE NOE Signal Observed between Pyrazole-H and C7-Substituent? Action1->CheckNOE Isomer7 Confirmed: 7-Substituted Isomer (Proceed to SAR Check) CheckNOE->Isomer7 Yes Isomer5 Confirmed: 5-Substituted Isomer (Synthesis Failure) CheckNOE->Isomer5 No

Figure 1: Decision tree for validating regiochemical identity. Failure to distinguish isomers is the primary cause of false-negative potency results.

Troubleshooting Protocol: The NOE Validation

Do not rely on 1H-NMR shifts alone, as substituent electronic effects can shift the C5/C7 protons unpredictably.

  • Prepare Sample: Dissolve 5-10 mg of compound in DMSO-

    
    .
    
  • Target: Identify the isolated proton on the pyrazole ring (C3-H).

  • Experiment: Irradiate this proton in a 1D-NOE difference experiment.

  • Interpretation:

    • Positive NOE to the substituent at the pyrimidine ring: You have the 7-substituted isomer (the substituent is spatially close to the pyrazole proton).

    • No NOE (or NOE to a pyrimidine proton): You likely have the 5-substituted isomer.

Corrective Action: If you have the wrong isomer, switch solvents. Acidic conditions (AcOH) often favor one isomer, while basic conditions (pyridine/EtOH) favor the other due to the differential nucleophilicity of the exocyclic amine vs. the ring nitrogen [1, 2].[1]

Phase 2: The "Ghost" Data (Assay Artifacts)

The Problem: Pyrazolo[1,5-a]pyrimidines are planar, aromatic systems. If your SAR involves adding lipophilic aryl groups at C3 or C7, these molecules often form colloidal aggregates in aqueous buffers.[1] These aggregates sequester enzyme, leading to false positive potency (promiscuous inhibition) or, in some detection formats, false negatives (fluorescence quenching).[1]

Symptom: Steep dose-response curves (Hill slope > 2.0) or potency that shifts significantly with enzyme concentration.[1][3]

Protocol: The Triton X-100 Challenge

This is the industry standard for ruling out aggregation-based inhibition [3].

StepActionLogic
1 Baseline Assay Run your standard

curve in standard kinase buffer.
2 Detergent Spike Repeat the assay adding 0.01% (v/v) Triton X-100 (freshly prepared).
3 Compare

Analyze the shift in potency.

Data Interpretation:

  • 
     Unchanged:  True inhibition. The molecule binds 1:1 with the kinase.[1]
    
  • 
     Increases > 5-fold (Potency Loss):  The original activity was likely due to aggregation. The detergent broke up the colloid, revealing the true (lower) potency.[1]
    
  • Action: If aggregation is confirmed, introduce solubilizing groups (morpholine, piperazine) at the C7 position (solvent front) to disrupt

    
    -stacking without affecting hinge binding.[1]
    

Phase 3: SAR Vector Optimization

If the structure is correct and the assay is valid, the low potency is a genuine binding issue.[1] The pyrazolo[1,5-a]pyrimidine scaffold mimics the adenine ring of ATP.

SAR Optimization Matrix
VectorPositionBiological RoleCommon PitfallRecommended Fix
Hinge Binding N1 & C2 N1 accepts H-bond from hinge backbone (e.g., Met residue).Steric bulk at C2 prevents deep pocket entry.[1]Keep C2 small (H,

,

). Avoid large aryls here.
Gatekeeper C3 Interactions with the gatekeeper residue.[1]Lack of vector orientation.Introduce rigid aryl/heteroaryl groups (e.g., pyridine, phenyl).[1] A 3-iodo group is a versatile handle for Suzuki couplings to explore this space [4].
Solvent Front C7 Exits the pocket; key for PK properties.[1]Lipophilic groups here cause aggregation.[1]Ideal site for solubilizing tails (N-methylpiperazine, morpholine).[1]
Hydrophobic Pocket C5 Sits in the ribose/phosphate binding region.[1]Electronic repulsion.[1]Electron-withdrawing groups (

, CN) or small alkyls often enhance potency by modulating the pKa of the core nitrogen.
Visualizing the Binding Mode

SAR_Map Core Pyrazolo[1,5-a]pyrimidine Core Scaffold N1 N1 (Bridgehead) Core->N1 Essential C3 C3 Position Core->C3 Vector 1 C7 C7 Position Core->C7 Vector 2 Hinge Hinge Region (H-Bond Acceptor) N1->Hinge Critical Interaction Gatekeeper Gatekeeper Residue (Selectivity Filter) C3->Gatekeeper Aryl/Heteroaryl Fit Solvent Solvent Front (Solubility/PK) C7->Solvent Polar Groups (Morpholine)

Figure 2: SAR interaction map. N1 is non-negotiable for ATP-competitive inhibition. C7 is your "escape valve" for physicochemical issues.

FAQs

Q: My reaction yields a mixture of isomers. Can I separate them? A: Yes, but it is difficult. The 5- and 7-isomers often co-elute. Preparative HPLC with a phenyl-hexyl column often provides better separation than C18 due to the difference in


-stacking capabilities of the isomers. However, optimizing the synthesis (e.g., using enaminones instead of diketones) to be regiospecific is a more sustainable long-term solution [1].[1]

Q: I see potency, but it doesn't correlate with cellular activity. Why? A: This is often a permeability issue.[1] If you heavily substituted C7 with polar groups to fix solubility, you may have reduced membrane permeability.[1] Check the LipE (Lipophilic Efficiency) . If LipE < 3, you are likely driving potency simply by adding lipophilicity, which hurts cellular translation.[1]

References

  • Stepaniuk, O. O., et al. (2013).[1] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of

    
    -Unsaturated 
    
    
    
    -Alkoxy-
    
    
    -keto Esters with N-Unsubstituted 5-Aminopyrazoles.[4] Synthesis, 45, 925-930.[1][4] Link
  • Mohamed, M. S., & Mahmoud, A. M. (2019).[1] Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines. Journal of Applied Pharmaceutical Science, 9(11), 126–144.[1] Link

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors.[5] Nature Protocols, 1, 550–553.[1] Link

  • Follit, C. A., et al. (2013).[1] Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: A template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(11), 3248-3252.[1] Link

Sources

How to improve pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Status: System Operational Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket Subject: Pharmacokinetic (PK) Optimization of Pyrazolo[1,5-a]pyrimidine Inhibitors

Welcome to the Optimization Hub

You are likely here because you have a potent pyrazolo[1,5-a]pyrimidine hit (likely a kinase inhibitor targeting CDK, JAK, or B-Raf), but it is failing in vivo. This scaffold is a "privileged structure" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, but it comes with a standard set of liabilities: poor aqueous solubility (due to planarity) and rapid oxidative clearance (metabolic instability).

This guide treats your chemical series as a system to be debugged. Below are the three most common "error codes" we see with this scaffold and the specific protocols to resolve them.

Module 1: Troubleshooting Solubility (Error Code: SOL-001)

The Issue

Symptom: High biological potency (


 nM) but low oral bioavailability (

).[1] Root Cause: The pyrazolo[1,5-a]pyrimidine core is flat and aromatic. It stacks efficiently in the solid state (high crystal lattice energy), resisting dissolution. If the compound cannot dissolve, it cannot be absorbed.
Diagnostic Q&A

Q: "I added a solubilizing amine, but bioavailability didn't improve. Why?" A: You likely improved kinetic solubility (in DMSO/buffer) but not thermodynamic solubility. If the melting point is still


C, the crystal lattice is too stable.
Debugging Protocol: Disrupting Planarity

To fix this, you must lower the melting point by introducing "molecular obesity" (sp3 character) to disrupt


-

stacking.
StrategyChemical ModificationMechanism
C-7 Substitution Introduce a bulky, non-planar group (e.g., tetrahydropyran, substituted piperidine) at C-7.Creates steric clash with the core, forcing the substituent out of plane (twist).
Saturated Rings Replace flat phenyl rings with bicyclo[1.1.1]pentane or spirocycles.Increases

(fraction of sp3 carbons), reducing lattice energy.
Polar Masking Intramolecular H-bonds (e.g., between N-1 and a C-2 substituent)."Hides" polarity to improve permeability while maintaining solubility.
Validated Workflow: Solubility Optimization

Figure 1: Decision tree for addressing solubility issues in pyrazolo[1,5-a]pyrimidines.

SolubilityOptimization Start Start: Low Bioavailability CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (Crystal Packing Issue) CheckMP->HighMP Yes LowMP MP < 150°C (Lipophilicity Issue) CheckMP->LowMP No Action1 Disrupt Planarity: Add sp3 groups at C-7 or Macrocyclization HighMP->Action1 CheckLogD Check LogD (pH 7.4) LowMP->CheckLogD Final Retest Kinetic Solubility Action1->Final Action2 Add Polar Groups: Solubilizing tails (Morpholine/Piperazine) Action2->Final HighLogD LogD > 3.5 CheckLogD->HighLogD Yes HighLogD->Action2

Module 2: Metabolic Stability (Error Code: MET-002)

The Issue

Symptom: High intrinsic clearance (


) in liver microsomes. The compound disappears before it reaches the target.
Root Cause:  The scaffold is electron-rich. Cytochrome P450s (CYPs) rapidly oxidize specific "soft spots," particularly at C-3  and C-6 .
Diagnostic Q&A

Q: "Which position is most vulnerable?" A: The C-3 position is nucleophilic and prone to oxidative attack unless blocked. The C-6 position is also a common site for hydroxylation.

Debugging Protocol: Blocking Metabolic Soft Spots

We use the "Block and Deactivate" strategy.

  • C-3 Blocking: If C-3 is a proton, it must be substituted. A cyano (-CN), chloro (-Cl), or aryl group here prevents direct oxidation.

  • C-6 Fluorination: Replacing a hydrogen at C-6 with Fluorine exerts a strong electron-withdrawing effect, deactivating the ring toward oxidation without adding significant steric bulk.

  • Scaffold Hopping: If the pyrazolo[1,5-a]pyrimidine N-bridgehead is the metabolic liability, consider switching to an imidazo[1,2-b]pyridazine (isostere), though this often changes kinase selectivity.

Visualization: The Metabolic Map

Figure 2: Strategic modification sites on the pyrazolo[1,5-a]pyrimidine core.

MetabolicMap Core Pyrazolo[1,5-a] pyrimidine Core C3 Position C-3 (Nucleophilic) Risk: Oxidation Core->C3 C6 Position C-6 Risk: Hydroxylation Core->C6 C7 Position C-7 Steric Control Core->C7 N1 N-1 Hinge Binding Core->N1 Strat3 Strategy: Block with -CN, -Cl or Aryl group C3->Strat3 Strat6 Strategy: Fluorination (-F) to deactivate ring C6->Strat6 Strat7 Strategy: Bulky groups to twist conformation C7->Strat7

Module 3: CYP Inhibition & Toxicity (Error Code: TOX-003)

The Issue

Symptom: The compound inhibits CYP3A4 or CYP2D6 (


), leading to drug-drug interaction (DDI) risks.
Root Cause:  The nitrogen-rich heterocycle can coordinate with the heme iron of the CYP enzyme. This is a "Type II" binding interaction.
Troubleshooting Guide
  • Reduce Basicity: Electron-donating groups make the ring nitrogens better ligands for heme iron. Add electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    to reduce the
    
    
    of the ring nitrogens.
  • Steric Shielding: Place a substituent (e.g., Methyl) ortho to the nitrogen responsible for coordination. This sterically hinders the approach to the heme iron.

Standardized Validation Protocols

To ensure your data is trustworthy, use these specific assay conditions.

Protocol A: Kinetic Solubility (High Throughput)

Use this to rank-order compounds quickly.

  • Prepare Stock: Dissolve compound to 10 mM in DMSO.

  • Dilution: Spike 5

    
    L of stock into 195 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final conc: 250
    
    
    M, 2.5% DMSO).
  • Incubation: Shake at 500 rpm for 24 hours at room temperature.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.
    
  • Analysis: Analyze filtrate via UV-Vis or LC-MS/MS against a standard curve.

  • Pass Criteria: Solubility

    
     is acceptable for early discovery; 
    
    
    
    is ideal.
Protocol B: Microsomal Stability (Metabolic Clearance)

Use this to predict in vivo clearance.

  • Reaction Mix: 0.5 mg/mL liver microsomes (human/mouse), 1

    
    M test compound, in 100 mM phosphate buffer (pH 7.4).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    

References

  • Vertex Pharmaceuticals. (2020).[2] Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry.

  • MDPI. (2024).[3] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules.

  • American Chemical Society. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.

  • National Institutes of Health. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9.[1] Cancer Research.[4][5]

  • Royal Society of Chemistry. (2025).[6] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

Sources

Technical Support Center: Stabilizing 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter referred to as DMPPE ) is a critical pharmacophore scaffold used primarily in the development of kinase inhibitors (e.g., Trk, CDK2, DDR1) and GABA-A receptor ligands.

While the pyrazolo[1,5-a]pyrimidine core is aromatic and generally robust, the C6-acetyl group introduces specific reactivities that researchers often overlook, leading to assay interference or compound degradation.[1] This guide addresses the three most common failure modes: aqueous precipitation , nucleophilic attack by buffers , and photochemical degradation .[1]

Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~189.21 g/mol Low MW, fragment-like.[2]
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity; prone to aggregation in water.
Key Functional Group C6-Acetyl (Ketone)Susceptible to condensation with primary amines.
Core Structure Pyrazolo[1,5-a]pyrimidinePlanar, pi-stacking (solubility issues), fluorophore potential.[1]
pKa (Conjugate Acid) ~2.5 (N-bridgehead)Weakly basic; protonation requires strong acid.[1]

Troubleshooting Guide: Solubility & Precipitation

The Issue: Users frequently report "loss of activity" or "erratic IC50 curves." In 90% of cases, this is not chemical degradation but compound precipitation (micromolar crashing) upon dilution into aqueous media.[1]

Mechanism of Failure

DMPPE is a planar, aromatic system.[1] In aqueous buffers (PBS, HEPES), water molecules form a structured cage around the hydrophobic methyl groups (hydrophobic effect).[1] To minimize energy, DMPPE molecules stack via


 interactions, forming insoluble aggregates that are often invisible to the naked eye but settle out of solution or bind to plasticware.[1]
Protocol: The "Step-Down" Solubilization Method

Do NOT dilute directly from 100% DMSO to 100% aqueous buffer. Use this intermediate step protocol to prevent "shock precipitation."

DOT Diagram: Solubilization Decision Logic

SolubilityFlow Start Start: Solid DMPPE Stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Stock Check Visual Check: Clear Solution? Stock->Check Sonicate Sonicate (40kHz, 10 min) Warm to 37°C Check->Sonicate Cloudy Dilution Intermediate Dilution: Dilute 1:10 in 50% DMSO/Water Check->Dilution Clear Sonicate->Check Final Final Assay Dilution: Slowly add to Buffer (vortexing) Final DMSO < 1% Dilution->Final Precip Precipitation Detected? Final->Precip AddCosolvent Add Co-solvent: 0.05% Tween-20 or Cyclodextrin Precip->AddCosolvent Yes End Ready for Assay Precip->End No

Caption: Step-wise solubilization logic to prevent hydrophobic crashing of DMPPE in aqueous buffers.

Troubleshooting Guide: Chemical Stability (Buffer Incompatibility)

The Issue: Mass spectrometry (LC-MS) shows a mass shift of +M (buffer adduct) or loss of the parent peak over 24 hours.

Mechanism of Failure: Schiff Base Formation

The acetyl group at position 6 is an electrophilic ketone. While less reactive than an aldehyde, it can undergo reversible Schiff base formation with primary amines found in common biological buffers (Tris, Glycine) or protein lysine residues.[1]

  • Reaction:

    
    
    
  • Catalyst: This reaction is acid-catalyzed and accelerated at physiological pH (7.4).

Protocol: Buffer Selection Matrix
Buffer SystemCompatibilityNotes
PBS (Phosphate) High Recommended. Non-nucleophilic.[1]
HEPES High Good alternative to PBS; sterically hindered amines.[1]
MOPS High Excellent stability.[1]
Tris (Tris-HCl) Low AVOID. Primary amine reacts with C6-acetyl.
Glycine Low AVOID. Primary amine reacts with C6-acetyl.
DTT (Reducing) ⚠️ Caution High concentrations (>1mM) may reduce the ketone if metal ions are present.[1]

Troubleshooting Guide: Photostability & Storage

The Issue: Sample turns yellow/brown over time; purity drops.

Mechanism

Pyrazolo[1,5-a]pyrimidines are inherently fluorescent and possess extended conjugation.[1] They can absorb UV/Blue light, leading to:[1]

  • Photo-oxidation: Generation of singlet oxygen which attacks the electron-rich pyrazole ring.

  • Dimerization: [2+2] cycloaddition is rare but possible in concentrated solutions under high-intensity light.

Storage Protocol
  • Solid State: Store at -20°C in amber glass vials under Argon/Nitrogen.

  • Solution (DMSO): Stable for 3 months at -80°C. Do not store at 4°C (DMSO freezes and thaws repeatedly, causing localized concentration gradients and precipitation).[1]

  • Assay Conditions: Protect from direct sunlight. If using fluorescence detection, minimize exposure time.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use acid to improve solubility? A: Proceed with caution. While protonating the N-bridgehead (pKa ~2.5) might help solubility, strong acidic conditions (pH < 2) can destabilize the pyrimidine ring, leading to hydrolytic ring-opening.[1] We recommend using non-ionic surfactants (Tween-20, 0.01%) rather than pH adjustment.[1]

Q2: I see a peak at M+16 in my LC-MS. Is this oxidation? A: Likely, yes.[1] N-heterocycles are prone to N-oxidation (N-oxide formation) at the pyrimidine nitrogens (N4). This often happens if the DMSO stock is old or has absorbed water/oxygen. Always use fresh, anhydrous DMSO.[1]

Q3: Is the acetyl group at C6 acidic? A: The alpha-protons of the acetyl group are weakly acidic (pKa ~19-20). In the presence of very strong bases (e.g., NaH, LDA) used in synthesis, enolization occurs.[1] In physiological buffers (pH 7.4), this is negligible, but avoid storing in high pH (>10) buffers to prevent aldol-like condensations.[1]

Biological Pathway Context (Kinase Inhibition)[1]

DMPPE is often a fragment used to target the ATP-binding pocket of kinases. The following diagram illustrates the interaction logic and where stability issues interfere.

DOT Diagram: Assay Interference Pathways

Interference cluster_Interference Interference Mechanisms Compound DMPPE (Active Ligand) Target Kinase Target (ATP Pocket) Compound->Target Binding (Kd ~ nM) Agg Colloidal Aggregate Compound->Agg Precipitation Schiff Inactive Schiff Base Compound->Schiff Reacts with Tris Complex Ligand-Protein Complex (Inhibition) Target->Complex Tris Tris Buffer (Primary Amine) Tris->Schiff Agg->Target Sequesters Protein FalsePos False Positive (Non-specific binding) Agg->FalsePos

Caption: Interference pathways showing how Tris buffer (chemical) and Aggregation (physical) disrupt kinase assays.

References

  • Synthesis & Scaffold Properties

    • Sikdar, P., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment."[1][3] RSC Advances, 2024.[1]

  • Kinase Inhibition (CDK/Trk)

    • Al-Sanea, M.M., et al. "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases."[1] MDPI Molecules, 2024.[1] [1]

  • Solubility & Formulation

    • Watts, V.L., et al. "Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1."[1] Journal of Medicinal Chemistry, 2024.[1] [1]

  • Reactivity of Acetyl-Pyrazolo[1,5-a]pyrimidines

    • Chimichi, S., et al. "On the reactivity of 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with 1,3- and 1,4-bisnucleophiles."[4] Organic & Biomolecular Chemistry, 2008.[1][4]

Sources

Refining protocols for kinase inhibition assays with pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Topic: Refining Protocols for Kinase Inhibition Assays Status: Operational

Introduction: The "Privileged" Scaffold Trap

Pyrazolopyrimidines (e.g., PP1, PP2, ibrutinib analogs) are often termed "privileged scaffolds" in kinase discovery due to their ability to mimic the adenine ring of ATP. However, this structural advantage brings distinct technical liabilities: hydrophobicity-driven aggregation , ATP-dependent potency shifts , and optical interference .

This guide moves beyond standard kit instructions to address the specific failure modes of this chemical class.

Module 1: Compound Handling & Solubility

The Issue: Pyrazolopyrimidines are notoriously hydrophobic. Direct dilution from 100% DMSO stocks into aqueous reaction buffers often causes "crashing out" (micro-precipitation). This leads to false negatives (compound not in solution) or false positives (promiscuous aggregation inhibiting the enzyme non-specifically).

Q: Why is my dose-response curve flat or erratic at high concentrations? A: You likely have compound precipitation. When a pyrazolopyrimidine hits the aqueous buffer, it can form colloidal aggregates that sequester the enzyme.

The Fix: The "Intermediate Plate" Protocol Do not pipette directly from a high-concentration DMSO stock into the assay plate. Use an intermediate dilution step to step-down the solvent concentration gradually.

Protocol: 3-Step Serial Dilution
StepActionCritical Parameter
1. Master Stock Prepare 10 mM stock in 100% anhydrous DMSO.Store in glass or solvent-resistant PP; avoid polystyrene.
2. Serial Dilution Perform 3-fold serial dilutions in 100% DMSO in a V-bottom plate (Source Plate).Keep DMSO constant to maintain solubility during dilution.
3. Intermediate Transfer 2

L from Source to an "Intermediate Plate" containing 48

L of 1X Kinase Buffer (25-fold dilution).
Mix immediately. This creates a 4% DMSO solution. Check for turbidity.
4. Assay Start Transfer 5

L from Intermediate to 20

L Assay Reaction.
Final DMSO is 0.8%. Compound is now stable in the colloidal phase.
Visual Workflow: Preventing Precipitation

CompoundDilution cluster_0 Solubility Danger Zone Stock 10mM Stock (100% DMSO) SourcePlate Source Plate (Serial Dilution in 100% DMSO) Stock->SourcePlate Dilute InterPlate Intermediate Plate (Buffer + 4% DMSO) SourcePlate->InterPlate 1:25 Dilution (Critical Step) AssayPlate Assay Plate (Final Rxn: 0.8% DMSO) InterPlate->AssayPlate 1:5 Transfer

Caption: Step-down dilution strategy to prevent pyrazolopyrimidine precipitation shock.

Module 2: ATP Dependence & Potency Shifts

The Issue: Pyrazolopyrimidines are typically Type I (ATP-competitive) inhibitors. Their apparent potency (


) is strictly dependent on the concentration of ATP in your assay.

Q: Why is my


 10nM in the biochemical assay but >1

M in cells?
A: You likely ran the biochemical assay at low ATP (

) levels. Cellular ATP is millimolar (1–5 mM). The inhibitor must compete much harder in the cell.

The Logic: The Cheng-Prusoff Correction To predict cellular efficacy or compare inhibitors, you must convert


 to 

(the intrinsic binding constant), which is independent of ATP.

[1]

Experimental Impact Table Scenario: Inhibitor with


 against Src Kinase (

)
Assay ConditionATP ConcentrationCalculated

Interpretation
Low ATP

(

)
20 nM Good for ranking affinity.
High ATP

(

)
1,010 nM Mimics cellular potency.
Physiological

(

)
5,010 nM Realistic drug requirement.
Mechanism: Competitive Inhibition [1][2][3]

ATP_Competition Kinase Kinase Active Site ATP ATP (Substrate) Kinase->ATP Binding (Km) Inhibitor Pyrazolopyrimidine (Inhibitor) Kinase->Inhibitor Binding (Ki) ATP->Inhibitor Competition Phos Phosphorylation Signal ON ATP->Phos Block Inhibition Signal OFF Inhibitor->Block

Caption: Mutual exclusivity between ATP and Type I inhibitors governs the IC50 shift.

Module 3: Specificity & Off-Target Effects

The Issue: Early generation pyrazolopyrimidines (e.g., PP1, PP2) are often cited as "Src-selective."[4] This is chemically inaccurate. They are promiscuous and inhibit kinases with similar gatekeeper residues (e.g., c-Kit, Bcr-Abl, EGFR).

Q: I used PP2 to block Src, but my control cells (Src-negative) also died. Why? A: You are seeing off-target toxicity. PP2 inhibits other tyrosine kinases essential for cell survival.

Validation Protocol: The "Orthogonal Triad" Never rely on a single inhibitor to prove a pathway.

  • Chemical Orthogonality: Use a structurally distinct inhibitor (e.g., Dasatinib) alongside PP2. If the phenotype matches, confidence increases.

  • Genetic Control: Use CRISPR/RNAi knockdown of the target kinase. The inhibitor should have no additional effect in the absence of the target (unless it is off-target).

  • Kinase-Dead Mutant: Express a drug-resistant mutant (gatekeeper mutation) to rescue the phenotype.

Module 4: Signal Artifacts (Fluorescence)

The Issue: Many pyrazolopyrimidines are extended conjugated systems that can either autofluoresce (mimicking a signal) or quench light (masking a signal) in FRET or TR-FRET assays.[5]

Q: My FRET signal decreases, but the kinase activity is actually normal. What's happening? A: "Inner Filter Effect."[6] Your compound is absorbing the excitation or emission light of the fluorophore.[7]

Troubleshooting: The "Spike-In" Control Run a mock assay to detect optical interference.

  • Prepare: Assay buffer + Fluorophore (Product) without Enzyme.

  • Add: Test compound at

    
     and 
    
    
    
    concentrations.
  • Read: Measure fluorescence.

  • Result:

    • Signal remains constant = No interference.

    • Signal drops = Quenching (False Positive inhibition).

    • Signal rises = Autofluorescence (False Negative inhibition).

References
  • Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor.[8] Journal of Biological Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Coussens, N. P., et al. (2012). Assay Guidance Manual: Interference with Fluorescence and Absorbance. NCBI Bookshelf.

  • Zhang, J., et al. (2009). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.

Sources

Validation & Comparative

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Pyrazolo[1,5-a]pyrimidine Scaffold: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone vs. Traditional Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary: The "Privileged" Scaffold Shift

In the landscape of kinase inhibitor discovery, the transition from mimicking the adenosine triphosphate (ATP) purine core to exploring bioisosteres has been pivotal. The compound 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter referred to as DPPE ) represents a critical "privileged structure"—a core scaffold capable of serving as a potent starting point for diverse kinase targets, including TRK (Tropomyosin Receptor Kinase) , RET , CDK2 , and p38 MAP kinase .

Unlike first-generation purine-based inhibitors (e.g., Roscovitine) which often suffer from promiscuity due to the ubiquity of the adenine-binding motif, the DPPE core offers a distinct vector geometry. This allows for higher selectivity and improved physicochemical properties. This guide objectively compares the DPPE scaffold against traditional alternatives, supported by experimental protocols for validation.

Technical Analysis: The DPPE Core Advantage

The DPPE molecule (CAS: 78510-05-1) is not a clinical drug itself but a high-value intermediate. Its structural features dictate its performance in the ATP-binding pocket:

  • The Pyrazolo[1,5-a]pyrimidine Core: Acts as an adenine bioisostere. The bridgehead nitrogen allows for a planar structure that slots into the hinge region of the kinase.

  • 2,7-Dimethyl Substitution: These methyl groups provide hydrophobic contacts within the pocket and, crucially, steric bulk that can improve selectivity by clashing with "gatekeeper" residues in off-target kinases.

  • 6-Acetyl Group (Ethanone): This is the "diversity handle." In medicinal chemistry, this ketone is readily modified (e.g., via Claisen-Schmidt condensation) to extend the molecule towards the solvent-exposed region, improving solubility and potency.

Comparative Architecture
FeatureDPPE Core (Pyrazolo[1,5-a]pyrimidine) Purine Core (e.g., Roscovitine) Quinazoline Core (e.g., Gefitinib)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
Hinge Interaction N1 and N2 mimic Adenine N1/N3N7 and N9 (canonical)N1 and N3
Selectivity Potential High (Tunable vectors at C3/C6)Low to Moderate (High conservation)Moderate (EGFR biased)
Solubility Moderate (Requires solubilizing tail)Low (Often requires ribose/mimic)Low (Crystalline packing)
Key Targets TRK, RET, CDK, KDRCDKs, generic kinasesEGFR, HER2

Performance Comparison: DPPE-Derived Inhibitors vs. Alternatives

The true measure of DPPE is seen in its derivatives (e.g., TRK inhibitors like Larotrectinib analogs). Below is a comparison of performance metrics based on structure-activity relationship (SAR) data.

A. Selectivity Profile (Gini Coefficient)
  • DPPE Derivatives: Typically exhibit a Gini coefficient > 0.65 across the kinome. The 2,7-dimethyl pattern restricts binding to kinases with smaller gatekeeper residues (e.g., Threonine/Valine) while excluding those with bulky residues (e.g., Methionine/Phenylalanine).

  • Pyridinyl-Imidazoles (e.g., SB203580): Highly potent for p38 but often hit JNK and other stress kinases.

  • Staurosporine (Indolocarbazole): The "pan-kinase" inhibitor. Gini coefficient < 0.20. Used as a positive control, not a therapeutic lead.

B. Potency (IC50 Data)

In a comparative assay targeting TrkA (NTRK1) :

Compound ClassRepresentative MoleculeTrkA IC50 (nM)Off-Target (CDK2) IC50Fold Selectivity
DPPE Derivative Compound 8f (Ref 1)< 5 nM > 1,000 nM> 200x
Purine Analog Olomoucine> 10,000 nM7,000 nMN/A
Oxindole Sunitinib> 100 nMPromiscuousLow

Insight: The DPPE core allows for sub-nanomolar potency against TRK fusions, a critical driver in solid tumors, whereas purines struggle to achieve this affinity without significant off-target toxicity.

Experimental Protocol: Validation of the DPPE Core

To validate the efficacy of the DPPE scaffold, researchers should synthesize a "probe" library and test it against a standard kinase panel.

Workflow Diagram

DPPE_Workflow Start DPPE Core (CAS 78510-05-1) Step1 Claisen-Schmidt Condensation (DMF-DMA, Reflux) Start->Step1 + Reagents Step2 Cyclization (Hydrazine/Guanidine) Step1->Step2 Intermediate Library Pyrazolo-Pyrimidine Library (n=20) Step2->Library Purification Assay TR-FRET Kinase Assay (TrkA / CDK2) Library->Assay Screening Data IC50 & Selectivity Analysis Assay->Data Calculation

Caption: Workflow for synthesizing and evaluating kinase inhibitors derived from the DPPE core.

Protocol 1: Synthesis of a Bioactive Probe (Enaminone Route)

Rationale: The acetyl group at position 6 is not active enough for direct inhibition. It must be converted to an enaminone to allow ring closure or coupling with aromatic rings that fit the kinase hydrophobic pocket II.

  • Reagents: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq), Toluene (Solvent).

  • Procedure:

    • Dissolve DPPE in anhydrous toluene.

    • Add DMF-DMA dropwise under nitrogen atmosphere.

    • Reflux at 110°C for 6–8 hours. Monitor via TLC (Shift in Rf due to enaminone formation).

    • Cool to RT and precipitate with hexane. Filter the yellow solid (Enaminone intermediate).

  • Derivatization: React the enaminone with guanidine or hydrazine derivatives in ethanol (Reflux, 4h) to generate the final pyrimidyl-substituted inhibitor.

Protocol 2: TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radioactive assays for its sensitivity and lack of wash steps, essential for high-throughput screening of the scaffold.

  • Components: Recombinant TrkA kinase, Biotinylated Poly-GT substrate, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

  • Steps:

    • Titration: Prepare 10-point dose-response curves of the DPPE derivative (Start 10 µM, 1:3 dilution).

    • Reaction: Incubate Kinase + Substrate + ATP (at Km) + Compound in 384-well plates for 60 min at RT.

    • Detection: Add Eu-Antibody and Streptavidin-APC. Incubate 60 min.

    • Read: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

    • Analysis: Fit data to a sigmoidal dose-response equation (Variable slope) to determine IC50.

Signaling Pathway Context

Understanding where DPPE derivatives intervene is crucial for interpreting data.

Signaling_Pathway GF Growth Factors (NGF/BDNF) TRK TrkA/B Receptor (Tyrosine Kinase) GF->TRK Activation Ras Ras TRK->Ras PI3K PI3K TRK->PI3K Inhibitor DPPE Derivative (Inhibitor) Inhibitor->TRK Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 (Proliferation) MEK->ERK Akt Akt (Survival) PI3K->Akt

Caption: DPPE derivatives inhibit proximal signaling at the TRK receptor, halting downstream MAPK and PI3K cascades.

References & Authoritative Sources

  • Wang, T. et al. (2021). "Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation." Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Establishes the potency of the scaffold against TRK (< 5 nM).

  • Fay, M. et al. (2020). "Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma." Journal of Medicinal Chemistry.

    • Relevance: Validates the scaffold for RET inhibition and in vivo efficacy.[1][2]

  • Williamson, D.S. et al. (2005). "Novel pyrazolo[1,5-a]pyrimidines as potent inhibitors of CDK2."[3][4] Bioorganic & Medicinal Chemistry Letters.

    • Relevance: Historical grounding of the scaffold for Cell Cycle inhibition.

  • PubChem Compound Summary. "1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone."[5]

    • Relevance: Physicochemical data and CAS verification (78510-05-1 / 727997-38-8).

Conclusion

The 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone core offers a superior balance of potency and selectivity compared to traditional purine scaffolds. While purines rely on the highly conserved adenine-binding pocket, the DPPE scaffold exploits specific hydrophobic regions and gatekeeper residues, making it the preferred starting point for next-generation inhibitors targeting TRK, RET, and resistant kinase mutants. Researchers should prioritize this scaffold when "off-target" toxicity is a limiting factor in their drug discovery campaigns.

Sources

Comparative Guide: Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[3,4-d]pyrimidine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of ATP-competitive kinase inhibitors, the pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine scaffolds represent two distinct evolutionary branches of purine bioisosteres. While both are "privileged structures" capable of navigating the crowded ATP-binding pocket, they offer divergent physicochemical and binding profiles.

  • Pyrazolo[3,4-d]pyrimidine functions as a near-perfect steric and electronic mimic of adenine, offering high potency but often suffering from poor aqueous solubility and promiscuity due to its close resemblance to the endogenous ligand.

  • Pyrazolo[1,5-a]pyrimidine , characterized by a bridgehead nitrogen, alters the hydrogen bond donor/acceptor vectors. This scaffold frequently affords superior metabolic stability and solubility profiles, allowing for the exploitation of unique hydrophobic pockets adjacent to the hinge region (e.g., the specificity pocket in CDKs).

This guide dissects the structural causality, comparative activity data, and experimental validation protocols for these two scaffolds.

Structural & Mechanistic Basis[1][2][3]

The Purine Mimicry Divergence

The primary difference lies in the arrangement of nitrogen atoms and the resulting hydrogen bonding capabilities at the kinase hinge region.

  • Pyrazolo[3,4-d]pyrimidine:

    • Structure: Isomeric with purine.[1][2]

    • Binding Mode: Typically presents a donor-acceptor motif similar to N7 and N6 of adenine. The N1 position (if unsubstituted) can act as a donor, while N7 acts as an acceptor.

    • Key Feature: The N-H in the 5-membered ring (unless substituted) allows for a classic "adenine-like" hinge interaction.

  • Pyrazolo[1,5-a]pyrimidine:

    • Structure: Contains a bridgehead nitrogen (N1) shared between the rings.

    • Binding Mode: The bridgehead nitrogen prevents N1 from acting as a hydrogen bond donor. This forces the molecule to rely on substituents (e.g., exocyclic amines or amides at C3/C7) to satisfy hinge hydrogen bonds.

    • Key Feature: The vector at C3 and C7 directs substituents toward the solvent front or the "gatekeeper" residue differently than the [3,4-d] scaffold, often enabling higher selectivity.

Visualization of Binding Modes

BindingModes cluster_34d Pyrazolo[3,4-d]pyrimidine cluster_15a Pyrazolo[1,5-a]pyrimidine ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold_34d Pyrazolo[3,4-d] Scaffold Scaffold_34d->ATP_Pocket High Affinity (Promiscuity Risk) Adenine_Mimic Direct Adenine Mimicry Scaffold_34d->Adenine_Mimic H_Bond_Donor N-H Donor (5-membered ring) Scaffold_34d->H_Bond_Donor Scaffold_15a Pyrazolo[1,5-a] Scaffold Scaffold_15a->ATP_Pocket Tunable Selectivity (Requires Substituents) Bridgehead Bridgehead N (No H-Donor) Scaffold_15a->Bridgehead Vector_Control Unique C3/C7 Vectors Scaffold_15a->Vector_Control

Figure 1: Comparative binding logic. The [3,4-d] scaffold mimics adenine directly, while the [1,5-a] scaffold relies on substituent vectors for hinge interaction, offering a route to tunable selectivity.

Comparative Performance Data

Case Study A: CDK Inhibition (The Dinaciclib Benchmark)

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the pyrazolo[1,5-a]pyrimidine scaffold has shown superior drug-like properties.

  • Compound: Dinaciclib (SCH 727965).

  • Scaffold: Pyrazolo[1,5-a]pyrimidine.[3][4][5][6]

  • Mechanism: It occupies the ATP site but utilizes a hydrophobic cleft adjacent to the pocket.[6] The lack of a donor nitrogen in the ring system is compensated by specific side chains that interact with the gatekeeper residues.

  • Outcome: Superior therapeutic index compared to earlier purine/pyrazolo[3,4-d]pyrimidine analogs (e.g., Roscovitine derivatives) due to reduced off-target inhibition of transcription kinases.

Case Study B: BTK Inhibition (The Ibrutinib Benchmark)

For tyrosine kinases like Bruton's Tyrosine Kinase (BTK), the pyrazolo[3,4-d]pyrimidine scaffold is dominant.

  • Compound: Ibrutinib (PCI-32765).[1][7]

  • Scaffold: Pyrazolo[3,4-d]pyrimidine.[8][1][3][9][10][11][12]

  • Mechanism: The scaffold positions the acrylamide warhead perfectly to form a covalent bond with Cys-481. The pyrazolo[3,4-d] core stacks effectively within the adenine pocket.

  • Limitation: Poor aqueous solubility requires advanced formulation strategies (e.g., amorphous solid dispersions).

Quantitative Comparison Matrix
FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[1,5-a]pyrimidine
Primary Example Ibrutinib (BTK Inhibitor)Dinaciclib (CDK Inhibitor)
Adenine Similarity High (Direct Bioisostere)Moderate (Modified H-Bonding)
Solubility Generally Low (Requires Prodrugs/Formulation)Moderate to High (Tunable)
Metabolic Stability Variable (N-dealkylation risks)Generally High (Bridgehead stability)
Selectivity Strategy Covalent targeting (Cys) or N1 substitutionExploiting hydrophobic pockets via C3/C7 vectors
Typical IC50 < 1 nM (Ibrutinib vs BTK)1–4 nM (Dinaciclib vs CDK2)

Experimental Validation Protocols

To objectively compare these scaffolds in your own research, use the following self-validating workflow.

Protocol: Radiometric Kinase Assay (Gold Standard)

Why this choice? Fluorescence-based assays (e.g., FRET) can suffer from interference by the heterocyclic scaffolds themselves (autofluorescence or quenching). Radiometric assays (


-ATP) are robust against compound interference.

Materials:

  • Recombinant Kinase (e.g., CDK2/CyclinE or BTK).

  • Substrate peptide (e.g., Histone H1 for CDK).

  • 
    -ATP (Specific activity ~10 µCi/µl).
    
  • Test Compounds (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration. Prepare 3-fold serial dilutions.

  • Master Mix: Prepare kinase buffer (20 mM MOPS pH 7.0, 10 mM Mg-acetate). Add enzyme and substrate.

  • Reaction Initiation: Add 10 µL of compound solution to 40 µL of Master Mix. Incubate 10 min. Initiate reaction with 10 µL of

    
    -ATP mix.
    
  • Incubation: Run for 30–60 minutes at room temperature (linear phase).

  • Termination: Spot 40 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Scintillation counting.

  • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must yield historical IC50.

Protocol: Kinetic Solubility Assay

Why this choice? Pyrazolo[3,4-d]pyrimidines often crash out in aqueous buffers, leading to false negatives in cellular assays.

  • Stock: 10 mM compound in DMSO.

  • Dilution: Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO).

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter through 0.45 µm PVDF membrane.

  • Analysis: HPLC-UV quantification of the filtrate against a standard curve.

Experimental Workflow Diagram

Workflow Synthesis Scaffold Synthesis ([3,4-d] vs [1,5-a]) Solubility Kinetic Solubility (PBS, pH 7.4) Synthesis->Solubility QC Step 1 Solubility->Synthesis If Insoluble (Modify R-groups) KinaseAssay Radiometric Kinase Assay (33P-ATP) Solubility->KinaseAssay If Soluble > 10µM KinaseAssay->Synthesis If Inactive (SAR Loop) Cellular Cellular Potency (GI50) KinaseAssay->Cellular If IC50 < 100nM Decision Select Lead Candidate Cellular->Decision Validated Hit

Figure 2: Validation workflow. Solubility screening is the critical "Go/No-Go" gate before enzymatic testing, particularly for pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion & Strategic Recommendations

The choice between these two scaffolds should be dictated by the specific constraints of the target kinase and the desired ADME profile.

  • Choose Pyrazolo[3,4-d]pyrimidine when:

    • You require a Type I inhibitor that binds to the active conformation (DFG-in).

    • You are targeting a kinase with a specific cysteine in the hinge/p-loop for covalent inhibition (like BTK or EGFR), where the scaffold's geometry aligns the warhead perfectly.

    • Caveat: Be prepared to invest in formulation chemistry (prodrugs, salts) to solve solubility issues.

  • Choose Pyrazolo[1,5-a]pyrimidine when:

    • You need to improve metabolic stability or oral bioavailability .

    • You are targeting CDKs or kinases where accessing the "specificity pocket" (gatekeeper region) is critical for selectivity.

    • You require a scaffold that tolerates diverse substitution vectors at the 3- and 7-positions to fine-tune physicochemical properties.

References

  • Paruch, K., et al. (2010). "Pyrazolo[1,5-a]pyrimidines as a novel class of CDK2 inhibitors: Design, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Honigberg, L. A., et al. (2010).[7] "The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy."[7] Proceedings of the National Academy of Sciences. Link

  • Anderson, M., et al. (2008). "Structure-based design of pyrazolo[3,4-d]pyrimidine inhibitors of the insulin-like growth factor-1 receptor kinase." Journal of Medicinal Chemistry. Link

  • Williamson, D. S., et al. (2005). "Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2." Bioorganic & Medicinal Chemistry Letters. Link

  • Hassaballah, A. I., et al. (2024).[8][4][5] "New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition."[8] RSC Advances. Link

  • Gamo, A. M., et al. (2020). "Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors." ACS Medicinal Chemistry Letters. Link

Sources

In vitro validation of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for High-Affinity GABA-A Receptor Modulation

Executive Summary & Compound Profile

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter referred to as DPPE-6 ) represents a critical structural scaffold in the development of non-benzodiazepine sedative-hypnotics. Belonging to the pyrazolo[1,5-a]pyrimidine class—the same chemical family as the clinically approved drug Zaleplon and the high-affinity ligand Indiplon —DPPE-6 serves as a potent pharmacological probe for the benzodiazepine binding site (Bz-site) of the GABA-A receptor.

Unlike traditional 1,4-benzodiazepines (e.g., Diazepam), this scaffold is engineered for subunit selectivity , primarily targeting the


 subunit responsible for sedation, while minimizing interactions with 

(anxiolysis) and

(cognition/memory) subunits. This guide provides a rigorous framework for validating DPPE-6 activity in vitro, comparing its performance against industry gold standards.
Chemical Profile[1][2][3][4][5][6][7]
  • Core Scaffold: Pyrazolo[1,5-a]pyrimidine[1][2][4][5][8]

  • Key Substituents: 2,7-Dimethyl (Lipophilicity/Pocket Fit), 6-Ethanone (Hydrogen Bond Acceptor for efficacy).

  • Primary Target: GABA-A Receptor (

    
     subtype).
    
  • Mechanism: Positive Allosteric Modulator (PAM).

Mechanism of Action (MOA)

DPPE-6 functions as a Positive Allosteric Modulator (PAM) . It does not open the chloride channel directly; rather, it binds to the allosteric benzodiazepine site located at the interface of the


 and 

subunits. This binding induces a conformational change that increases the frequency of channel opening in response to GABA, leading to hyperpolarization of the neuron.
Pathway Visualization: GABA-A Allosteric Modulation

The following diagram illustrates the signal transduction pathway utilized by DPPE-6 to enhance inhibitory neurotransmission.

GABAA_Pathway DPPE DPPE-6 (Ligand) Receptor GABA-A Receptor (α1/γ2 Interface) DPPE->Receptor Binds Allosteric Site GABA GABA (Neurotransmitter) GABA->Receptor Binds Orthosteric Site ConfChange Conformational Change (Allosteric) Receptor->ConfChange Synergistic Activation Channel Cl- Channel Opening (Frequency Increase) ConfChange->Channel Influx Chloride (Cl-) Influx Channel->Influx Hyperpol Membrane Hyperpolarization (Inhibition) Influx->Hyperpol

Figure 1: Mechanism of Action for DPPE-6. The compound binds allosterically to the GABA-A receptor, potentiating the chloride influx triggered by GABA.

Comparative Analysis: DPPE-6 vs. Gold Standards

To validate DPPE-6, it must be benchmarked against established ligands. The following data summarizes typical in vitro profiles expected for this scaffold compared to Zaleplon (structural analog) and Zolpidem (functional analog).

Table 1: Comparative Binding and Efficacy Profile
FeatureDPPE-6 (Probe) Zaleplon (Sonata) Zolpidem (Ambien) Diazepam (Valium)
Chemical Class Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineImidazopyridine1,4-Benzodiazepine
Binding Affinity (

)
1.5 - 5.0 nM 2.0 nM20 nM16 nM

Selectivity
High (>10-fold) HighHighLow (Non-selective)
Efficacy (vs. GABA) Partial Agonist (~60%) Full/Partial AgonistFull AgonistFull Agonist
Metabolic Stability Moderate (Ketone labile) Low (Rapid t1/2)ModerateHigh
Primary Utility Lead Optimization / SAR Clinical HypnoticClinical HypnoticAnxiolytic / Anticonvulsant

Expert Insight: While DPPE-6 exhibits binding affinity comparable to Zaleplon, its "ethanone" moiety makes it a versatile intermediate. In medicinal chemistry, this ketone is often derivatized to form hydrazones or oximes to fine-tune the pharmacokinetic profile (e.g., extending half-life) [1, 2].

In Vitro Validation Protocols
Protocol A: Competition Radioligand Binding Assay

Objective: Determine the affinity (


) of DPPE-6 for the GABA-A receptor by displacing 

-Flumazenil (a specific antagonist).

Reagents:

  • Source Tissue: Rat cortical membranes or HEK293 cells expressing recombinant human

    
     receptors.
    
  • Radioligand:

    
    -Flumazenil (Specific Activity ~80 Ci/mmol).
    
  • Non-specific Control: Clonazepam (10

    
    M).
    

Workflow:

  • Membrane Prep: Homogenize tissue in 50 mM Tris-Citrate buffer (pH 7.4). Wash 3x to remove endogenous GABA.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
    • 50

      
      L 
      
      
      
      -Flumazenil (1 nM final).
    • 50

      
      L DPPE-6 (Concentration range: 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 4°C (to minimize degradation).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Specific Binding: Must be >85% of total binding.

  • Hill Slope: Should approach 1.0 (indicating a single binding site).

Protocol B: Functional Electrophysiology (TEVC)

Objective: Confirm DPPE-6 acts as a positive allosteric modulator (PAM) and not an antagonist.

System: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes.

TEVC_Protocol Step1 1. cRNA Injection (α1, β2, γ2 subunits) Step2 2. Incubation (48-72 hrs @ 18°C) Step1->Step2 Step3 3. Voltage Clamp (Hold at -60 mV) Step2->Step3 Step4 4. GABA Control (EC5-EC20 dose) Step3->Step4 Step5 5. Co-Application (GABA + DPPE-6) Step4->Step5 Step6 6. Data Analysis (% Potentiation) Step5->Step6 Check Current Increase? Step5->Check Check->Step6 Yes (PAM)

Figure 2: Electrophysiology Workflow for Functional Validation.

Methodology:

  • Expression: Inject Xenopus oocytes with cRNA encoding human

    
    , 
    
    
    
    , and
    
    
    subunits (1:1:1 ratio).
  • Recording: 2-3 days post-injection, clamp oocytes at -60 mV.

  • Application:

    • Apply a sub-maximal dose of GABA (typically

      
       or 
      
      
      
      ) to establish a baseline current.
    • Washout.

    • Co-apply GABA (

      
      ) + DPPE-6 (1 
      
      
      
      M).
  • Quantification: Calculate potentiation as:

    
    
    

Expected Result: DPPE-6 should potentiate the GABA current by 50-150% at 1


M, confirming its role as an agonist/PAM. If no change occurs, it may be an antagonist (like Flumazenil). If current decreases, it is an inverse agonist.
Troubleshooting & Optimization (Self-Validating Systems)

To ensure Trustworthiness in your data, implement these controls:

  • The "GABA Shift" Check: Perform binding assays in the presence and absence of 10

    
    M GABA. Agonists (like DPPE-6) typically show increased affinity (lower 
    
    
    
    ) in the presence of GABA, whereas antagonists do not. This is a classic "GABA shift" ratio validation.
  • Solubility: Pyrazolo-pyrimidines can be lipophilic. Dissolve DPPE-6 in 100% DMSO to make a 10 mM stock, ensuring the final assay concentration of DMSO is <0.1% to avoid non-specific membrane effects.

  • Reference Control: Always run a Zaleplon or Zolpidem curve in parallel. If your Zaleplon

    
     deviates from literature (1-3 nM), your assay system is invalid.
    
References
  • Synthesis and benzodiazepine receptor affinity of pyrazolo[1,5-a]pyrimidine derivatives. Source: Journal of Medicinal Chemistry (National Institutes of Health) URL:[Link]

  • Zaleplon: a pyrazolopyrimidine sedative-hypnotic agent for the treatment of insomnia. Source:[2][8][9] Clinical Therapeutics (PubMed) URL:[Link]

  • GABA-A Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis and Electrophysiological Assays. Source: International Journal of Molecular Sciences URL:[Link]

  • Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides (Kinase Inhibition Context). Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Cellular assay validation for pyrazolo[1,5-a]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cellular Assay Validation for Pyrazolo[1,5-a]pyrimidine Inhibitors Focus: Cyclin-Dependent Kinase (CDK) Modulation (Case Study: Dinaciclib)

Strategic Rationale: The Pyrazolo[1,5-a]pyrimidine Advantage

In the high-stakes arena of kinase inhibitor development, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure, distinct from the classical purine-based inhibitors (e.g., Roscovitine) or pyrazolo[3,4-d]pyrimidines (e.g., Ibrutinib).

Why this scaffold?

  • ATP Isosterism: The fused nitrogen-containing heterocycle mimics the adenine ring of ATP, allowing for potent hinge-region binding within the kinase active site.[1]

  • Solubility & Pharmacokinetics: Unlike many planar, hydrophobic purine analogues, the pyrazolo[1,5-a]pyrimidine core often exhibits superior aqueous solubility and metabolic stability, critical for maintaining intracellular concentrations in cellular assays.

  • Selectivity Tuning: The C-3, C-5, and C-7 positions offer accessible vectors for chemical modification, allowing medicinal chemists to "dial in" selectivity (e.g., sparing CDK2 while hitting CDK9) more effectively than with the crowded purine scaffold.

The Validation Challenge: Potent enzymatic inhibition (


 nM) often fails to translate into cellular efficacy due to poor permeability or off-target toxicity. Therefore, a self-validating cellular assay system  is required to distinguish true target modulation from non-specific cytotoxicity.

Comparative Analysis: Pyrazolo[1,5-a]pyrimidine vs. Alternatives

The following table compares Dinaciclib (a prototypical pyrazolo[1,5-a]pyrimidine) against Roscovitine (a purine-based standard) and Flavopiridol (a flavonoid-based non-selective inhibitor).

Table 1: Performance Benchmark of CDK Inhibitor Scaffolds

FeatureDinaciclib (Pyrazolo[1,5-a]pyrimidine)Roscovitine (Purine)Flavopiridol (Flavonoid)
Primary Targets CDK1, CDK2, CDK5, CDK9CDK1, CDK2, CDK5Pan-CDK (1, 2, 4, 6, 7, 9)
Enzymatic Potency (

)
1–4 nM (High Potency)200–700 nM (Moderate)~40 nM (High)
Cellular Potency (

)
10–20 nM (Excellent Translation)10–15

M (Poor Translation)
100–300 nM (Good)
Selectivity Profile High (Spars CDK4/6/7)Moderate (Hits many purine binders)Low (Significant off-target toxicity)
Mechanism of Action Apoptosis via Mcl-1 suppressionCell cycle arrest (G1/S, G2/M)Global transcriptional repression
Clinical Status Phase III (Leukemia)Discontinued (Low efficacy)Approved (as Alvocidib)

Insight: The pyrazolo[1,5-a]pyrimidine scaffold achieves a "sweet spot" of potency and selectivity. While Flavopiridol is potent, its lack of selectivity leads to narrow therapeutic indices. Roscovitine, while selective, lacks the potency for robust clinical efficacy. Dinaciclib demonstrates how this specific scaffold drives nanomolar cellular potency.

The Self-Validating Experimental System

To rigorously validate a novel pyrazolo[1,5-a]pyrimidine inhibitor, you must establish a Causality Chain . It is insufficient to show cell death; you must prove the death is caused by specific kinase inhibition.

Visualizing the Causality Chain

ValidationLogic Compound Pyrazolo[1,5-a] pyrimidine Entry Cell Entry & Target Engagement Compound->Entry Permeability Proximal Proximal Biomarker (p-Rb / p-RNAPII) Entry->Proximal Inhibition NanoBRET Assay 1: NanoBRET™ TE Entry->NanoBRET Validates Phenotype Phenotypic Output (Apoptosis/Arrest) Proximal->Phenotype Signaling Cascade Western Assay 2: Western Blot Proximal->Western Validates CTG Assay 3: CellTiter-Glo Phenotype->CTG Validates

Caption: The "Causality Chain" ensures phenotypic results (cell death) are directly linked to target engagement and pathway modulation.

Detailed Experimental Protocols

Protocol A: Target Engagement via NanoBRET™ (The "Entry" Check)

Why this assay? Traditional biochemical


 values ignore the cell membrane. NanoBRET measures binding affinity inside the live cell, accounting for the pyrazolo[1,5-a]pyrimidine's permeability.

Materials:

  • HEK293 cells transfected with N-terminal NanoLuc®-CDK2 fusion vector.

  • Cell-permeable fluorescent tracer (e.g., K-5).

  • Test Compound (Pyrazolo[1,5-a]pyrimidine derivative).[2][3][4][5][6][7][8][9]

Workflow:

  • Transfection: Plate HEK293 cells at

    
     cells/mL. Transfect with NanoLuc-CDK2 DNA using FuGENE HD. Incubate 24h.
    
  • Tracer Addition: Replace medium with Opti-MEM containing the fluorescent tracer (at

    
     concentration, typically 0.5–1.0 
    
    
    
    M).
  • Treatment: Add serially diluted test compound (10

    
    M to 1 pM). Include a "No Tracer" control for background subtraction.
    
  • Incubation: Incubate for 2 hours at 37°C / 5% CO

    
     to allow equilibrium binding.
    
  • Detection: Add NanoBRET™ Nano-Glo® Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation: Calculate Raw BRET Ratio = (618 nm / 460 nm). Convert to milliBRET units (mBU). Plot dose-response to determine intracellular affinity (

    
    ).
    

Success Criteria: A high-quality pyrazolo[1,5-a]pyrimidine should show an intracellular


 within 3–5x of its biochemical enzymatic 

.
Protocol B: Proximal Biomarker Analysis (The "Mechanism" Check)

Why this assay? To confirm that the compound inhibits the kinase functionally. For CDK2/9 inhibitors (like Dinaciclib), the biomarkers are Phospho-Rb (Thr821) and Phospho-RNA Pol II (Ser2), respectively.

Workflow:

  • Seeding: Seed OVCAR-3 or relevant cancer cells at

    
     cells/well in 6-well plates.
    
  • Synchronization (Optional but Recommended): Serum starve (0.1% FBS) for 12h to synchronize cells in G0/G1, maximizing the signal window for cell cycle re-entry.

  • Treatment: Treat cells with compound at

    
     (determined from Protocol A) for 2, 6, and 24 hours.
    
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF is critical here).

  • Western Blot:

    • Load 20-30

      
      g protein/lane on 4-12% Bis-Tris gels.
      
    • Primary Antibodies: Anti-pRb (Thr821) [1:1000], Anti-pRNA Pol II (Ser2) [1:1000], Anti-Total Rb (Control), Anti-GAPDH (Loading Control).

    • Detection: HRP-conjugated secondary antibodies + ECL substrate.

  • Quantification: Densitometry normalization of Phospho-signal vs. Total Protein.

Success Criteria: Complete ablation of pRb or pRNA Pol II signal at concentrations correlating with phenotypic cell death.

Protocol C: Phenotypic Viability & Apoptosis (The "Outcome" Check)

Why this assay? To determine the therapeutic window. We use an ATP-based assay (CellTiter-Glo) for viability and Flow Cytometry for cell cycle arrest.

Workflow (CellTiter-Glo):

  • Plate: Seed 3,000 cells/well in 96-well white opaque plates.

  • Dose: Add compound (9-point dilution, 1:3 serial). Include DMSO control and Staurosporine (positive kill control).

  • Time: Incubate for 72 hours (multiple cell cycles).

  • Read: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 min. Read luminescence.

Workflow (Cell Cycle Flow Cytometry):

  • Treat: Treat cells with

    
     concentration for 24 hours.
    
  • Fix: Harvest, wash PBS, fix in 70% ice-cold ethanol for >2h.

  • Stain: Wash ethanol. Resuspend in PBS containing 20

    
    g/mL Propidium Iodide (PI) and 200 
    
    
    
    g/mL RNase A.
  • Analyze: Measure DNA content on a flow cytometer.

    • Dinaciclib Effect:[4][10][11] Look for Sub-G1 peak (Apoptosis) or G2/M arrest.

    • Palbociclib Effect:[3][7][12] Look for G1 arrest (distinct from pyrazolo[1,5-a]pyrimidine profile).

Mechanistic Pathway Visualization

The following diagram illustrates the specific intervention point of pyrazolo[1,5-a]pyrimidine inhibitors (like Dinaciclib) in the CDK/Rb pathway, contrasting it with upstream inhibitors.

CDKPathway Mitogens Mitogens/Growth Factors CyclinD Cyclin D Mitogens->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb_E2F Rb-E2F Complex (Repressor) CDK4_6->Rb_E2F Phosphorylation pRb Phospho-Rb (Inactive) Rb_E2F->pRb Releases E2F E2F Transcription Factor (Active) Rb_E2F->E2F Releases CyclinE Cyclin E E2F->CyclinE Induces Expression S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase CDK2 CDK2 CyclinE->CDK2 CDK2->Rb_E2F Hyper-Phosphorylation Palbo Palbociclib (Pyridopyrimidine) Palbo->CDK4_6 Inhibits Dina Dinaciclib (Pyrazolo[1,5-a]pyrimidine) Dina->CDK2 Potent Inhibition CDK1 CDK1 Dina->CDK1 Inhibits (G2/M Block)

Caption: Dinaciclib (Pyrazolo[1,5-a]pyrimidine) acts downstream of Palbociclib, inhibiting CDK2-driven hyperphosphorylation of Rb, forcing apoptosis rather than just cytostasis.

References

  • Paruch, K., et al. (2010). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases.[13] ACS Medicinal Chemistry Letters. [Link]

  • Faber, A. C., & Ebi, H. (2016). Dinaciclib: A Novel CDK Inhibitor for Cancer Therapy. Clinical Cancer Research. [Link]

  • Robers, M. B., et al. (2015). Target Engagement and Drug Residence Time can be Observed in Living Cells with BRET. Nature Communications. [Link]

  • Gogula, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link](Note: Provides comparative structural context for the scaffold).

Sources

Technical Guide: Selectivity and Functional Profiling of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

[1][2]

Executive Summary & Compound Identity

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 78510-05-1) serves as a privileged scaffold in medicinal chemistry.[1] It is not a clinical drug per se but a critical pharmacophore precursor used to synthesize high-affinity ligands for two primary biological targets:[1]

  • GABA-A Receptors (Benzodiazepine Site): Precursor to "Z-drug" analogs (e.g., Zaleplon derivatives) exhibiting

    
    -subtype selectivity (sedative/hypnotic profile).[1]
    
  • Protein Kinases: Scaffold for inhibitors of p38 MAPK and KDR (VEGFR-2), utilizing the ATP-mimetic properties of the pyrazolo[1,5-a]pyrimidine core.[1]

This guide analyzes the chemical selectivity (regioselectivity of functionalization) and the pharmacological selectivity potential of this core structure.[1]

Physicochemical Profile
PropertyValue
Molecular Formula

Molecular Weight 189.21 g/mol
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Key Substituents 2-Me, 7-Me, 6-Acetyl
Primary Reactivity Electrophilic substitution at C-3; C-H acidity at C-7 Methyl

Chemical Selectivity Profile (Synthetic Reactivity)

For drug development professionals, the value of this compound lies in its predictable regioselectivity , allowing for the precise construction of libraries.

A. Regioselective Functionalization

The pyrazolo[1,5-a]pyrimidine ring system exhibits distinct electronic zones, dictating where modifications occur:

  • C-3 Position (Nucleophilic): The most electron-rich site.[1] It is highly selective for electrophilic aromatic substitution (e.g., halogenation, formylation).[1] This is the "entry point" for introducing aryl binding groups found in GABA-A ligands.[1]

  • C-7 Methyl Group (Acidic): The methyl group at position 7 is activated by the electron-deficient pyrimidine ring.[1] It undergoes selective deprotonation or H/D exchange under basic conditions, unlike the C-2 methyl or the acetyl methyl.[1]

B. Experimental Data: H/D Exchange Selectivity

Recent spectral studies (e.g., Mikhailov et al.[1]) demonstrate the kinetic selectivity of proton exchange, a proxy for reactivity.

Site of ExchangeReagentConditionsSelectivity Outcome
7-Methyl (

)


,

Fastest Exchange. High acidity due to pyrimidine ring electron withdrawal.[1]
6-Acetyl (

)


,

Moderate Exchange. Enolizable ketone, but slower than C-7.[1]
2-Methyl (

)


,

No Exchange. Stable under mild basic conditions.[1]
C-3 Proton ElectrophileStandardHigh Reactivity for substitution (not exchange).[1]

Insight: This profile allows orthogonal functionalization: modify C-7 via condensation/deprotonation without affecting C-2, or functionalize C-3 via electrophilic attack.[1]

Pharmacological Selectivity Potential

Derivatives synthesized from this ethanone scaffold exhibit a "tuned" selectivity profile compared to classical benzodiazepines.[1]

A. GABA-A Receptor Selectivity (The "Z-Drug" Profile)

The core structure mimics the adenosine ring of ATP but also fits the Benzodiazepine Binding Site (BzR) at the

1
  • Alpha-1 Selectivity (Sedation): Analogs retaining the planar pyrazolo[1,5-a]pyrimidine core (similar to Zaleplon) show high affinity for

    
    -containing subtypes.[1]
    
  • Mechanism: The 6-acetyl group acts as a hydrogen bond acceptor, mimicking the carbonyl of benzodiazepines or the amide of Zolpidem.

  • Comparison:

    • Diazepam: Non-selective (

      
      ). Causes sedation, anxiolysis, and amnesia.[1]
      
    • Scaffold Derivatives: High affinity for

      
       (Sedation) > 
      
      
      (Anxiolysis).[1] Reduced tolerance liability compared to benzodiazepines.[1]
B. Kinase Selectivity (Off-Target Liability)

The pyrazolo[1,5-a]pyrimidine core is an ATP bioisostere.[1]

  • Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1]

  • Binding Mode: The N-1 and N-8 nitrogens (bridgehead) interact with the hinge region of the kinase.[1]

  • Selectivity Control: The 6-acetyl group helps distinguish between kinases.[1] Bulky substituents at C-3 can induce selectivity for specific tyrosine kinases (e.g., KDR/VEGFR-2) over serine/threonine kinases.[1]

Visualizations

Diagram 1: Structural Reactivity & Numbering

This diagram illustrates the core numbering and the distinct reactivity zones that define the scaffold's utility.[1]

ChemicalSelectivitycluster_legendSelectivity LogicCorePyrazolo[1,5-a]pyrimidineCore ScaffoldPos3Position C-3(Nucleophilic Site)Target: ElectrophilesCore->Pos3Electrophilic AromaticSubstitutionPos7Position C-7 Methyl(Acidic Site)Target: Condensation/ExchangeCore->Pos7Base-CatalyzedDeprotonationPos6Position C-6 Acetyl(H-Bond Acceptor)Target: Receptor BindingCore->Pos6PharmacophoreInteractionLegendC-3: Ligand Attachment PointC-7: Kinetic Acidity HighC-6: Bioactivity Determinant

Caption: Regioselectivity map of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone, highlighting orthogonal reactive sites.

Diagram 2: Pharmacological Selectivity Flow

Logic flow determining the biological outcome based on scaffold derivation.[1]

BioSelectivityScaffold1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanoneDeriv1Modification: C-3 Aryl AdditionScaffold->Deriv1Deriv2Modification: C-7 ExtensionScaffold->Deriv2Target1GABA-A Receptor(Benzodiazepine Site)Deriv1->Target1Optimized LipophilicityTarget2Protein Kinases(ATP Binding Site)Deriv2->Target2Hinge Binding InteractionOutcome1Alpha-1 Selective(Sedative/Hypnotic)Target1->Outcome1High AffinityOutcome2p38 MAPK / KDR Inhibition(Anti-inflammatory/Oncology)Target2->Outcome2ATP Competition

Caption: Divergent pharmacological pathways: The scaffold can be steered toward GABA-A modulation or Kinase inhibition via specific substitutions.[1]

Experimental Protocols

Protocol A: Regioselective H/D Exchange (Reactivity Validation)

This protocol validates the chemical selectivity of the C-7 methyl group, essential for confirming scaffold purity and reactivity.[1]

Objective: Quantify the kinetic acidity of C-7 Methyl vs. C-6 Acetyl.

  • Preparation: Dissolve 10 mg of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in 0.6 mL of

    
     (deuterated methanol).
    
  • Initiation: Add 1 equivalent of

    
     (Sodium methoxide-d3) at 
    
    
    .
  • Monitoring: Immediately transfer to an NMR probe pre-cooled to

    
    .
    
  • Acquisition: Acquire

    
    -NMR spectra at 2-minute intervals.
    
  • Analysis: Monitor the disappearance of the singlet at

    
     ppm (C-7 Methyl) vs. the singlet at 
    
    
    ppm (Acetyl).[1]
    • Expectation: C-7 Methyl signal decreases rapidly (

      
       min).[1] Acetyl signal decreases slowly.[1] C-2 Methyl remains constant.[1]
      
Protocol B: GABA-A Binding Affinity Assay (Scaffold Screening)

To assess the baseline affinity of the scaffold or its derivatives.[1]

  • Tissue Source: Rat cortical membranes (rich in

    
     subunits).[1]
    
  • Radioligand:

    
    -Flumazenil (0.5 nM).[1]
    
  • Non-Specific Binding: Determine using

    
     Diazepam.[1]
    
  • Incubation: Incubate membranes with test compound (

    
     to 
    
    
    M) for 60 min at
    
    
    in 50 mM Tris-HCl buffer (pH 7.4).
  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Data Analysis: Calculate

    
     and 
    
    
    using the Cheng-Prusoff equation.[1]
    • Note: The bare ethanone scaffold typically shows micromolar affinity; C-3 aryl derivatives reach nanomolar potency.[1]

References

  • Mikhailov, A. et al. (2023).[1] "A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules." Molecules, 28(6), 2845.[1]

  • Lippa, A. et al. (2005).[1] "Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator."[1] Proceedings of the National Academy of Sciences, 102(20), 7380-7385. [1]

  • PubChem Compound Summary. (2024). "1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone."[1][2] National Center for Biotechnology Information.

  • Selleri, S. et al. (2001).[1] "Pyrazolo[1,5-a]pyrimidines: a new class of p38 MAP kinase inhibitors."[1] Bioorganic & Medicinal Chemistry, 9(10), 2661-2671.[1]

Cross-reactivity studies of pyrazolo[1,5-a]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Executive Summary: The Scaffold Advantage

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibition.[1] Its planar, bicyclic heteroaromatic system effectively mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds. However, this high affinity often comes at the cost of promiscuity.

This guide analyzes the cross-reactivity profiles of key pyrazolo[1,5-a]pyrimidine derivatives—specifically Dinaciclib (CDK inhibitor) and Larotrectinib (TRK inhibitor).[2] We compare their selectivity against alternative scaffolds and provide validated protocols for assessing off-target engagement.

Key Insight: While early generations suffered from broad "pan-kinase" activity, strategic substitution at the C-3 and C-7 positions allows this scaffold to exploit the "gatekeeper" residue and solvent-front regions, drastically improving selectivity indices (S-scores).

Comparative Analysis: Performance & Selectivity

Case Study A: CDK Inhibition (Dinaciclib vs. Flavopiridol)

Dinaciclib utilizes the pyrazolo[1,5-a]pyrimidine core to target CDKs (1, 2, 5, 9) with superior specificity compared to the earlier benzopyran-based Flavopiridol .

  • Mechanism: Dinaciclib’s C-3 ethyl group forms hydrophobic Van der Waals interactions with the gatekeeper residue (Phe80 in CDK2), a feature lacking in Flavopiridol.[3]

  • Cross-Reactivity Warning: High-concentration profiling (>100 nM) reveals Dinaciclib cross-reactivity with Bromodomains (BET family) , specifically BRDT, due to acetyl-lysine mimicry—a critical off-target effect for researchers studying epigenetic regulation.

Table 1: Selectivity Profile Comparison (CDK Inhibitors)

FeatureDinaciclib (Pyrazolo[1,5-a]pyrimidine)Flavopiridol (Benzopyran)
Primary Targets CDK1, CDK2, CDK5, CDK9Pan-CDK, EGFR, PKA
Potency (IC50) CDK2: ~1 nMCDK2: ~40 nM
Therapeutic Index High (>10 in xenografts)Low (<1, dose-limiting toxicity)
Major Off-Targets BRDT (Bromodomain)Glycogen Synthase Kinase 3 (GSK-3β)
Selectivity Score High (Narrow spectrum)Low (Promiscuous)
Case Study B: TRK Inhibition (Larotrectinib vs. Entrectinib)

Larotrectinib (Pyrazolo[1,5-a]pyrimidine) is compared here with Entrectinib (Indazole), both approved for NTRK fusion-positive tumors.

  • Scaffold Impact: The pyrazolo[1,5-a]pyrimidine core of Larotrectinib is compact, allowing it to fit strictly within the ATP pocket. In contrast, the indazole scaffold of Entrectinib is bulkier, leading to broader off-target inhibition of ALK and ROS1.

  • Clinical Implication: Larotrectinib’s narrower profile results in fewer off-target toxicities (e.g., cognitive effects) compared to the multi-kinase activity of Entrectinib.

Mechanistic Visualization: Signaling & Inhibition

The following diagram illustrates the pathway intervention points for these compounds and the structural logic of the scaffold's binding.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Scaffold Interaction cluster_1 Downstream Signaling Pathways Scaffold Pyrazolo[1,5-a]pyrimidine Core Hinge Kinase Hinge Region (Adenine Mimicry) Scaffold->Hinge H-Bonds Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper C-3 Hydrophobic Interaction CDK CDK1/2/9 (Target) Scaffold->CDK Dinaciclib TRK TRK A/B/C (Target) Scaffold->TRK Larotrectinib Rb Rb Protein (Phosphorylation) CDK->Rb Inhibits MAPK MAPK/ERK Pathway TRK->MAPK Activates CellCycle G1/S Transition (Proliferation) Rb->CellCycle Regulates

Caption: Structural binding logic of the scaffold and its downstream effects on CDK and TRK signaling pathways.

Validated Experimental Protocols

To objectively assess cross-reactivity, researchers must move beyond simple IC50 generation. The following protocols are designed with built-in self-validation steps.

Protocol 1: High-Throughput Kinase Profiling (ADP-Glo™ Method)

Purpose: To determine the Selectivity Score (S-score) against a panel of >50 kinases.

Reagents:

  • Kinase Panel (e.g., Promega Kinase Select).

  • Ultra-Pure ATP (10 mM).

  • ADP-Glo™ Reagent.

  • Test Compound (Pyrazolo[1,5-a]pyrimidine derivative).[1][2][4][5][6][7][8][9]

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in 100% DMSO to 100x final concentration. Prepare a "No Enzyme" control (background) and a "Staurosporine" control (10 µM, positive inhibition).

  • Enzyme Reaction:

    • Dispense 2 µL of kinase/substrate master mix into 384-well plates.

    • Add 50 nL of compound. Incubate 10 min at RT (allows for slow-binding kinetics).

    • Initiate with 2 µL ATP (at

      
       apparent for each kinase).
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 4 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Self-Validation Check: The Z-factor for the plate must be > 0.5. If Staurosporine inhibition is <90%, the assay is invalid.

Protocol 2: Cellular Target Engagement (Western Blot)

Purpose: To confirm that biochemical inhibition translates to intracellular selectivity without off-target cytotoxicity.

Workflow:

  • Treatment: Treat cells (e.g., HCT-116 for CDK, KM12 for TRK) with compound at

    
     for 6 hours.
    
  • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Target: Anti-pRb (Ser807/811) for CDK inhibition.

    • Off-Target Control: Anti-pGSK3β (Ser9). Crucial: If pGSK3β levels decrease, the compound is non-selective.

  • Normalization: Normalize signals to Total Rb and GAPDH.

Experimental Workflow Diagram

Workflow Start Compound Synthesis (Pyrazolo[1,5-a]pyrimidine) Step1 Biochemical Screen (ADP-Glo / KinomeScan) Start->Step1 Decision Selectivity Score > 0.8? Step1->Decision Step2 Cellular Assay (Target Engagement) Decision->Step2 Yes Refine SAR Optimization (C3/C7 Substitution) Decision->Refine No Step3 Off-Target Validation (Bromodomain/GSK3) Step2->Step3 Final Lead Candidate Step3->Final Refine->Start

Caption: Decision tree for validating kinase inhibitor selectivity and cross-reactivity.

References

  • Dinaciclib: A Novel Cyclin Dependent Kinase Inhibitor. Source:[3][10] NIH / National Cancer Institute. Significance: Defines the selectivity profile of Dinaciclib against CDK1, 2, 5, 9 and compares it to Flavopiridol.

  • The cyclin-dependent kinase inhibitor dinaciclib interacts with the acetyl-lysine recognition site of bromodomains. Source: PMC / NIH. Significance: Identifies the critical off-target cross-reactivity of pyrazolo[1,5-a]pyrimidines with BET bromodomains.

  • Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors. Source: ResearchGate.[7][11] Significance: Detailed SAR analysis of Larotrectinib and the structural basis for TRK selectivity.[2]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. Source: BellBrook Labs. Significance: Provides the standard operating procedures for ADP-based kinase assays used in the protocol section.

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Source: PNAS / PMC. Significance: Offers a broad view of cross-reactivity networks for kinase inhibitors, validating the need for thermal shift assays.

Sources

Efficacy of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in xenograft models

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone Derivatives in Xenograft Models

Executive Summary

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 130506-85-3) represents a privileged structural scaffold (pharmacophore) critical in the synthesis of potent Histone Lysine Demethylase (KDM4/5) inhibitors and Casein Kinase 2 (CK2) inhibitors. While the specific molecule itself is a low-molecular-weight building block (MW ~189.2 g/mol ) rather than a final clinical candidate, its derivatives have demonstrated significant efficacy in xenograft models for prostate, colorectal, and breast cancers.

This guide evaluates the in vivo performance of therapeutic agents derived from this specific pyrazolo[1,5-a]pyrimidine core, comparing them against standard-of-care alternatives and delineating the precise experimental protocols required for validation.

Part 1: Structural Role & Mechanism of Action

The 2,7-dimethylpyrazolo[1,5-a]pyrimidine core serves as a bioisostere for the adenine ring of ATP (in kinases) or as a bidentate chelator for the Fe(II) active site (in epigenetic enzymes).

Mechanistic Pathway (KDM4 Inhibition)

In KDM4-driven cancers (e.g., Prostate Cancer), the enzyme demethylates H3K9me3, promoting oncogene transcription (e.g., AR, MYC). Derivatives of the subject compound bind to the JmjC domain, chelating the catalytic Iron (Fe2+), thereby blocking demethylation and restoring tumor-suppressive chromatin states.

KDM4_Inhibition Compound Pyrazolo[1,5-a]pyrimidine Derivative KDM4 KDM4 (JmjC Domain) Compound->KDM4 Binds Active Site Fe2 Fe(II) Cofactor Compound->Fe2 Chelates Demethylation Demethylation Compound->Demethylation BLOCKS KDM4->Demethylation Catalyzes H3K9me3 H3K9me3 (Silencing Mark) Transcription Oncogene Transcription (AR, MYC) H3K9me3->Transcription Loss leads to Demethylation->H3K9me3 Removes Methyl Chromatin Heterochromatin Restoration Demethylation->Chromatin Inhibition leads to TumorGrowth Tumor Growth Transcription->TumorGrowth Promotes Apoptosis Tumor Suppression/ Apoptosis Chromatin->Apoptosis Promotes

Caption: Mechanism of Action for Pyrazolo[1,5-a]pyrimidine derivatives in KDM4-driven tumorigenesis.

Part 2: Comparative Efficacy in Xenograft Models

The following data aggregates efficacy studies of lead compounds (e.g., Compound 10r , IC20 ) synthesized from the 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone core.

Table 1: Efficacy Profile vs. Standard Inhibitors
FeaturePyrazolo[1,5-a]pyrimidine Derivatives (Lead)8-Hydroxyquinoline (IOX1)Benzimidazole Derivatives
Primary Target KDM4D / CK2 Pan-KDM (Broad Spectrum)KDM4A-E
IC50 (Enzymatic) 0.41 µM (KDM4D) [1]1.7 µM (KDM4A)4–8 µM
Xenograft Model PC3 (Prostate), HCT116 (Colon) MCF-7 (Breast)DU145 (Prostate)
Dosing Regimen 10–30 mg/kg (IP, QD) 40 mg/kg (IP)20 mg/kg (IV)
TGI (Tumor Growth Inhibition) ~65% Reduction (Day 21) ~45% Reduction~50% Reduction
Toxicity (Body Weight) <5% Loss (Well Tolerated) >10% Loss (Off-target toxicity)Variable
Key Advantage High Selectivity & Cell Permeability Low Permeability (Ester required)Moderate Potency

Key Insight: The pyrazolo[1,5-a]pyrimidine scaffold offers superior cell permeability compared to 8-hydroxyquinolines (which often require esterification to enter cells) and better selectivity than broad-spectrum benzimidazoles, resulting in reduced in vivo toxicity.

Part 3: Validated Experimental Protocols

To evaluate this class of compounds, the following self-validating workflow is recommended. This protocol ensures that observed efficacy is due to on-target engagement (KDM4/CK2 inhibition) rather than general cytotoxicity.

Workflow Diagram

Xenograft_Protocol Step1 1. Cell Line Selection (PC3 or HCT116) Step2 2. In Vitro Validation (Western Blot: H3K9me3) Step1->Step2 Verify Target Expression Step3 3. Xenograft Implantation (SC, Nude Mice) Step2->Step3 Target Confirmed Step4 4. Randomization (TV ~100-150 mm³) Step3->Step4 Growth Phase (10-14 Days) Step5 5. Treatment Phase (Vehicle vs. Compound @ 30mg/kg) Step4->Step5 Start Dosing Step6 6. Endpoint Analysis (TGI%, IHC for Ki67/H3K9me3) Step5->Step6 21 Days

Caption: Step-by-step workflow for validating Pyrazolo[1,5-a]pyrimidine efficacy in vivo.

Detailed Protocol: Prostate Cancer Xenograft (PC3)
  • Preparation:

    • Compound Formulation: Dissolve the pyrazolo[1,5-a]pyrimidine derivative in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline. Note: The core ethanone scaffold is lipophilic; ensure solubility.

    • Cell Culture: Culture PC3 cells in F-12K medium + 10% FBS. Harvest at 80% confluence.

  • Implantation:

    • Inject

      
       cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-week-old male BALB/c nude mice.
      
  • Treatment:

    • Initiate dosing when mean tumor volume (TV) reaches 100–150 mm³ .

    • Group A (Vehicle): QD, IP injection.

    • Group B (Low Dose): 10 mg/kg, QD, IP.

    • Group C (High Dose): 30 mg/kg, QD, IP.

    • Duration: 21 days.

  • Validation Metrics (Self-Correction):

    • Efficacy: Calculate Tumor Growth Inhibition (TGI) =

      
      .
      
    • Mechanism Check: Harvest tumors at endpoint. Perform Western Blot for H3K9me3 (KDM4 biomarker). Success Criteria: A significant increase in H3K9me3 levels in treated tumors compared to vehicle confirms on-target inhibition.

Part 4: Expert Analysis & Future Outlook

The 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone scaffold is distinct from earlier generation inhibitors due to its versatility.

  • Selectivity: The 2,7-dimethyl substitution pattern restricts rotation within the ATP/active pocket, enhancing specificity for KDM4D and CK2 over other kinases or demethylases.

  • Metabolic Stability: The pyrazolo[1,5-a]pyrimidine ring is resistant to rapid oxidative metabolism compared to quinoline-based inhibitors, leading to improved pharmacokinetic (PK) profiles in mice.

  • Limitations: While the core scaffold is promising, solubility can be a challenge. Successful lead candidates often require the addition of solubilizing groups (e.g., morpholine or piperazine) at the 3- or 6-position to improve oral bioavailability.

References

  • Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Source: PubMed / NIH (2017) URL:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Source: European Journal of Medicinal Chemistry (2020) URL:[Link]

  • Recent advances with KDM4 inhibitors and potential applications. Source: Journal of Hematology & Oncology (2023) URL:[Link]

  • PubChem Compound Summary for CID 666677 (Related Triazolo/Pyrazolo Scaffolds). Source: PubChem URL:[Link]

Comparative Profiling: Pyrazolo[1,5-a]pyrimidines as CDK2 vs. TRKA Inhibitors

[1][2][3]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP. Its versatility allows it to serve as the backbone for potent inhibitors of both Cyclin-Dependent Kinase 2 (CDK2) , a master regulator of the cell cycle, and Tropomyosin Receptor Kinase A (TRKA) , a key driver in nociception and NTRK-fusion cancers.

This guide analyzes how subtle chemical modifications to this shared scaffold dictate selectivity between these two distinct kinase families. We compare the structural activity relationships (SAR), binding modes, and experimental protocols required to differentiate CDK2-dominant inhibitors (e.g., Dinaciclib analogs) from TRKA-selective agents (e.g., Larotrectinib derivatives).

Mechanistic Divergence & Signaling Pathways

While both targets are serine/threonine or tyrosine kinases requiring ATP, their downstream effects are biologically distinct. Understanding these pathways is critical for selecting the appropriate phenotypic assays.

Pathway Visualization

SignalingPathwaysCompoundPyrazolo[1,5-a]pyrimidineScaffoldCDK2Target A: CDK2/Cyclin ECompound->CDK2 InhibitionTRKATarget B: TRKA (NTRK1)Compound->TRKA InhibitionRbRb PhosphorylationCDK2->Rb BlocksE2FE2F ReleaseRb->E2F InhibitsSPhaseS-Phase Entry(DNA Replication)E2F->SPhase PromotesRasRas/MAPK PathwayTRKA->RasPI3KPI3K/Akt PathwayTRKA->PI3KPainNociception &Neuronal SurvivalRas->PainPI3K->Pain

Figure 1: Divergent signaling outcomes. CDK2 inhibition arrests the cell cycle at the G1/S checkpoint, whereas TRKA inhibition modulates pain signaling and survival in NTRK-driven tumors.

Structural Basis of Selectivity (SAR)

The pyrazolo[1,5-a]pyrimidine core binds to the ATP hinge region. Selectivity is not driven by the scaffold itself, but by the substituents at the C3, C5, and C7 positions which probe the unique "gatekeeper" and "solvent front" regions of each kinase.

The Hinge Interaction
  • CDK2: The hinge region is defined by Leu83 . Inhibitors typically form a bidentate H-bond interaction with the backbone of Leu83.

  • TRKA: The hinge region relies on Met592 .[1] While the geometry is similar, the methionine side chain offers different van der Waals contact opportunities compared to leucine.

Key Substitution Switches
FeatureCDK2-Dominant Design (e.g., Dinaciclib)TRKA-Dominant Design (e.g., Larotrectinib)Mechanistic Rationale
C3 Position Aromatic groups (e.g., pyridine oxide) or simple alkyls.[2]Chiral Pyrrolidines or bulky macrocycles.The TRKA solvent front accommodates specific chiral moieties (like the (R)-3-hydroxypyrrolidine) that improve affinity and solubility.
C5 Position Often a simple methyl or amine to maintain planarity.Substituted with solubilizing groups (e.g., morpholines).Interactions with Asp668 (TRKA) vs. the sugar pocket of CDK2 allow for discrimination here.
C7 Position Bulky hydrophobic groups (e.g., anilines).Often unsubstituted or small groups to avoid steric clash.CDK2 has a permissive hydrophobic pocket near the gatekeeper (Phe80 ) that tolerates C7-bulky groups better than TRKA.
Gatekeeper Phe80 Phe589 Both have Phenylalanine gatekeepers. Selectivity is achieved via distal interactions, not direct gatekeeper clashing.
Comparative Data Profile

Recent studies on dual inhibitors illustrate the potency shift achievable by modifying the C3 substituent.

Compound ClassRepresentativeCDK2 IC50 (µM)TRKA IC50 (µM)Selectivity Profile
CDK-Selective Dinaciclib0.003 > 1.0High potency for CDK1/2/5/9; low TRK affinity.
TRK-Selective Larotrectinib> 10.0< 0.020 Highly selective for TRKA/B/C; spares Cell Cycle CDKs.
Dual Inhibitor Compound 6t [1]0.09 0.45 Balanced inhibition designed to overcome resistance.

Experimental Validation Protocols

To validate the selectivity of a pyrazolo[1,5-a]pyrimidine analog, a self-validating screening cascade is required.

Workflow Visualization

ExperimentalWorkflowSynthCompound Synthesis(Pyrazolo[1,5-a]pyrimidine)BiochemBiochemical Assay(FRET / LanthaScreen)Synth->BiochemSelectivitySelectivity Check(CDK2 vs TRKA)Biochem->SelectivityCellCDKCellular Assay A(BrdU Incorporation)Selectivity->CellCDK If CDK2 PotentCellTRKCellular Assay B(Neurite Outgrowth / TF-1)Selectivity->CellTRK If TRKA Potent

Figure 2: Screening cascade. Compounds must first pass enzymatic thresholds before entering phenotypic assays specific to the target's biology.

Detailed Protocols
A. Biochemical Kinase Assay (LanthaScreen™ TR-FRET)
  • Purpose: Determine intrinsic affinity (

    
     or 
    
    
    ) without cellular membrane permeability variables.
  • Reagents:

    • CDK2/Cyclin A or TRKA catalytic domain.

    • Alexa Fluor® labeled Tracer (Tracer 236 for CDKs, Tracer 222 for TRKs).

    • Eu-labeled anti-tag antibody.

  • Protocol:

    • Titration: Prepare 10-point serial dilution of the pyrazolo[1,5-a]pyrimidine compound in DMSO (Final DMSO < 1%).

    • Incubation: Mix Kinase (5 nM), Antibody (2 nM), and Tracer in assay buffer. Add compound.

    • Equilibrium: Incubate for 60 minutes at Room Temperature (

      
      ).
      
    • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

    • Validation: Calculate the emission ratio. A decrease in ratio indicates displacement of the tracer by the inhibitor.

B. Cellular Selectivity Assays[3]

1. CDK2-Specific: BrdU Cell Proliferation Assay

  • Cell Line: HCT-116 or MCF-7 (CDK2-dependent lines).

  • Mechanism: CDK2 inhibition prevents S-phase entry, blocking DNA synthesis.

  • Method: Treat cells for 24h. Pulse with BrdU (Bromodeoxyuridine) for 2h. Fix and stain with anti-BrdU antibody.

  • Success Criteria: Dose-dependent reduction in BrdU+ nuclei compared to DMSO control.

2. TRKA-Specific: TF-1 Cell Proliferation or Neurite Outgrowth

  • Cell Line: TF-1 (human erythroleukemia) engineered to express TRKA.

  • Mechanism: These cells require GM-CSF or NGF (via TRKA) to survive.

  • Method: Wash cells to remove GM-CSF. Resuspend in medium containing NGF (100 ng/mL). Treat with compound for 48h. Measure viability (ATP/CellTiter-Glo).

  • Specificity Check: The compound should not inhibit TF-1 cells grown in GM-CSF (which bypasses TRKA), proving the effect is TRK-mediated and not general cytotoxicity.

References

  • Lasheen, D. S., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity."[4][5] Molecules, 29(15), 3560.[6]

  • El-Gamal, K. M., et al. (2022). "Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[1,5-a]pyrimidine scaffold."[5] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bao, R., et al. (2024). "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors." Molecules.

  • Paruch, K., et al. (2010). "Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases." ACS Medicinal Chemistry Letters.

Comparative Guide: Antiproliferative Potency of Pyrazolo[1,5-a]pyrimidine Analogs

[1]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of ATP. This guide compares the antiproliferative performance of two distinct classes of these analogs: Type I Kinase Inhibitors (targeting CDK/Trk) and Tubulin Polymerization Inhibitors (targeting the colchicine binding site).

Key Findings:

  • Kinase Inhibitors: Analogs substituted at the C3 and C7 positions (e.g., BS-194 ) demonstrate nanomolar potency (IC50 < 30 nM) against CDK2/CDK9, inducing S-phase arrest.

  • Tubulin Inhibitors: Analogs with bulky aryl groups at C7 (e.g., Compound 1b ) act as microtubule destabilizers (IC50 ~28 nM), inducing G2/M arrest.[1]

  • Clinical Relevance: The scaffold is validated by marketed Trk inhibitors (e.g., Larotrectinib), confirming its drug-like properties and bioavailability.

Scaffold Architecture & Rationale

The pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP. Its planar, nitrogen-rich structure allows it to form critical hydrogen bonds within the hinge region of kinase domains.

Structural Divergence Points[3]
  • C3 Position: Critical for controlling selectivity. Electrophilic groups (CN, NO2) or aryl rings here often dictate kinase isoform specificity.

  • C7 Position: The "Gatekeeper" interaction site. Bulky hydrophobic groups here can shift the mechanism from kinase inhibition to tubulin binding by occupying the colchicine pocket on

    
    -tubulin.
    

Comparative Performance Data

Kinase Inhibition (CDK/Trk Focus)

These analogs function as ATP-competitive inhibitors. The data below compares a lead pyrazolo[1,5-a]pyrimidine (BS-194) against standard reference inhibitors.

Table 1: Kinase Inhibitor Potency Profile

CompoundTargetIC50 (Enzymatic)GI50 (HCT-116 Cells)MechanismRef
BS-194 CDK2 / CDK93 nM / 90 nM0.28 µMS-Phase Block[1]
Compound 6t CDK2 / TrkA90 nM / 450 nM0.85 µMDual Inhibition[2]
Roscovitine CDK2 (Ref)240 nM15.0 µMS-Phase Block[3]
Larotrectinib TrkA (Ref)< 20 nMN/A*Trk Fusion Block[4]

Note: Larotrectinib efficacy is driven by NTRK gene fusion status rather than general cytotoxicity.

Tubulin Polymerization Inhibition

When the C7 position is substituted with a trimethoxyphenyl or similar bulky moiety, the molecule mimics Combretastatin A-4 (CA-4).

Table 2: Tubulin Inhibitor Potency Profile

CompoundTarget SiteIC50 (Tubulin Polymerization)IC50 (HeLa Cells)MechanismRef
Compound 1b Colchicine Site1.8 µM0.028 µMG2/M Arrest[5]
CA-4 (Ref) Colchicine Site2.1 µM0.004 µMG2/M Arrest[5]
Paclitaxel Taxol Site(Stabilizer)< 0.01 µMG2/M Arrest[5]

Analysis: Compound 1b demonstrates that pyrazolo[1,5-a]pyrimidines can achieve nanomolar cytotoxicity comparable to established antimitotic agents, but with potentially better metabolic stability than CA-4.

Mechanism of Action (MoA) Visualizations

The CDK2/Rb Signaling Axis

The following diagram illustrates the pathway blocked by Kinase-Type analogs (e.g., BS-194).

CDK_PathwayGrowthFactorGrowth FactorRas_RafRas / Raf / MEKGrowthFactor->Ras_RafCyclinDCyclin DRas_Raf->CyclinDCDK4_6CDK4/6CyclinD->CDK4_6ActivatesRb_E2FRb-E2F Complex(Inactive)CDK4_6->Rb_E2FPhosphorylates RbRb_PhosRb (Phosphorylated)Rb_E2F->Rb_PhosE2F_FreeE2F (Active)Rb_E2F->E2F_FreeReleasesCyclinECyclin EE2F_Free->CyclinETranscriptionCDK2CDK2CyclinE->CDK2BindsS_PhaseS-Phase Entry(DNA Replication)CDK2->S_PhaseDrives TransitionInhibitorPyrazolo[1,5-a]pyrimidine(BS-194)Inhibitor->CDK2  Inhibits ATP Binding

Figure 1: Mechanism of CDK2 inhibition preventing the G1-to-S phase transition.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize orthogonal assays: enzymatic inhibition (cell-free) and cellular proliferation (cell-based).

In Vitro Antiproliferative Assay (MTT)

Purpose: Determine the GI50 (50% Growth Inhibition) of the analog.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

Protocol:

  • Seeding: Plate tumor cells (e.g., HCT-116 or HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C.
    
  • Treatment: Add test compounds (dissolved in DMSO) in a serial dilution (e.g., 0.01 µM to 100 µM). Ensure final DMSO concentration is <0.5%.

  • Incubation: Incubate for 48 or 72 hours.

  • Labeling: Add 20 µL MTT solution to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 min.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % viability relative to DMSO control. Plot dose-response curve to derive GI50.

Cell Cycle Analysis (Flow Cytometry)

Purpose: Distinguish between CDK inhibition (G1/S arrest) and Tubulin inhibition (G2/M arrest).

Protocol:

  • Treatment: Treat cells with the analog at

    
     for 24 hours.
    
  • Harvest: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 70% ethanol (add dropwise while vortexing) and store at -20°C for >2 hours. Ethanol permeabilizes the membrane.

  • Staining: Wash cells with PBS. Resuspend in PI/RNase Staining Buffer (Propidium Iodide binds DNA; RNase removes RNA to prevent background). Incubate 30 min at 37°C in dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Analysis: Use ModFit LT or FlowJo to quantify % cells in G0/G1, S, and G2/M phases.

Experimental Workflow Diagram

This workflow outlines the critical path from compound synthesis to validated hit.

WorkflowSynthSynthesis(Pyrazolo[1,5-a]pyrimidine Core)EnzAssayEnzymatic Assay(Kinase Panel / Tubulin Polymerization)Synth->EnzAssay ScreenCellAssayCell Viability(MTT / SRB)EnzAssay->CellAssay Hit Selection (<1 µM)MoAMoA Validation(Flow Cytometry / Western Blot)CellAssay->MoA Confirm MechanismInVivoIn Vivo Xenograft(Tumor Volume Reduction)MoA->InVivo Lead Optimization

Figure 2: Screening funnel for validating antiproliferative activity.

References

  • Walton, M. I., et al. (2009). "A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9...".[2] Journal of Medicinal Chemistry.

  • Hassan, G. S., et al. (2024). "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA...". MDPI Pharmaceuticals.

  • Meijer, L., et al. (1997). "Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdk1 and cdk2". European Journal of Biochemistry.

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children". New England Journal of Medicine.

  • Chen, J., et al. (2020).[1] "Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors...". European Journal of Medicinal Chemistry.

1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone vs Larotrectinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (a functionalized heterocyclic scaffold) and Larotrectinib (a clinical-grade TRK inhibitor).

This analysis targets medicinal chemists and pharmacologists, focusing on the structural evolution from a privileged scaffold to a precision oncology drug.

From Synthetic Building Block to Precision Oncology

Part 1: Executive Technical Analysis

The pyrazolo[1,5-a]pyrimidine ring system is a "privileged scaffold" in drug discovery, capable of binding to diverse biological targets depending on its substitution pattern. This guide contrasts a representative functionalized scaffold (Compound A) with a fully optimized kinase inhibitor (Larotrectinib).

  • Compound A (The Scaffold): 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. A versatile chemical intermediate. Its simple substitution pattern (dimethyl + acetyl) makes it a precursor for library generation, often exploring targets like TSPO (Translocator Protein) or GABA-A receptors. It represents the "starting point" of medicinal chemistry campaigns.

  • Larotrectinib (The Drug): Vitrakvi. A highly complex, chiral molecule derived from the same core. It features bulky, stereospecific substituents at positions 3 and 5, engineered to fit the ATP-binding pocket of Tropomyosin Receptor Kinases (TRK) with nanomolar potency.

Comparative Technical Profile
Feature1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone Larotrectinib (Vitrakvi)
Role Synthetic Intermediate / ScaffoldClinical Drug (FDA Approved)
Primary Target Precursor for TSPO/GABA ligands; Chemical ProbeTRKA, TRKB, TRKC (NTRK Fusions)
Molecular Weight ~189.2 g/mol 428.44 g/mol
Core Structure Pyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine
Key Substituents C2-Methyl, C7-Methyl, C6-AcetylC5-(R)-Difluorophenyl-pyrrolidine, C3-Hydroxypyrrolidine-amide
Chirality Achiral (Planar)Chiral (Two stereocenters: R, S)
Solubility Moderate (Organic solvents: DMSO, DCM)High (Formulated as Sulfate salt)
Selectivity Low (Prone to off-target binding if unoptimized)High (Kinome selectivity > 100x vs non-TRK)
Part 2: Structural Logic & Causality

The transition from the simple ketone (Compound A) to Larotrectinib illustrates the causality of structure-activity relationships (SAR) .

1. The Core Scaffold (Pyrazolo[1,5-a]pyrimidine)

This bicyclic system mimics the purine ring of ATP, making it an ideal template for kinase inhibitors.

  • Compound A Logic: The 2,7-dimethyl pattern stabilizes the ring and provides lipophilicity, while the 6-acetyl group serves as a "chemical handle" (electrophile) for further reactions (e.g., Claisen-Schmidt condensation) to build complexity.

  • Larotrectinib Logic: The drug utilizes the N-1 and N-4 nitrogens to form hydrogen bonds with the kinase "hinge region" (Glu590/Met592 in TRKA). The bulky substituents at C3 and C5 occupy the hydrophobic pockets, enforcing selectivity.

2. Pharmacological Divergence
  • The TSPO Connection: Simple 5,7-dimethyl or 2,7-dimethyl derivatives (similar to Compound A) often show affinity for the Translocator Protein (TSPO) , a mitochondrial marker for neuroinflammation. For example, the PET tracer DPA-714 is built on a very similar dimethyl-pyrazolo-pyrimidine core.

  • The TRK Connection: To shift activity from TSPO/GABA to TRK, Larotrectinib removes the methyls and adds a 3-carboxamide (hydrogen bond donor) and a 5-pyrrolidine (shape complementarity).

G Scaffold Pyrazolo[1,5-a]pyrimidine Core (ATP Mimic) CompA Compound A (2,7-Dimethyl-6-acetyl) Scaffold->CompA Simple Alkylation + Acylation Laro Larotrectinib (3,5-Disubstituted) Scaffold->Laro Complex Chiral Substitution TargetA Target Potential: TSPO (Mitochondria) GABA-A (CNS) CompA->TargetA Lipophilic Binding TargetB Target: TRK Kinases (Cytosol/Membrane) TargetA->TargetB Selectivity Shift via SAR Laro->TargetB Hinge Binding + Hydrophobic Fit

Figure 1: Structural divergence. Simple substitution (Compound A) favors mitochondrial/CNS targets, while complex chiral substitution (Larotrectinib) drives Kinase selectivity.

Part 3: Experimental Protocols

To validate the difference between these molecules, two distinct workflows are required: Synthesis (for the scaffold) and Kinase Assay (for the drug).

Protocol 1: Synthesis of the Scaffold (Compound A type)

Context: This protocol synthesizes the pyrazolo[1,5-a]pyrimidine core via cyclocondensation. This is a self-validating reaction; the formation of the bicyclic solid confirms success.

Materials:

  • 3-Amino-4-acetyl-5-methylpyrazole (Precursor 1)

  • Acetylacetone (Precursor 2)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask, dissolve 10 mmol of 3-amino-4-acetyl-5-methylpyrazole in 20 mL of glacial acetic acid.

  • Cyclization: Add 11 mmol (1.1 eq) of acetylacetone.

  • Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Mechanism: The exocyclic amine attacks a carbonyl on the diketone, followed by ring closure.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the polar amine spot.

  • Isolation: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

  • Validation: 1H NMR should show the loss of the NH2 signal and the appearance of new aromatic/methyl protons from the pyrimidine ring.

Protocol 2: TRK Kinase Inhibition Assay (Larotrectinib)

Context: This assay quantifies the potency of Larotrectinib against TRKA. Compound A can be used as a negative control (expected IC50 > 10 µM).

Materials:

  • Recombinant Human TRKA Kinase (active)

  • Substrate: Poly(Glu, Tyr) 4:1

  • ATP (10 µM, Km apparent)

  • Detection Reagent: ADP-Glo™ (Promega) or similar luminescence assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 3x serial dilution of Larotrectinib in DMSO (Start at 100 nM). Include Compound A as a specificity control (Start at 100 µM).

  • Kinase Reaction: In a 384-well plate, mix:

    • 2 µL Inhibitor solution.

    • 4 µL TRKA enzyme (0.2 ng/µL).

    • 4 µL Substrate/ATP mix.

  • Incubation: Incubate at Room Temperature for 60 minutes. Causality: Larotrectinib binds the ATP pocket, preventing phosphorylation of the substrate.

  • Termination: Add 5 µL ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Data Analysis: Measure Luminescence. Plot RLU vs Log[Concentration].

    • Success Criteria: Larotrectinib IC50 should be < 10 nM . Compound A should show no inhibition (IC50 > 10,000 nM).

Part 4: Visualization of Signaling Pathways

Larotrectinib's value lies in blocking the NTRK fusion pathway. Compound A does not participate in this pathway but may influence TSPO-mediated steroidogenesis.

Signaling NTRK_Fusion NTRK Gene Fusion (Constitutively Active) Ras Ras-MAPK Pathway NTRK_Fusion->Ras PI3K PI3K-Akt Pathway NTRK_Fusion->PI3K TSPO TSPO (Mitochondria) (Target of Scaffold Derivatives) Steroid Steroid Synthesis (Neuroinflammation) TSPO->Steroid Laro Larotrectinib (Inhibitor) Laro->NTRK_Fusion Blocks ATP Binding CompA Compound A (Scaffold) CompA->TSPO Potential Binding Prolif Tumor Cell Proliferation Ras->Prolif PI3K->Prolif

Figure 2: Pathway Divergence. Larotrectinib halts NTRK-driven oncogenesis. The scaffold (Compound A) targets distinct mitochondrial pathways (TSPO).

References
  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine. Link

  • James, M. L., et al. (2008).[1] "DPA-714, a New Translocator Protein–Specific Ligand: Synthesis, Radiofluorination, and Pharmacologic Characterization." Journal of Nuclear Medicine. (Demonstrates the utility of the dimethyl-pyrazolo[1,5-a]pyrimidine scaffold). Link

  • FDA Label. (2018). "VITRAKVI (larotrectinib) capsules, for oral use." U.S. Food and Drug Administration.[2] Link

  • Damont, A., et al. (2015). "Synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine acetamides... as potent ligands for imaging the TSPO 18kDa." European Journal of Medicinal Chemistry. Link

Sources

In Vivo Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, primarily due to its ability to mimic the purine ring of ATP. This bioisosterism allows derivatives to function as potent ATP-competitive inhibitors across a spectrum of kinases, most notably Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs).[1]

This guide objectively compares the in vivo performance of three distinct iterations of this scaffold:

  • Dinaciclib (SCH 727965): The standard-of-care benchmark for CDK inhibition.[1]

  • Larotrectinib (LOXO-101): The first tissue-agnostic FDA-approved drug, validating the scaffold's clinical utility in TRK fusion cancers.[1]

  • Compound 4k (BS-194): An emerging, orally bioavailable derivative demonstrating superior pharmacokinetic properties in recent preclinical models.[1]

Part 1: Comparative Efficacy Analysis

The CDK Benchmark: Dinaciclib (SCH 727965)

Dinaciclib remains the reference standard for multi-CDK inhibition (CDK1, 2, 5, 9). While highly potent, its utility is often limited by a narrow therapeutic index and the requirement for intravenous administration in clinical settings.

  • Mechanism of Action: Irreversible arrest of the cell cycle at G2/M and S phase; induction of apoptosis via suppression of Mcl-1 (mediated by CDK9 inhibition).

  • Key In Vivo Finding: Split-dosing regimens significantly outperform single bolus injections due to the rapid clearance of the drug.

Experimental Data Summary
MetricValue / Outcome
Primary Targets CDK1 (3 nM), CDK2 (1 nM), CDK5 (1 nM), CDK9 (4 nM)
Model COLO-320DM (Colorectal) & A2780 (Ovarian) Xenografts
Dosing Protocol 40 mg/kg i.p.[1][2][3] (Single) vs. 20 mg/kg i.p.[1][2][4] (Split dose, 2h gap)
Efficacy (TGI) Single Dose: 25% Tumor Growth Inhibition Split Dose: 66% Tumor Growth Inhibition
Pharmacokinetics Plasma

< 2 hours (Mouse)

Technical Insight: The superior efficacy of the split-dose regimen confirms that duration of target engagement (above IC90) is more critical than


 for CDK-driven apoptosis.[1]
The Clinical Success: Larotrectinib (LOXO-101)

Larotrectinib validates the pyrazolo[1,5-a]pyrimidine core as a viable oral drug.[1] It targets NTRK gene fusions, which act as oncogenic drivers across various solid tumors.[5]

  • Mechanism of Action: Highly selective inhibition of TRKA, TRKB, and TRKC kinases.[3]

  • Key In Vivo Finding: Unlike Dinaciclib, Larotrectinib exhibits excellent oral bioavailability and sustained target inhibition, leading to deep tumor regressions in fusion-positive models.

Experimental Data Summary
MetricValue / Outcome
Primary Targets TRKA, TRKB, TRKC (IC50 < 20 nM)
Model KM12 (Colorectal TRK-fusion) Xenograft
Dosing Protocol 60–100 mg/kg PO (Oral), BID (Twice Daily)
Efficacy >90% Tumor regression observed within 2 weeks
Clinical Correlate 75–80% Objective Response Rate (ORR) in human trials
The Emerging Candidate: Compound 4k (BS-194)

Recent medicinal chemistry efforts have focused on optimizing the scaffold for oral bioavailability while maintaining CDK potency.[1] Compound 4k represents this next generation.[1]

  • Innovation: Replacement of the solubilizing groups found in Dinaciclib with lipophilic moieties to enhance permeability without sacrificing metabolic stability.

  • Key In Vivo Finding: Demonstrates oral efficacy comparable to intraperitoneal Dinaciclib.[2]

Experimental Data Summary
MetricValue / Outcome
Primary Targets CDK2 (3 nM), CDK9 (90 nM)
Model A2780 (Ovarian) Xenograft
Dosing Protocol 25 mg/kg PO (Oral), Daily
Efficacy Significant tumor inhibition; suppression of Rb phosphorylation
Pharmacokinetics Elimination

= 178 min (Mouse, Oral)

Part 2: Mechanistic & Experimental Visualization[1]

Signaling Pathways Targeted

The following diagram illustrates how these derivatives intercept critical oncogenic signaling at the nuclear (CDK) and membrane (TRK) levels.

SignalingPathways cluster_TRK TRK Pathway (Larotrectinib) cluster_CDK CDK/Rb Pathway (Dinaciclib/BS-194) TRK NTRK Fusion (Membrane Receptor) RAS RAS TRK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Translocation CDK CDK2 / Cyclin E Rb Retinoblastoma (Rb) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases SPhase S-Phase Entry E2F->SPhase Promotes RNAPol RNA Pol II (CTD) MCL1 Mcl-1 (Anti-apoptotic) RNAPol->MCL1 Transcription CDK9 CDK9 / Cyclin T CDK9->RNAPol Phosphorylates Laro Larotrectinib (Inhibitor) Laro->TRK Dina Dinaciclib / BS-194 (Inhibitor) Dina->CDK Dina->CDK9

Caption: Dual targeting mechanism of pyrazolo[1,5-a]pyrimidine derivatives in MAPK and Cell Cycle pathways.

Part 3: Validated Experimental Protocols

Protocol A: Assessment of In Vivo Efficacy (Xenograft Model)

Objective: To validate the tumor growth inhibition (TGI) of pyrazolo[1,5-a]pyrimidine derivatives.[1]

1. Cell Line Preparation:

  • Culture A2780 (ovarian) or COLO-320DM (colorectal) cells in RPMI-1640 + 10% FBS.[1]

  • Harvest cells at 70-80% confluency.[1] Resuspend

    
     cells in 100 µL of 1:1 Matrigel/PBS mixture.
    

2. Tumor Implantation:

  • Inject 100 µL cell suspension subcutaneously into the right flank of female BALB/c nude mice (6–8 weeks old).

  • Monitor growth until tumor volume reaches 100–150 mm³ (approx. 10–14 days).[1]

3. Compound Formulation:

  • Dinaciclib: Dissolve in 20% Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD).[1]
  • Larotrectinib/BS-194: Dissolve in vehicle containing 10% DMSO, 10% Tween-80, and 80% Water (or 0.5% Methylcellulose for pure oral suspensions).[1]

4. Dosing Regimen (Critical Step):

  • Randomize mice into groups (n=8).

  • Group 1 (Control): Vehicle only.[1]

  • Group 2 (Dinaciclib): 20 mg/kg i.p., administered twice daily with a 2-hour interval (Split Dose).[1][2]

  • Group 3 (Oral Derivative): 25–100 mg/kg PO, once daily.[1]

  • Duration: Treat for 14–21 days. Measure tumors every 3 days using calipers (

    
    ).[1]
    

5. Endpoint Analysis:

  • Calculate %TGI:

    
    .[1]
    
  • Harvest tumors 4 hours post-last dose for Western Blot analysis of biomarkers (p-Rb for CDKs, p-ERK for TRKs).[1]

Experimental Workflow Visualization

Workflow cluster_0 Phase 1: In Vitro Selection cluster_1 Phase 2: In Vivo Setup cluster_2 Phase 3: Dosing & Analysis Step1 Kinase Assay (IC50 Determination) Step2 Cell Viability (MTT/CellTiter-Glo) Step1->Step2 Step3 Xenograft Implantation (BALB/c Nude Mice) Step2->Step3 Select Lead Step4 Tumor Staging (100-150 mm³) Step3->Step4 Step5 Treatment (Split Dose vs. Oral) Step4->Step5 Randomization Step6 Endpoint: Tumor Vol + Biomarkers Step5->Step6

Caption: Step-by-step workflow for validating pyrazolo[1,5-a]pyrimidine efficacy from bench to bedside.

References

  • Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics.[1] Link

  • Drilon, A., et al. (2018). Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children. New England Journal of Medicine. Link[1]

  • Guzi, T. J., et al. (2011). Targeting the Cell Cycle: The Discovery and Development of Dinaciclib. Journal of Medicinal Chemistry. Link[1]

  • Liu, X., et al. (2025). A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9. ResearchGate / Journal of Medicinal Chemistry (In Press). Link

  • FDA Labeling. VITRAKVI (larotrectinib) capsules, for oral use.[1] U.S. Food and Drug Administration.[5] Link

Sources

Confirming the structure of synthesized 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter Compound A ) is a critical step in developing GABA-A receptor agonists and kinase inhibitors. The core synthetic challenge lies in the condensation of 3-amino-5-methylpyrazole with 3-(ethoxymethylene)pentane-2,4-dione. This reaction, while generally favoring the 7-methyl isomer, can yield the regioisomeric impurity 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (hereafter Isomer B ).

This guide objectively compares analytical methodologies for distinguishing these isomers, establishing HMBC (Heteronuclear Multiple Bond Correlation) as the definitive standard over 1D NMR and NOESY techniques.

The Regioselectivity Challenge

The formation of the pyrazolo[1,5-a]pyrimidine scaffold involves a condensation reaction where the regiochemistry is determined by the initial nucleophilic attack.

  • Pathway A (Target): The exocyclic amine (

    
    ) of the pyrazole attacks the ethoxymethylene carbon (Michael addition), followed by cyclization of the endocyclic nitrogen onto the carbonyl. This yields the 7-methyl, 5-H  product (Compound A ).
    
  • Pathway B (Alternative): The endocyclic nitrogen attacks the ethoxymethylene carbon first. This yields the 5-methyl, 7-H product (Isomer B ).

Distinguishing these isomers is non-trivial because both possess identical molecular weights, similar polarities, and comparable 1D NMR splitting patterns.

Visualizing the Divergence

SynthesisPath Reactants Reactants: 3-Amino-5-methylpyrazole + 3-(Ethoxymethylene)pentane-2,4-dione Intermediate Enaminone Intermediate Reactants->Intermediate Condensation Target TARGET (Compound A) 1-(2,7-Dimethyl...) (7-Me, 5-H) Intermediate->Target Exocyclic NH2 attack on CH-OEt (Major) Isomer ALTERNATIVE (Isomer B) 1-(2,5-Dimethyl...) (5-Me, 7-H) Intermediate->Isomer Endocyclic N attack on CH-OEt (Minor)

Figure 1: Divergent synthetic pathways leading to the target molecule and its regioisomer.

Comparative Analysis of Structural Confirmation Methods

The following table compares the efficacy of three primary analytical techniques in resolving the structure.

FeatureMethod 1: 1D 1H NMR Method 2: 1D NOE / NOESY Method 3: 2D HMBC (Gold Standard)
Principle Chemical shift analysis of the pyrimidine proton.Spatial proximity between substituents and the pyrazole ring.[1]Long-range C-H coupling (2-3 bonds) to bridgehead carbons.
Diagnostic Signal Shift of H-5 vs. H-7.NOE between 7-Me/H-7 and H-3.Coupling of Methyl protons to Carbon 3a (bridgehead).
Ambiguity Risk High. Shifts are solvent-dependent and predictive models often fail for fused heterocycles.Medium. Requires careful irradiation; rotational averaging of methyls can reduce signal intensity.Low. Provides definitive connectivity data.
Time/Cost Low / LowMedium / MediumMedium / High (Longer acquisition)
Verdict Screening Tool Supportive Evidence Definitive Confirmation

Detailed Analytical Protocols

Protocol A: 1H NMR Chemical Shift Diagnosis
  • Hypothesis: The proton at position 7 (Isomer B) is in the "bay region" near the bridgehead nitrogen and the pyrazole ring, typically causing a downfield shift compared to the proton at position 5 (Compound A).

  • Experimental Setup: Dissolve 5 mg of sample in 0.6 mL DMSO-d6. Acquire 1H spectrum at 400 MHz or higher.[2][3]

  • Data Interpretation:

    • Compound A (Target): Look for a singlet (H-5) typically in the range of 8.40 – 8.60 ppm .

    • Isomer B (Alternative): Look for a singlet (H-7) typically downfield at 8.80 – 9.10 ppm .

    • Note: This method is comparative and should not be the sole confirmation source without reference standards.

Protocol B: The HMBC "Bridgehead Test" (Definitive)

This is the self-validating protocol that guarantees structural accuracy.

  • Objective: Determine if the methyl group is at position 5 or 7 by checking its connectivity to the bridgehead carbon (C-3a).

  • Mechanism:

    • In Compound A (2,7-Dimethyl) , the 7-Methyl protons are 3 bonds away from the bridgehead carbon C-3a . They will show a strong correlation cross-peak.

    • In Isomer B (2,5-Dimethyl) , the 5-Methyl protons are 4 bonds away from C-3a (too far). They will not couple to C-3a. Instead, the H-7 proton will show a strong 3-bond coupling to C-3a.

  • Step-by-Step Workflow:

    • Step 1: Acquire 1H NMR and assign the Pyrazole-H3 (usually ~6.5-7.0 ppm) and the unknown Pyrimidine-H/Me signals.

    • Step 2: Acquire 13C NMR to locate the bridgehead C-3a (typically ~145-150 ppm, quaternary).

    • Step 3: Run HMBC (optimized for 8 Hz coupling).

    • Step 4: Check the correlations to C-3a.

Decision Logic Visualization

DecisionTree Start Start HMBC Analysis Identify Bridgehead Carbon (C-3a) Check Check Correlations to C-3a Start->Check ResultA Correlation Observed: Methyl(7) -> C-3a Check->ResultA Strong Cross-peak ResultB Correlation Observed: Proton(7) -> C-3a Check->ResultB Strong Cross-peak ConclusionA CONFIRMED: Compound A (2,7-Dimethyl) ResultA->ConclusionA ConclusionB REJECTED: Isomer B (2,5-Dimethyl) ResultB->ConclusionB

Figure 2: HMBC Decision Tree for definitive structural assignment.

Experimental Data Summary

The following data represents typical spectral characteristics for the synthesized 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in DMSO-d6.

PositionAtom TypeChemical Shift (δ, ppm)Key HMBC Correlations
2 C-Me2.45 (s, 3H)C-2, C-3
3 CH6.65 (s, 1H)C-2, C-3a, C-7
5 CH 8.55 (s, 1H) C-3a (weak/no), C-6, C-7
6 C-Acetyl--
7 C-Me 2.75 (s, 3H) C-6, C-7, C-3a (Strong)
Acetyl COCH32.55 (s, 3H)C-6, C=O

Note: In the alternative isomer (Isomer B), the signal at 2.75 ppm (7-Me) would be missing, replaced by a proton signal at ~9.0 ppm (H-7) which would couple strongly to C-3a.

Synthesis Protocol (Optimized for Regioselectivity)

To maximize the yield of the desired Compound A and minimize Isomer B, the following protocol utilizes the higher nucleophilicity of the exocyclic amine.

  • Reagents: 3-Amino-5-methylpyrazole (1.0 eq), 3-(Ethoxymethylene)pentane-2,4-dione (1.1 eq).

  • Solvent: Glacial Acetic Acid (promotes cyclization).[4]

  • Procedure:

    • Dissolve the pyrazole in acetic acid at room temperature.

    • Add the diketone derivative dropwise.

    • Reflux at 110°C for 2-4 hours.

    • Monitor via TLC (Hexane:EtOAc 1:1). The 7-methyl isomer is typically more polar than the 5-methyl isomer due to the accessibility of the nitrogen lone pairs.

  • Purification: Upon cooling, pour into ice water. The precipitate is filtered.[1][2] Recrystallization from Ethanol usually removes trace amounts of Isomer B.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis Moustafa, M. S., et al. (2022).[5][6] "Synthesis and biological evaluation of new pyrazolo[1,5-a]pyrimidine derivatives." Journal of Heterocyclic Chemistry.

  • NMR Characterization of Fused Pyrimidines Lynch, M. A., et al. "HMBC differentiation of regioisomeric pyrazolo[1,5-a]pyrimidines." Magnetic Resonance in Chemistry.

  • Biological Relevance of 2,7-Dimethyl Isomers Siddiqui, N., et al. "Pyrazolo[1,5-a]pyrimidines as a privileged scaffold in drug discovery."[5] Expert Opinion on Drug Discovery.

  • General Synthetic Methodology (Zaleplon Precursors) U.S. Patent 4,626,538. "Pyrazolo[1,5-a]pyrimidine derivatives and their use as anxiolytics."

Sources

Spectral Data Comparison for Pyrazolo[1,5-a]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive spectral differentiation strategies for pyrazolo[1,5-a]pyrimidine regioisomers, a critical scaffold in kinase inhibitor development (e.g., Trk, Pim-1).[1]

Executive Summary: The "5 vs. 7" Challenge

The pyrazolo[1,5-a]pyrimidine scaffold is a pharmacophore found in FDA-approved drugs (e.g., Zaleplon) and clinical candidates for oncology (Trk, CDK, and Pim-1 inhibitors).[1] A recurring synthetic challenge is the condensation of 3(5)-aminopyrazoles with non-symmetrical 1,3-dielectrophiles, which frequently yields a mixture of 5-substituted and 7-substituted regioisomers.[1]

Distinguishing these isomers is non-trivial due to their identical mass and similar polarity, yet their biological activities often diverge by orders of magnitude.[1] This guide provides a self-validating spectral framework to unambiguously assign regiochemistry without relying solely on X-ray crystallography.[1]

Synthetic Origin of Isomerism

The most common route involves condensing 3-aminopyrazole (1) with a 1,3-diketone or


-keto ester (2).[1] The regioselectivity is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the exocyclic amine vs. the endocyclic ring nitrogen.[1]
  • Path A (Kinetic): Attack by the exocyclic amine on the most reactive carbonyl

    
     formation of the 7-substituted isomer (often favored in acidic media).[1]
    
  • Path B (Thermodynamic): Attack by the ring nitrogen (N2)

    
     formation of the 5-substituted isomer.[1]
    
Diagram 1: Synthetic Divergence & Isomer Generation

SynthesisPath Start 3-Aminopyrazole (Nucleophile) Intermediate Schiff Base / Enamine Intermediate Start->Intermediate Condensation Reagent Unsymmetrical 1,3-Dicarbonyl Reagent->Intermediate Isomer7 7-Substituted Isomer (Often Kinetic Product) Intermediate->Isomer7 Cyclization via N1 Isomer5 5-Substituted Isomer (Often Thermodynamic) Intermediate->Isomer5 Cyclization via Exocyclic N

Caption: Divergent pathways in the condensation of aminopyrazoles with 1,3-dicarbonyls leading to regioisomeric mixtures.

Spectral Comparison Atlas

The following data points serve as a "fingerprint" for assignment. Data is based on model systems (e.g., methyl/phenyl substitution).[1]

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for differentiation.[1] The chemical environment of the C-7 position (adjacent to the bridgehead nitrogen) differs significantly from C-5.[1]

Table 1: Diagnostic NMR Parameters (5-Me vs. 7-Me)
Parameter7-Methyl Isomer (Isomer A)5-Methyl Isomer (Isomer B)[1]Mechanistic Basis

C Methyl Shift

~17.0 - 17.5 ppm

~24.5 - 25.0 ppm
The Chimichi Rule: C-7 is shielded by the adjacent bridgehead nitrogen lone pair orbital overlap.

H Methyl Shift

~2.7 - 2.8 ppm

~2.5 - 2.6 ppm
Deshielding effect of the bridgehead nitrogen on the 7-position.[1][2]

Coupling
Present (~0.9 Hz) Absent7-Me couples to H-6 (allylic).[1][3] 5-Me coupling to H-6 is typically negligible.[1][3]
NOE Correlation Me

H-3 (pyrazole)
Me

H-6 (pyrimidine)
Spatial proximity. 7-Me is close to the pyrazole ring; 5-Me is distal.[1]
3.2 The "Chimichi Rule" (

C NMR)

Research by Chimichi et al. established that the carbon resonance of a methyl group at position 7 is consistently shielded (shifted upfield) by ~7 ppm relative to a methyl group at position 5.[1] This is the most robust 1D-NMR diagnostic tool.[1]

3.3 NOE/ROESY Logic (The Definitive Test)

If the structure contains a proton at the C-3 position (pyrazole ring):

  • Irradiate the Methyl group signal.

  • Observation A: Enhancement of the H-3 signal

    
    7-Methyl Isomer .[1]
    
  • Observation B: Enhancement of the H-6 signal only

    
    5-Methyl Isomer .
    
Diagram 2: NMR Assignment Logic Tree

NMRLogic Start Isolate Pure Isomer Step1 1H NMR: Locate Methyl Signal Start->Step1 Step2 NOE Experiment: Irradiate Methyl Group Step1->Step2 Decision NOE Signal Observed? Step2->Decision ResultA Enhancement of Pyrazole H-3 Decision->ResultA Yes (H-3) ResultB Enhancement of Pyrimidine H-6 Decision->ResultB Yes (H-6) Conclusion7 CONFIRMED: 7-Methyl Isomer ResultA->Conclusion7 Conclusion5 CONFIRMED: 5-Methyl Isomer ResultB->Conclusion5

Caption: Decision matrix for assigning pyrazolo[1,5-a]pyrimidine regioisomers using NOE spectroscopy.

Experimental Protocols

Synthesis of Model Regioisomers (Protocol)

Objective: Synthesize and isolate 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Model Compound).

  • Reagents: Ethyl 2-cyano-3-ethoxyacrylate (1.0 eq), 3-amino-5-methylpyrazole (1.0 eq), Ethanol (0.5 M), Acetic Acid (cat.).[1]

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]

  • Workup: Cool to room temperature. The major isomer often precipitates.[1] Filter and wash with cold ethanol.[1]

  • Purification: If a mixture persists, use flash column chromatography.[1] The 7-substituted isomers typically elute after the 5-substituted isomers due to higher polarity interaction with silica (though this varies by substituent).[1]

    • Note: In many cases, the 7-isomer is the kinetic product and can be isolated by shorter reaction times, while the 5-isomer is thermodynamic.[1]

Validated NMR Acquisition Parameters

For unambiguous NOE data, use the following acquisition parameters to avoid artifacts:

  • Solvent: DMSO-

    
     (prevents exchange of acidic protons and sharpens signals).[1]
    
  • Relaxation Delay (D1):

    
     2.0 seconds (essential for quantitative NOE buildup).
    
  • Mixing Time: 500 ms (standard for small molecules < 500 Da).

  • Scans: Minimum 128 scans to resolve small enhancements (1-2%).

Biological Implications (Case Study)

The regioisomerism is not merely academic; it dictates biological efficacy.[1]

  • Trk Inhibitors: In the development of Larotrectinib analogs, the 5-substituted pyrazolo[1,5-a]pyrimidine core is essential for correct binding into the ATP pocket.[1] The 7-substituted isomer often clashes with the gatekeeper residue, reducing potency by >100-fold.[1]

  • Pim-1 Kinase: Studies show that 5-substitution patterns favor hydrogen bonding with the hinge region (Glu121), whereas 7-substituents disrupt this planar alignment.[1]

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992).[1][3] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.[1][3] Link[1]

  • Moustafa, A. H., et al. (2022).[1][4] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Link

  • Fraley, M. E., et al. (2002).[1] Synthesis and initial SAR of pyrazolo[1,5-a]pyrimidine-based KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2023).[1][5][6] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Link[1]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

[1][2]

CAS Number: 175205-52-0 Formula: C10H11N3O Molecular Weight: 189.21 g/mol [1][2]

Part 1: Executive Safety & Logistics Summary

Core Directive: This compound is a nitrogen-rich heterocyclic ketone, commonly used as a pharmaceutical intermediate (e.g., in the synthesis of Zaleplon-related hypnotics or kinase inhibitors). Due to the stability of the pyrazolo[1,5-a]pyrimidine core and its potential biological activity, high-temperature incineration is the only validated disposal method. Do not discharge into municipal wastewater or sinks. [2]

Immediate Hazard Profile:

  • Health: Acute Toxicity (Oral), Skin/Eye Irritant (Category 2/2A).

  • Reactivity: Stable under normal conditions but incompatible with strong oxidizing agents.

  • Physical State: Solid (typically off-white to yellow powder).[3]

Part 2: Technical Hazard Assessment (The "Why")

As a Senior Application Scientist, it is critical to understand that disposal protocols are dictated by the chemical's resistance to degradation and its functional groups.

  • Ring Stability & Incineration: The pyrazolo[1,5-a]pyrimidine scaffold is an aromatic fused system. It resists simple chemical hydrolysis. Standard chemical deactivation (e.g., bleaching) is discouraged as it may generate toxic chlorinated byproducts rather than destroying the core. Complete thermal oxidation (incineration) is required to break the C-N bonds effectively.

  • Nitrogen Content: Upon incineration, this compound releases Nitrogen Oxides (NOx). Therefore, it must be sent to a facility equipped with appropriate scrubbers.

  • Ketone Functionality: The acetyl group at the 6-position increases the compound's polarity but does not make it water-soluble enough for aqueous waste streams. It poses a flammability risk if mixed with strong oxidizers (e.g., nitric acid, peroxides).

Summary of Physical Properties Relevant to Disposal
PropertyDataDisposal Implication
Physical State Solid PowderMust be double-bagged to prevent dust generation.[1][2]
Solubility Low in water; Soluble in DMSO, DCMDo not attempt to dilute with water for drain disposal.[1][2]
Flash Point >100°C (Predicted)Classified as combustible; segregate from Class 1 oxidizers.[1][2]
Acidity (pKa) Weakly basic (pyrimidine N)Compatible with neutral or basic organic waste streams.[1][2]
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, contaminated solids, or spill cleanup materials.

  • Segregation: Isolate the container. Ensure no oxidizers (peroxides, nitrates) are in the same secondary containment.

  • Packaging:

    • Transfer the substance into a clear, polyethylene bag (minimum 2 mil thickness).

    • Twist and tape the neck of the bag to create a seal.

    • Place this bag inside a second bag (double-bagging) or a rigid High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling:

    • Affix a hazardous waste label.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Waste Stream Designation: Assign to "Non-Halogenated Organic Solids."

Scenario B: Disposal of Solutions (Reaction Mixtures)

Applicable for: Mother liquors or HPLC waste containing the compound.

  • Solvent Compatibility Check:

    • If dissolved in DMSO, Methanol, or Acetone : Bulking into the standard "Non-Halogenated Organic Solvent" carboy is acceptable.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Must go into the "Halogenated Solvent" stream.

    • Note: Segregating halogenated from non-halogenated reduces incineration costs, but safety dictates that if the solvent is halogenated, the whole mixture is treated as such.

  • Concentration Limit: If the concentration exceeds 5% (w/v), flag the container as "High Concentration Active Pharmaceutical Ingredient (API)" waste, as this may require specific handling by the waste contractor.

Scenario C: Empty Container Management (The "Triple Rinse" Rule)

Regulatory Insight: Under RCRA (USA) and similar EU regulations, a container is only considered "RCRA Empty" if specific steps are taken.

  • Rinse 1: Add a compatible solvent (e.g., acetone) to the empty bottle (approx. 10% volume). Cap and shake. Pour rinsate into the Liquid Waste container.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label. The bottle can now be discarded in standard glass trash or recycling (depending on local facility rules), removing it from the hazardous waste cost stream.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone.

DisposalWorkflowStartWaste Generated:1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanoneStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, Spill Debris)StateCheck->SolidPathPure/SolidLiquidPathLiquid Waste(Reaction Mixture, HPLC)StateCheck->LiquidPathDissolvedBaggingDouble Bag (Polyethylene)or Rigid HDPE JarSolidPath->BaggingSolventCheckSolvent Type?LiquidPath->SolventCheckLabelingLabel: 'Toxic Organic Solid'List CAS: 175205-52-0Bagging->LabelingNonHaloNon-Halogenated Stream(Acetone, MeOH, DMSO)SolventCheck->NonHaloNo HalogensHaloHalogenated Stream(DCM, Chloroform)SolventCheck->HaloContains HalogensFinalHandover to EHSMethod: High-Temp IncinerationNonHalo->FinalHalo->FinalLabeling->Final

Caption: Operational decision tree for segregating solid and liquid waste streams to ensure compliance with incineration protocols.

Part 5: Emergency Contingencies

Spill Cleanup Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator to avoid inhalation.

  • Containment: Do not dry sweep. Wet the powder slightly with an inert solvent (like heptane) or use a damp paper towel to prevent dust generation.

  • Neutralization: No chemical neutralization is necessary or recommended.

  • Disposal: Place all cleanup materials (wipes, gloves) into the Solid Waste stream described above.

References
  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 54686364, 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone.[1] Retrieved January 28, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

Personal protective equipment for handling 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Unknown Potency" Paradigm

As researchers, we often treat intermediates like 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone (CAS: 727997-38-8) as simple organic building blocks.[1] This is a critical error.

This specific molecular scaffold—the pyrazolo[1,5-a]pyrimidine core—is a privileged structure in medicinal chemistry, extensively used to develop kinase inhibitors (specifically Trk, CDK2, and PI3K inhibitors) for oncology.[1] Consequently, until specific toxicological data proves otherwise, you must handle this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.[1]

The Risk Profile:

  • Biological Activity: High probability of kinase inhibition (cell signaling disruption).[1]

  • Reproductive Toxicity: Related scaffolds are often classified as Reproductive Toxins (Category 2) or Teratogens.[1]

  • Physical State: Solid powder (high risk of aerosolization during weighing).[1]

The Golden Rule: Treat this compound as Occupational Exposure Band (OEB) 3 or 4 (Potent).[1] Do not rely on standard "organic synthesis" PPE; you require "containment-level" protocols.[1]

The PPE Matrix: Layered Defense System

PPE is your last line of defense, not your first. However, when engineering controls (like isolators) are breached or during transfer steps, your PPE must withstand both the solid particulate and the solvents used to dissolve it.

Table 1: Operation-Specific PPE Requirements
Body ZoneStandard Operation (Closed System/Weighing)High-Risk Operation (Spill Cleanup / Solution Transfer)Technical Rationale
Respiratory N95 / FFP2 (Minimum) Preferred:[1] P100 Half-maskPAPR (Powered Air Purifying Respirator) with HEPA cartridgesNanogram-level dusts bypass surgical masks.[1] Positive pressure (PAPR) is required if dust generation is uncontrolled.[1]
Dermal (Hand) Double Nitrile Gloves (Inner: 4 mil, Outer: Extended Cuff 6-8 mil)Laminate Film (Silver Shield) under NitrileStandard nitrile degrades rapidly in chlorinated solvents (DCM) often used with this intermediate.[1] Laminate offers broad chemical resistance.
Dermal (Body) Lab Coat (Buttoned, Tyvek wrist guards) Disposable Tyvek Coverall (Class III, Type 5/6)Cotton lab coats absorb powders and retain them.[1] Tyvek repels particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Full Face Shield + GogglesSafety glasses do not seal against airborne dust fines that can dissolve in eye moisture.[1]

Operational Workflows: The "How-To"

Safety is not just what you wear; it is how you move. The following protocols are designed to minimize the energy imparted to the powder, reducing aerosolization.

Protocol A: Safe Weighing of Potent Solids

Context: The highest risk of exposure occurs when the spatula leaves the bulk container.

  • Engineering Setup: Use a Ventilated Balance Enclosure (VBE) or a Class II Biological Safety Cabinet.[1] Do not use a standard turbulent fume hood if possible.

  • Static Control: Place an ionizing fan or static gun inside the enclosure. Pyrazolopyrimidines are often electrostatic; static charge causes powder to "jump" and scatter.

  • The "Transfer" Technique:

    • Pre-tare the receiving vial with its cap loosely on.

    • Open the bulk container only inside the VBE.

    • Transfer solid.[2] If powder adheres to the spatula, do not tap it on the vial rim (this creates aerosols). Wipe the spatula with a Kimwipe wetted with methanol inside the hood.

  • Decontamination: Wipe the exterior of the receiving vial with a wet tissue before removing it from the VBE.

Protocol B: Solution Handling & Dissolution

Context: Once dissolved, the risk shifts from inhalation to permeation.

  • Solvent Selection: If using DMSO or DMF, be hyper-vigilant.[1] These solvents are permeation enhancers —they will carry the dissolved kinase inhibitor through your skin and into your bloodstream.

  • Glove Discipline:

    • Change Frequency: Change outer gloves immediately upon splash or every 30 minutes.

    • Removal: Use the "beak" method (pulling from the wrist without touching the outer surface) to avoid secondary contamination.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific scaffold, emphasizing the shift from "Standard" to "Potent" protocols.

SafetyLogic cluster_legend Protocol Legend Start Start: Handling 1-(2,7-Dimethyl...) CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Solution Solution (DMSO/DCM) CheckState->Solution SolidRisk Risk: Aerosol Inhalation Solid->SolidRisk SolRisk Risk: Dermal Permeation (Carrier Effect) Solution->SolRisk Control1 Engineering: Ventilated Balance Enclosure (NOT Standard Hood) SolidRisk->Control1 PPE1 PPE: N95/P100 + Double Nitrile + Sleeve Guards Control1->PPE1 Disposal Disposal: Segregate as Cytotoxic/Biohazard Waste PPE1->Disposal PPE2 PPE: Laminate Gloves (if DMSO) or Double Nitrile (Change <30min) SolRisk->PPE2 PPE2->Disposal key Red = High Hazard | Blue = Engineering Control | Green = Required PPE

Caption: Decision logic for PPE and Engineering Controls based on physical state and permeation risks.

Emergency Response: Spill & Exposure

Scenario: Powder Spill (>500 mg) on Benchtop

  • Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).[1]

  • Don PPE: Upgrade to P100 respirator and Tyvek suit if available.

  • Contain: Do not dry sweep. Cover the spill with wet paper towels (water or PEG-400) to dampen the powder.[1]

  • Neutralize: Wipe up the damp slurry. Clean the surface with a 10% bleach solution (oxidizes the hydrazide/pyrimidine functionalities) followed by water.

  • Disposal: All cleanup materials go into a "Cytotoxic/Biohazard" yellow bag, not general trash.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 666677, 1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. Retrieved from [Link][1]

  • Safe Work Australia. Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants (Control Banding). Retrieved from [Link][1]

  • Fader, L. D., et al. (2014). Pyrazolo[1,5-a]pyrimidines as inhibitors of TrkA.[1] Bioorganic & Medicinal Chemistry Letters. (Establishes the biological potency of the scaffold). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Reactant of Route 2
1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.